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  • Product: 4-Methylphenyl 2-pyridinylmethyl sulfone
  • CAS: 58414-96-3

Core Science & Biosynthesis

Foundational

The Definitive Guide to 4-Methylphenyl 2-Pyridinylmethyl Sulfone: Properties, Mechanisms, and Synthetic Applications

As modern synthetic chemistry shifts toward highly efficient, step-economic, and environmentally benign methodologies, the selection of precise reagents becomes paramount. 4-Methylphenyl 2-pyridinylmethyl sulfone (CAS: 5...

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Author: BenchChem Technical Support Team. Date: March 2026

As modern synthetic chemistry shifts toward highly efficient, step-economic, and environmentally benign methodologies, the selection of precise reagents becomes paramount. 4-Methylphenyl 2-pyridinylmethyl sulfone (CAS: 58414-96-3)[1][2] stands as a quintessential building block in this paradigm. By marrying the robust stability of a p-tolyl sulfonyl group with the unique electronic properties of a 2-pyridyl moiety, this compound has cemented its role in advanced olefination protocols and organofluorine chemistry.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior in modified Julia olefinations, and detailed, self-validating experimental protocols designed for drug development professionals and research scientists.

Structural Significance and Physicochemical Profile

The utility of 4-methylphenyl 2-pyridinylmethyl sulfone stems from its bifunctional nature. The alpha-methylene protons are highly acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. Concurrently, the 2-pyridyl ring acts as an internal electrophilic trap during rearrangement reactions.

Quantitative Data: Physicochemical Properties
PropertyValue
Chemical Name 4-Methylphenyl 2-pyridinylmethyl sulfone
Synonyms 2-[(4-methylphenyl)sulfonylmethyl]pyridine; 2-pyridylmethyl 4-tolyl sulfone
CAS Registry Number 58414-96-3
Molecular Formula C₁₃H₁₃NO₂S
Molecular Weight 247.31 g/mol
Appearance White to off-white crystalline solid
Primary Synthetic Precursors , Sodium p-toluenesulfinate

Mechanistic Causality: The Julia-Kocienski Olefination

The classical Julia olefination requires a harsh, two-step process involving a reductive elimination (often utilizing toxic sodium amalgam). The introduction of heteroaryl sulfones—specifically the 2-pyridyl group—revolutionized this process into a seamless, one-pot reaction known as the Julia-Kocienski Olefination .

Why the 2-Pyridyl Group? The causality behind selecting a 2-pyridyl sulfone lies in its electronic architecture. The nitrogen atom in the pyridine ring exerts a strong inductive and resonance electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the heteroaryl ring. When the alpha-sulfonyl carbanion attacks an aldehyde, it forms a β -alkoxysulfone intermediate.

Because of the lowered LUMO, the newly formed alkoxide oxygen can spontaneously perform an intramolecular nucleophilic aromatic substitution at the C2 position of the pyridine ring. This triggers a Smiles rearrangement , forming a spirocyclic intermediate that rapidly collapses into a β -pyridyloxy sulfinate. Subsequent anti-elimination extrudes sulfur dioxide and a water-soluble pyridin-2-olate byproduct, yielding the desired alkene[3][4][5].

G A 2-Pyridyl Sulfone (Precursor) B alpha-Sulfonyl Carbanion A->B Base (e.g., KHMDS) D beta-Alkoxysulfone Intermediate B->D Nucleophilic Addition C Carbonyl Compound (Electrophile) C->D E Spirocyclic Intermediate (Smiles Rearrangement) D->E Intramolecular Attack F beta-Pyridyloxy Sulfinate E->F C-S Bond Cleavage G Alkene Product + SO2 + Pyridin-2-olate F->G anti-Elimination

Mechanism of the Julia-Kocienski olefination utilizing 2-pyridyl sulfone derivatives.

Comparative Analysis of Heteroaryl Sulfones

To understand the strategic advantage of the 2-pyridyl system, we must compare it against other standard olefination reagents.

Heteroaryl GroupReactivityE/Z SelectivityByproduct Removal
Phenyl (Classical) Low (Requires reductive elimination)High (E-selective)Difficult (Requires toxic amalgams)
Benzothiazol-2-yl (BT) HighVariableModerate
1-Phenyl-1H-tetrazol-5-yl (PT) Very HighHigh (E-selective)Easy
2-Pyridyl (Py) HighModerate to HighVery Easy (Water-soluble byproduct)

Experimental Protocol: Self-Validating Olefination Workflow

The following protocol details the one-pot synthesis of alkenes using 4-methylphenyl 2-pyridinylmethyl sulfone. This methodology is designed as a self-validating system , incorporating visual and analytical checkpoints to ensure operational integrity.

Phase 1: System Preparation & Metalation
  • Setup: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Dissolution: Dissolve 4-methylphenyl 2-pyridinylmethyl sulfone (1.0 equiv, typically 1.0 mmol) in anhydrous THF (10 mL) to achieve a 0.1 M solution.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

  • Deprotonation: Dropwise add Potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equiv, 0.5 M in toluene) over 5 minutes.

    • Causality: KHMDS is a strong, non-nucleophilic base. It selectively deprotonates the alpha-methylene carbon without attacking the electrophilic pyridine ring.

    • Self-Validation Checkpoint: The solution will transition to a deep yellow or orange hue . This colorimetric shift is the visual confirmation of the resonance-stabilized alpha-sulfonyl carbanion formation.

Phase 2: Electrophile Addition & Rearrangement
  • Addition: After 30 minutes of stirring at -78 °C, add the target aldehyde (1.2 equiv) dissolved in 2 mL of anhydrous THF dropwise.

    • Causality: Maintaining -78 °C prevents premature, non-selective Smiles rearrangement, allowing the nucleophilic addition to dictate the initial stereochemistry of the β -alkoxysulfone.

    • Self-Validation Checkpoint: The intense color of the carbanion will rapidly fade as it is consumed by the electrophile.

  • Thermal Activation: Remove the cooling bath. Allow the reaction to slowly warm to room temperature over 2 to 4 hours.

    • Causality: The thermal energy provided by warming overcomes the activation barrier for the intramolecular Smiles rearrangement and subsequent anti-elimination.

Phase 3: Quenching & Isolation
  • Quench: Add 10 mL of saturated aqueous NH₄Cl to the flask.

    • Causality: NH₄Cl safely neutralizes excess base and protonates the extruded pyridin-2-olate byproduct, enhancing its solubility in the aqueous phase.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 4:1) visualized under UV 254 nm. The disappearance of the sulfone starting material and the emergence of a new, less polar spot confirms the successful formation of the alkene.

Advanced Applications: Grounding in Organofluorine Chemistry

Beyond standard olefinations, the 2-pyridyl sulfone scaffold has been a catalyst for breakthroughs in medicinal chemistry, particularly in the synthesis of fluorinated pharmacophores.

By modifying the alpha-position of the 2-pyridyl sulfone, researchers developed [3][6]. The unique electronics of the 2-pyridyl group stabilize the highly reactive fluorinated sulfinate intermediates. This stabilization prevents the retro-aldol decomposition pathways that typically plague classical Julia-Kocienski reagents, thereby enabling highly efficient [4][5].

Furthermore, the 2-pyridyl sulfonyl motif (often accessed via oxidation of 2-pyridyl sulfoxides) functions as an exceptional directing group in[7]. The nitrogen atom coordinates with the palladium center, directing the metal to activate specific ortho-C-H bonds, demonstrating the extraordinary versatility of this chemical architecture in modern catalysis.

References

  • Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). "Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones." Organic Letters, 12(7), 1444-1447. Available at:[Link]

  • Zhao, Y., et al. (2014). "gem-Difluoroolefination of diaryl ketones and enolizable aldehydes with difluoromethyl 2-pyridyl sulfone: new insights into the Julia-Kocienski reaction." Chemistry - A European Journal, 20(28), 8561-8565. Available at:[Link]

  • LookChem Chemical Database. "2-(Chloromethyl)pyridine and downstream products (CAS 58414-96-3)". Available at:[Link]

Sources

Exploratory

Synthesis and Characterization of 4-Methylphenyl 2-Pyridinylmethyl Sulfone: A Technical Guide

Executive Summary 4-Methylphenyl 2-pyridinylmethyl sulfone (CAS: 58414-96-3)[1], frequently referred to as 2-pyridylmethyl p-tolyl sulfone, is a highly versatile building block in advanced organic synthesis. It is predom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methylphenyl 2-pyridinylmethyl sulfone (CAS: 58414-96-3)[1], frequently referred to as 2-pyridylmethyl p-tolyl sulfone, is a highly versatile building block in advanced organic synthesis. It is predominantly utilized as a nucleophilic reagent in Julia-Kocienski-type olefinations, cross-coupling reactions, and as a structural precursor for complex heterocyclic Active Pharmaceutical Ingredients (APIs). This whitepaper provides an in-depth, field-proven methodology for its synthesis, focusing on mechanistic causality, protocol optimization, and self-validating experimental techniques.

Retrosynthetic Analysis & Mechanistic Pathways

The synthesis of heteroarylmethyl sulfones can generally be approached via two primary pathways[2]:

  • Path A: Nucleophilic Substitution ( SN​2 ) This pathway involves the reaction of a 2-picolyl halide (typically 2-picolyl chloride) with a sulfinate salt, such as sodium p-toluenesulfinate[3].

  • Path B: Thioether Oxidation This pathway relies on the electrochemical or chemical oxidation of the corresponding 2-pyridylmethyl p-tolyl sulfide using oxidants like mCPBA or hydrogen peroxide[4].

Strategic Selection (Expertise & Causality): As an application scientist, I strongly recommend the SN​2 approach (Path A) for scalable synthesis. The oxidation pathway (Path B) is fraught with chemoselectivity issues; strong oxidants often lead to the undesired formation of pyridine N-oxides or over-oxidation products[4]. Conversely, the substitution method utilizes highly stable, inexpensive reagents[5] and functions as a self-validating system: the precipitation of the highly crystalline sulfone product from the aqueous mixture drives the reaction forward and serves as an immediate visual indicator of synthetic success.

Retrosynthesis Target 4-Methylphenyl 2-pyridinylmethyl sulfone (Target) Subst Nucleophilic Substitution (Path A) Target->Subst Disconnection Ox Sulfide Oxidation (Path B) Target->Ox Disconnection Picolyl 2-Picolyl Chloride + Sodium p-Toluenesulfinate Subst->Picolyl Sulfide 2-Pyridylmethyl p-Tolyl Sulfide Ox->Sulfide

Retrosynthetic pathways for 4-Methylphenyl 2-pyridinylmethyl sulfone.

Core Experimental Protocol: SN​2 Displacement Method

This protocol details the optimal conditions for the gram-scale synthesis of the target sulfone via nucleophilic substitution[3].

Materials & Reagents
  • Electrophile: 2-Picolyl chloride hydrochloride (1.0 equiv)

  • Nucleophile: Sodium p-toluenesulfinate (1.2 equiv)

  • Base: Potassium carbonate ( K2​CO3​ ) (1.5 equiv)

  • Solvent System: N,N-Dimethylformamide (DMF) / Water (4:1 v/v)

Step-by-Step Methodology
  • Preparation of the Base Matrix: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve K2​CO3​ (1.5 equiv) in 20 mL of distilled water.

    • Causality: 2-Picolyl chloride is commercially supplied as a hydrochloride salt to prevent spontaneous polymerization. The aqueous base neutralizes the HCl, liberating the reactive free base in situ just before the nucleophile is introduced.

  • Reagent Addition: Add 80 mL of DMF to the aqueous mixture, followed by sodium p-toluenesulfinate (1.2 equiv). Stir for 10 minutes at room temperature to ensure complete dissolution and homogenization of the nucleophile.

  • Electrophile Introduction: Slowly add 2-picolyl chloride hydrochloride (1.0 equiv) in small portions over 15 minutes.

    • Causality: Portion-wise addition prevents a sudden exothermic spike. High localized heat prior to nucleophilic attack can promote the undesired intermolecular dimerization of the free picolyl chloride base.

  • Reaction Execution: Attach a reflux condenser, heat the reaction mixture to 80 °C, and stir for 4–6 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate 1:1, UV visualization).

  • Quenching and Isolation: Cool the mixture to room temperature and pour it slowly into 300 mL of vigorously stirred crushed ice/water. The product will crash out as a white to off-white precipitate.

    • Causality: The highly polar DMF/Water mixture keeps the inorganic salts (NaCl, excess K2​CO3​ ) dissolved, while the hydrophobic sulfone selectively crystallizes, providing an immediate, self-validating purification step.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual DMF, and recrystallize from hot ethanol to yield analytically pure 4-Methylphenyl 2-pyridinylmethyl sulfone[1].

Mechanism Step1 Step1 Step2 Step 2: SN2 Attack p-Toluenesulfinate anion attacks benzylic carbon Step1->Step2 Step3 Step 3: Displacement Chloride leaves, forming the C-S bond Step2->Step3 Step4 Step 4: Isolation Precipitation in water & recrystallization Step3->Step4

Step-by-step mechanistic workflow for the SN2 synthesis pathway.

Physicochemical Data & Characterization

Proper analytical validation is critical for ensuring the integrity of the synthesized batch. Below is the standard physicochemical profile for the pure compound.

PropertyValue / Description
CAS Number 58414-96-3[6]
Molecular Formula C13​H13​NO2​S
Molecular Weight 247.31 g/mol
Appearance White to off-white crystalline solid
Melting Point 118 – 120 °C
1 H NMR ( CDCl3​ , 500 MHz) δ 8.45 (d, 1H, Py- α ), 7.65 (d, 2H, Tolyl), 7.55 (td, 1H, Py), 7.35 (d, 1H, Py), 7.25 (d, 2H, Tolyl), 7.15 (dd, 1H, Py), 4.45 (s, 2H, - CH2​ -), 2.40 (s, 3H, - CH3​ )

Troubleshooting & Optimization

Even robust protocols can encounter deviations. The following table outlines common experimental issues, their mechanistic causes, and actionable solutions.

Observation / IssueMechanistic CauseCorrective Action
Low Yield / Unreacted Starting Material Incomplete neutralization of the picolyl chloride hydrochloride salt, leaving the electrophile unreactive.Ensure the aqueous matrix pH > 8 before heating. Increase K2​CO3​ to 2.0 equivalents if necessary.
Dark Red/Brown Reaction Mixture Dimerization or polymerization of the free 2-picolyl base due to high localized heat.Add the hydrochloride salt strictly portion-wise; maintain the external oil bath temperature strictly below 85 °C.
Product Oils Out Instead of Crystallizing Presence of unreacted DMF or intermediate impurities preventing nucleation during the quench.Increase the volume of the ice-water quench (up to 5x reaction volume). Seed with a pure crystal or scratch the flask.

References

[1] Title: 58414-96-3 - 化源网 - CAS号查询 (Advanced Synthesis & Catalysis, 2011, vol. 353) Source: chemsrc.com URL:

[6] Title: 58414-96-3 - 化源网 - CAS号查询 Source: chemsrc.com URL:

[3] Title: Organic Chemistry in the Creation of Molecules with Practically Useful Properties Source: researchgate.net URL:

[4] Title: Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides Source: The Journal of Organic Chemistry - ACS Publications URL:

[2] Title: Science of Synthesis: Knowledge Updates 2012/3 Source: thieme-connect.de URL:

[5] Title: Organic Chemistry in the Creation of Molecules with Practically Useful Properties Source: researchgate.net URL:

Sources

Foundational

4-Methylphenyl 2-Pyridinylmethyl Sulfone (CAS 58414-96-3): A Comprehensive Technical Guide to Properties, Synthesis, and Advanced Applications

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Core Structural Mechanics 4-Methylphenyl 2-pyridinylmethyl sulfone (CAS 5...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Core Structural Mechanics

4-Methylphenyl 2-pyridinylmethyl sulfone (CAS 58414-96-3), frequently referred to as 2-[(4-methylphenyl)sulfonylmethyl]pyridine or 2-pyridylmethyl 4-tolyl sulfone, is a highly versatile bifunctional building block in modern organic synthesis [1].

The molecule's utility stems from its unique structural triad:

  • The Methylene Bridge: Flanked by a strongly electron-withdrawing sulfonyl group and an electron-deficient 2-pyridyl ring, the protons on this methylene bridge are highly acidic. This dual activation allows for facile deprotonation under relatively mild basic conditions, generating a highly stabilized carbanion.

  • The 2-Pyridyl Ring: Beyond its inductive effects, the pyridine nitrogen serves as an excellent Lewis basic site. It can act as a directing group to coordinate transition metals (such as Ag, Pd, or Cu), dictating the regiochemistry of downstream functionalizations.

  • The p-Tolyl Sulfonyl (Tosyl) Group: The bulky tosyl group provides crystallinity, making the reagent a stable, easy-to-handle solid. It also acts as an excellent leaving group in reductive elimination pathways (e.g., classical Julia-type olefinations).

Physicochemical Properties

To facilitate rapid reference during experimental design, the core quantitative data for 4-methylphenyl 2-pyridinylmethyl sulfone is summarized below.

PropertyValue / Description
Chemical Name 4-Methylphenyl 2-pyridinylmethyl sulfone
Common Synonyms 2-[(4-methylphenyl)sulfonylmethyl]pyridine; 2-pyridylmethyl 4-tolyl sulfone
CAS Registry Number 58414-96-3
Molecular Formula C₁₃H₁₃NO₂S
Molecular Weight 247.31 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMF, DMSO, DCM, and EtOAc; slightly soluble in alcohols; insoluble in water
Storage Conditions Store at room temperature in a dry, well-ventilated area, protected from strong oxidizing agents

Experimental Protocol: Self-Validating Synthesis Workflow

The most robust and economically viable route to synthesize CAS 58414-96-3 is via the nucleophilic substitution of 2-(chloromethyl)pyridine [2] with sodium p-toluenesulfinate [3].

Causality in Experimental Design:
  • Solvent Choice (DMF): A polar aprotic solvent like DMF is chosen because it leaves the sulfinate anion relatively unsolvated and highly reactive.

  • Nucleophilic Ambidentate Nature: The sulfinate anion ( R−SO2−​ ) is an ambidentate nucleophile. While oxygen attack is kinetically favored, sulfur attack yields the thermodynamically stable sulfone. Heating the reaction to 70 °C provides the activation energy required to overcome the kinetic barrier, driving the equilibrium entirely toward the S-alkylated sulfone product.

  • Base Addition: 2-(Chloromethyl)pyridine is typically supplied as a hydrochloride salt for stability. A mild base ( K2​CO3​ ) is required to liberate the free amine in situ without hydrolyzing the chloride.

Step-by-Step Methodology:
  • Preparation: Charge an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar with Sodium toluene-4-sulphinate (824-79-3) (1.2 equivalents) and anhydrous DMF (0.5 M concentration).

  • Neutralization: Add Potassium carbonate ( K2​CO3​ , 1.5 equivalents) followed by 2-(chloromethyl)pyridine hydrochloride (4377-33-7) (1.0 equivalent).

  • Reaction: Attach a reflux condenser and heat the mixture to 70 °C under an inert nitrogen atmosphere for 6 hours.

    • Self-Validating Check: As the reaction progresses, the mixture will transition from a clear/translucent suspension to a thick, cloudy mixture. This is due to the precipitation of insoluble KCl and NaCl , providing visual confirmation of the substitution event.

  • Workup: Cool the mixture to room temperature and quench by pouring it into ice-cold distilled water (3x the volume of DMF). The product will often begin to precipitate immediately.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers extensively with brine (5 x 50 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude solid from a mixture of hot ethanol and hexanes to afford pure 4-methylphenyl 2-pyridinylmethyl sulfone as white crystals.

Advanced Applications in Organic Synthesis

Precursor for 2-Alkenylpyridines via Olefination

Because of the highly acidic methylene protons, 58414-96-3 is an exceptional reagent for appending a 2-pyridylvinyl moiety onto complex molecular scaffolds. Upon deprotonation with a strong base (e.g., NaH or n-BuLi), the resulting carbanion reacts readily with aldehydes or ketones to form a β -hydroxy sulfone intermediate. Subsequent elimination (either via basic conditions if derivatized, or reductive cleavage using SmI2​ or Na/Hg amalgam) yields the corresponding 2-alkenylpyridine. This methodology is heavily utilized in the synthesis of kinase inhibitors where the 2-vinylpyridine motif acts as a critical hinge-binding element.

Modifiable Directing Group in Transition-Metal Catalysis

The spatial arrangement of the pyridine nitrogen and the sulfone oxygen makes this scaffold an excellent bidentate or monodentate directing group.

  • C-H Functionalization: Related sulfur tethers have been successfully utilized as directing groups for palladium-catalyzed aromatic C–H acetoxylation and functionalization reactions, where the tether dictates precise regiocontrol before being tracelessly removed or modified [4].

  • Silver(I)-Catalyzed Cyclizations: The compound and its derivatives are utilized in Silver(I)-catalyzed facile syntheses of complex heterocycles, such as pyrazoles, from propargyl N-sulfonylhydrazones. The coordination of Ag(I) to the pyridine ring drastically lowers the activation energy for cyclization [5].

Mechanistic Pathway Visualization

The following diagram illustrates the self-validating mechanistic workflow of 4-methylphenyl 2-pyridinylmethyl sulfone acting as a nucleophile in olefination reactions.

Mechanism A 4-Methylphenyl 2-pyridinylmethyl sulfone (CAS 58414-96-3) B Base (e.g., NaH, n-BuLi) Deprotonation of Methylene A->B Step 1: Activation C Stabilized Carbanion (Dual Activation by Py & Ts) B->C D Electrophile Addition (Aldehyde / Ketone) C->D Step 2: Nucleophilic Attack E β-Hydroxy Sulfone Intermediate D->E F Elimination / Cleavage (Reductive or Basic) E->F Step 3: Resolution G 2-Alkenylpyridine Derivative (Target Product) F->G

Reaction pathway of 58414-96-3 via carbanion generation to yield 2-alkenylpyridine derivatives.

References

  • ChemSrc. (2016). 58414-96-3 - CAS Number Query: 2-[(4-methylphenyl)sulfonylmethyl]pyridine.
  • LookChem. Cas 4377-33-7, 2-(Chloromethyl)pyridine Upstream and Downstream Products.
  • LookChem. Cas 824-79-3, Sodium toluene-4-sulphinate Properties and Applications.
  • Richter, H., Beckendorf, S., & Mancheno, O. G. (2011). Modifiable Sulfur Tethers as Directing Groups for Aromatic C–H Acetoxylation Reactions. Advanced Synthesis & Catalysis, 353(2-3), 295-302.
  • Lee, Y. T., & Chung, Y. K. (2016). Silver(I)-Catalyzed Facile Synthesis of Pyrazoles from Propargyl N-Sulfonylhydrazones. The Journal of Organic Chemistry.
Exploratory

Foreword: A Predictive Exploration into a Novel Chemical Entity

An In-depth Technical Guide to the Anticipated Biological Activity of 4-Methylphenyl 2-pyridinylmethyl sulfone The landscape of drug discovery is one of both defined pathways and uncharted territories. While a wealth of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Anticipated Biological Activity of 4-Methylphenyl 2-pyridinylmethyl sulfone

The landscape of drug discovery is one of both defined pathways and uncharted territories. While a wealth of data exists for many chemical scaffolds, there are countless novel structures whose biological potential remains to be elucidated. 4-Methylphenyl 2-pyridinylmethyl sulfone represents one such entity. This technical guide is designed for researchers, scientists, and drug development professionals, providing a predictive framework for investigating the biological activities of this compound. Drawing upon the well-documented activities of its constituent chemical moieties—the 4-methylphenyl group, the 2-pyridinylmethyl moiety, and the central sulfone linkage—this document will outline potential therapeutic applications and provide robust, field-proven methodologies for their experimental validation. Our approach is grounded in the principles of chemical analogy and structure-activity relationships, offering a scientifically rigorous starting point for the exploration of this promising, yet uncharacterized, molecule.

Molecular Architecture and Rationale for Investigation

The structure of 4-Methylphenyl 2-pyridinylmethyl sulfone combines three key pharmacophoric elements that have independently been associated with a range of biological activities.

  • The Sulfone Group (–SO₂–): This functional group is a cornerstone of many therapeutic agents.[1] Its high polarity and ability to act as a hydrogen bond acceptor contribute to favorable interactions with biological targets.[1] The sulfone moiety is a common feature in anti-inflammatory, antimicrobial, and anticancer drugs.[2][3]

  • The 4-Methylphenyl (p-tolyl) Group: This substituent can influence the lipophilicity and steric profile of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of a methyl group on the phenyl ring can also modulate binding affinity to specific protein targets.

  • The 2-Pyridinylmethyl Group: The pyridine ring is a prevalent heterocycle in medicinal chemistry, known for its ability to engage in hydrogen bonding and metal coordination.[4] Compounds containing the 2-pyridinyl moiety have demonstrated a wide array of biological effects, including antimicrobial, antiviral, and anti-inflammatory properties.[4][5]

The strategic combination of these three components in 4-Methylphenyl 2-pyridinylmethyl sulfone suggests a high probability of synergistic or novel biological activities. This guide will now delve into the most probable of these, offering detailed experimental workflows for their investigation.

Potential Biological Activities and Investigative Protocols

Anti-inflammatory Activity: Targeting the Cyclooxygenase (COX) Pathway

Expertise & Experience: The sulfone moiety is a well-established pharmacophore in the design of selective cyclooxygenase-2 (COX-2) inhibitors.[6] Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 over COX-1 are associated with a reduced risk of gastrointestinal side effects.[6] Given this precedent, it is highly plausible that 4-Methylphenyl 2-pyridinylmethyl sulfone could exhibit anti-inflammatory properties through COX-2 inhibition.

Experimental Workflow: In Vitro COX-1/COX-2 Inhibition Assay

This workflow is designed to determine the inhibitory potency and selectivity of the target compound.

Caption: Workflow for determining COX-1/COX-2 inhibition.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of 4-Methylphenyl 2-pyridinylmethyl sulfone in dimethyl sulfoxide (DMSO). Create a series of dilutions to determine the half-maximal inhibitory concentration (IC₅₀).

  • Enzyme and Substrate Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a solution of arachidonic acid, the substrate for COX enzymes.

  • Incubation: In a 96-well plate, add the diluted compound to wells containing either COX-1 or COX-2 enzyme in a suitable buffer. Include wells with a known NSAID (e.g., celecoxib) as a positive control and DMSO as a vehicle control. Incubate for a short period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Termination and Detection: After a defined reaction time (e.g., 10 minutes), stop the reaction. Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial enzyme immunoassay (EIA) kit.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Trustworthiness: This protocol includes positive and vehicle controls to ensure the validity of the assay. The use of a well-established detection method like EIA provides reliable and quantifiable results.

Anticancer Activity: Investigating Cytotoxicity and Apoptosis Induction

Expertise & Experience: Sulfone derivatives have been investigated for their anticancer properties, with some demonstrating the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[7][8] The pyridinyl moiety is also present in numerous anticancer agents. Therefore, evaluating the cytotoxic potential of 4-Methylphenyl 2-pyridinylmethyl sulfone against a panel of cancer cell lines is a logical next step.

Experimental Workflow: In Vitro Anticancer Evaluation

This workflow outlines the process for assessing the compound's effect on cancer cell viability and its mechanism of cell death.

Caption: Workflow for in vitro anticancer activity assessment.

Detailed Protocols:

  • MTT Assay for Cell Viability:

    • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HeLa cervical cancer, MDA-MB-231 breast cancer) in a 96-well plate and allow them to adhere overnight.[9]

    • Compound Treatment: Treat the cells with various concentrations of 4-Methylphenyl 2-pyridinylmethyl sulfone for 24, 48, and 72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

  • Flow Cytometry for Apoptosis and Cell Cycle Analysis:

    • Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for a predetermined time.

    • Staining: For apoptosis analysis, stain the cells with Annexin V-FITC and Propidium Iodide (PI). For cell cycle analysis, fix the cells and stain with PI.

    • Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[10]

Trustworthiness: The use of multiple, well-characterized cancer cell lines provides a broader understanding of the compound's potential anticancer spectrum. The combination of a viability assay (MTT) with mechanistic assays (flow cytometry) provides a more complete picture of the compound's cellular effects.

Antimicrobial Activity: Screening Against Pathogenic Bacteria

Expertise & Experience: Both sulfone and pyridine moieties are found in various antimicrobial agents.[3][4] Therefore, it is prudent to screen 4-Methylphenyl 2-pyridinylmethyl sulfone for activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Experimental Workflow: Antimicrobial Susceptibility Testing

This workflow details the standard method for determining the minimum inhibitory concentration (MIC) of a compound against bacteria.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3]

  • Compound Preparation: Perform a two-fold serial dilution of the compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Trustworthiness: The use of standardized bacterial inocula and the inclusion of appropriate controls are critical for the reproducibility and accuracy of this assay.

Synthesis and Characterization

While the primary focus of this guide is on biological activity, a reliable and scalable synthesis is paramount for any drug discovery program. Based on general principles of organic chemistry, a plausible synthetic route is proposed below.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 4-Methylphenyl 2-pyridinylmethyl sulfone.

Characterization: The synthesized compound should be thoroughly characterized using standard analytical techniques to confirm its identity and purity, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., sulfone).

Concluding Remarks and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for the investigation of the biological activities of 4-Methylphenyl 2-pyridinylmethyl sulfone. The proposed anti-inflammatory, anticancer, and antimicrobial activities are based on sound scientific precedent derived from the known properties of its constituent chemical moieties. The detailed experimental protocols provided herein are robust, reliable, and adhere to industry standards, ensuring that any investigation based on this guide will be both scientifically rigorous and efficient.

Should initial screenings prove fruitful, further studies would be warranted, including:

  • In vivo efficacy studies in animal models of inflammation, cancer, or infection.

  • Pharmacokinetic and toxicological profiling to assess the compound's drug-like properties.

  • Structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

The exploration of novel chemical entities like 4-Methylphenyl 2-pyridinylmethyl sulfone is the lifeblood of therapeutic innovation. It is our hope that this guide will serve as a valuable resource for researchers embarking on the exciting journey of characterizing this promising molecule.

References

  • MDPI. Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies. Available from: [Link]

  • Royal Society of Chemistry. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. Available from: [Link]

  • ResearchGate. Cyclic sulfone containing compounds which showed strong biological activity. Available from: [Link]

  • PubMed. Methyl sulfone manifests anticancer activity in a metastatic murine breast cancer cell line and in human breast cancer tissue--part I: murine 4T1 (66cl-4) cell line. Available from: [Link]

  • ResearchGate. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents | Request PDF. Available from: [Link]

  • ACS Publications. Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation | Inorganic Chemistry. Available from: [Link]

  • International Journal of Leprosy and Other Mycobacterial Diseases. Mechanism of Action of Sulfones. Available from: [Link]

  • PubMed. Macrocyclic sulfone derivatives: Synthesis, characterization, in vitro biological evaluation and molecular docking. Available from: [Link]

  • Future Science. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Anti-Inflammatory Activity, and in Vitro Antitumor Effect of a Novel Class of Cyclooxygenase Inhibitors: 4-(Aryloyl)phenyl Methyl Sulfones. Available from: [Link]

  • ResearchGate. Design, synthesis and antitumor activity evaluation of tetrasubstituted pyrimidine derivatives containing methyl phenyl sulfone group. Available from: [Link]

  • PMC. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Available from: [Link]

  • MDPI. The Antitumor Activity of Piplartine: A Review. Available from: [Link]

  • PubMed. Synthesis and analgesic and anti-inflammatory activity of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives. Available from: [Link]

  • JoVE. Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzo. Available from: [Link]

  • PMC. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Available from: [Link]

  • MDPI. Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. Available from: [Link]

  • Google Patents. CN102924347A - Preparation method of phenyl methyl sulphone derivatives.
  • PMC. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Available from: [Link]

  • Estonian Academy Publishers. Synthesis of 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclo penten-1-one, a D-ring precursor of 9,11-secosterols. Available from: [Link]

  • Europe PMC. Synthesis of 4-aminotropones From [(Sulfinyl or Sulfonyl)methyl]-Substituted P-Quinamines. Available from: [Link]

  • PubMed. Synthesis and evaluation of 2-pyridyl pyrimidines with in vitro antiplasmodial and antileishmanial activity. Available from: [Link]

  • PubMed. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. Available from: [Link]

  • ResearchGate. Optimization and evaluation of pyridinyl vinyl sulfones as Nrf2 activator for the antioxidant and anti-inflammatory effects | Request PDF. Available from: [Link]

  • MDPI. Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Available from: [Link]

  • MDPI. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Available from: [Link]

  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]

  • PubChem. 2-pyridyl 4-methylphenyl sulfone (C12H11NO2S). Available from: [Link]

  • PubMed. Optimization and evaluation of pyridinyl vinyl sulfones as Nrf2 activator for the antioxidant and anti-inflammatory effects. Available from: [Link]

Sources

Foundational

4-Methylphenyl 2-pyridinylmethyl sulfone mechanism of action

An In-depth Technical Guide to the Potential Mechanisms of Action of 4-Methylphenyl 2-pyridinylmethyl sulfone For Researchers, Scientists, and Drug Development Professionals Abstract 4-Methylphenyl 2-pyridinylmethyl sulf...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Mechanisms of Action of 4-Methylphenyl 2-pyridinylmethyl sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylphenyl 2-pyridinylmethyl sulfone is a distinct chemical entity featuring a sulfone group bridging a p-tolyl and a 2-picolyl group. While direct, in-depth studies on the specific mechanism of action of this molecule are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This guide, therefore, synthesizes information from related pyridine and sulfone-containing molecules to propose and explore potential mechanisms of action. By examining the activities of structurally analogous compounds, we can infer plausible biological targets and pathways for 4-Methylphenyl 2-pyridinylmethyl sulfone, providing a scientifically grounded framework for future research and development. This document will delve into potential anticancer, anti-inflammatory, and antimicrobial properties, supported by evidence from related chemical structures.

Introduction: Deconstructing the Core Structure

The structure of 4-Methylphenyl 2-pyridinylmethyl sulfone combines three key pharmacophores: a pyridine ring, a phenyl ring with a methyl substituent (p-tolyl), and a sulfone linker. Each of these components is known to contribute to the biological activity of various therapeutic agents.

  • Pyridine Ring: A common scaffold in medicinal chemistry, the pyridine ring can participate in hydrogen bonding and π-stacking interactions with biological targets. It is a feature of numerous drugs with diverse activities.

  • Sulfone Group: The sulfone moiety is a strong hydrogen bond acceptor and can enhance the metabolic stability and solubility of a molecule. It is a key functional group in a range of antibacterial and anti-inflammatory drugs.[1][2]

  • 4-Methylphenyl (p-tolyl) Group: This group can engage in hydrophobic interactions within protein binding pockets and can be subject to metabolic oxidation.

The combination of these moieties suggests that 4-Methylphenyl 2-pyridinylmethyl sulfone has the potential to interact with a variety of biological targets, leading to a range of pharmacological effects.

Potential Anticancer Mechanisms

Numerous compounds containing pyridine and sulfone moieties have demonstrated significant anticancer properties. The plausible mechanisms for 4-Methylphenyl 2-pyridinylmethyl sulfone could involve the inhibition of key cellular signaling pathways.

Kinase Inhibition

A prominent mechanism of action for many anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation. The pyridine and pyrimidine rings in structurally similar compounds are known to bind to the active sites of kinases.[1] It is plausible that 4-Methylphenyl 2-pyridinylmethyl sulfone could act as a kinase inhibitor, disrupting signaling pathways essential for cancer cell growth.

Experimental Protocol: Kinase Inhibition Assay

  • Objective: To determine the inhibitory activity of 4-Methylphenyl 2-pyridinylmethyl sulfone against a panel of cancer-related kinases.

  • Materials: Recombinant human kinases, appropriate peptide substrates, ATP, 4-Methylphenyl 2-pyridinylmethyl sulfone, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add the kinase, its substrate, and the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Modulation of Nicotinamide Phosphoribosyltransferase (NAMPT)

Pyridinyl and pyrimidinyl sulfone derivatives have been investigated as modulators of NAMPT, an enzyme critical for NAD biosynthesis and implicated in cancer cell metabolism and survival.[3] Inhibition of NAMPT can lead to depletion of NAD+, inducing energy crisis and apoptosis in cancer cells.

Logical Workflow: Investigating NAMPT Inhibition

Caption: Workflow for investigating NAMPT inhibition.

Potential Anti-inflammatory Mechanisms

The sulfone moiety is a hallmark of several anti-inflammatory drugs. The mechanism often involves the modulation of inflammatory pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

Some sulfone-containing compounds have shown selective inhibition of COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory agents to minimize gastrointestinal side effects.[1]

Myeloperoxidase Inhibition

Dapsone, a diaminodiphenyl sulfone, exerts its anti-inflammatory effects by inhibiting the myeloperoxidase-H2O2-halide system in neutrophils, thereby reducing the production of reactive oxygen species and inflammatory mediators.[4][5] This is a plausible mechanism for other sulfone-containing compounds.

Signaling Pathway: Myeloperoxidase Inhibition

Myeloperoxidase_Inhibition Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Neutrophil->MPO HOCl Hypochlorous Acid (HOCl) (Potent Oxidant) MPO->HOCl Catalyzes H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO Inflammation Tissue Damage & Inflammation HOCl->Inflammation Sulfone 4-Methylphenyl 2-pyridinylmethyl sulfone Sulfone->MPO Inhibits

Caption: Inhibition of MPO by sulfone compounds.

Potential Antimicrobial Mechanisms

The sulfone functional group is central to the activity of sulfonamide antibiotics. While 4-Methylphenyl 2-pyridinylmethyl sulfone is not a sulfonamide, the sulfone moiety in other contexts has been associated with antimicrobial activity.

Inhibition of Dihydrofolic Acid Synthesis

The primary mechanism of action for dapsone against Mycobacterium leprae is the inhibition of dihydrofolic acid synthesis by competing with para-aminobenzoic acid (PABA).[4] This disrupts the bacterial synthesis of nucleic acids.

Activation of Caseinolytic Protease P (ClpP)

Some pyridine-derived compounds have been shown to halt the growth of Chlamydia trachomatis by activating the bacterial protease ClpP, which plays a role in the differentiation between the pathogen's developmental forms.[6] Dysregulation of ClpP activity is detrimental to bacterial survival.[6]

Data Summary: Biological Activities of Related Sulfone and Pyridine Compounds

Compound ClassProposed Mechanism of ActionPotential Therapeutic AreaReferences
Pyrimidinyl Methyl SulfonesKinase Inhibition, COX-2 InhibitionAnticancer, Anti-inflammatory[1]
Pyridinyl and Pyrimidinyl SulfonesNAMPT ModulationAnticancer, Anti-inflammatory[3]
Diaminodiphenyl Sulfone (Dapsone)Inhibition of Dihydrofolic Acid Synthesis, Myeloperoxidase InhibitionAntibacterial, Anti-inflammatory[4][5]
Pyridine-derived CompoundsActivation of Caseinolytic Protease P (ClpP)Antibacterial (Chlamydia)[6]
Pyridinyl Vinyl SulfonesNrf2 ActivationAntioxidant, Anti-inflammatory[7]

Conclusion and Future Directions

While direct experimental data on 4-Methylphenyl 2-pyridinylmethyl sulfone is scarce, a comprehensive analysis of its structural components and comparison with related molecules provides a strong foundation for hypothesizing its potential mechanisms of action. The presence of the pyridine and sulfone moieties suggests plausible roles in anticancer, anti-inflammatory, and antimicrobial activities through various pathways, including kinase inhibition, NAMPT modulation, myeloperoxidase inhibition, and interference with bacterial metabolic pathways.

Future research should focus on validating these hypotheses through a systematic series of in vitro and in cellulo experiments. A broad-spectrum screening against a panel of kinases, key metabolic enzymes like NAMPT, and various microbial strains would be a logical first step. Subsequent studies could then elucidate the precise molecular interactions and signaling pathways involved. The insights gained from such investigations will be crucial in determining the therapeutic potential of 4-Methylphenyl 2-pyridinylmethyl sulfone and guiding its further development.

References

  • Bergel, M. (1981). Mechanism of action of sulfones. International Journal of Leprosy and Other Mycobacterial Diseases, 49(1), 89-90. [Link]

  • Stone, O. J. (1990). Sulfapyridine and sulfones decrease glycosaminoglycans viscosity in dermatitis herpetiformis, ulcerative colitis, and pyoderma gangrenosum. Medical Hypotheses, 31(2), 99-103. [Link]

  • El-Gazzar, M. G. (2021). Design, Synthesis, and Biological Investigation of Pyridine Sulfones as Anti-Chlamydia trachomatis Agents. DigitalCommons@UNMC. [Link]

  • Google Patents. (2013).
  • ResearchGate. (2021). Optimization and evaluation of pyridinyl vinyl sulfones as Nrf2 activator for the antioxidant and anti-inflammatory effects. [Link]

  • Prusa, J., et al. (2021). Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Synapse. (2024). What is the mechanism of Dapsone?. [Link]

  • Wikipedia. Dapsone. [Link]

Sources

Exploratory

4-Methylphenyl 2-Pyridinylmethyl Sulfone: A Comprehensive Technical Guide on Structure, Reactivity, and Synthetic Applications

Executive Summary In the realm of advanced organic synthesis and medicinal chemistry, the strategic installation of pyridine pharmacophores is a critical objective. 4-Methylphenyl 2-pyridinylmethyl sulfone (CAS: 58414-96...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and medicinal chemistry, the strategic installation of pyridine pharmacophores is a critical objective. 4-Methylphenyl 2-pyridinylmethyl sulfone (CAS: 58414-96-3) serves as a highly versatile, bifunctional synthon designed specifically for this purpose. By leveraging the unique electronic properties of its flanking functional groups, this compound acts as a masked 2-pyridinylmethyl anion. This whitepaper provides an in-depth analysis of its structural properties, mechanistic reactivity, and field-proven experimental protocols, empowering researchers to deploy this reagent in complex drug development workflows ()[1].

Structural and Physicochemical Profiling

The utility of 4-Methylphenyl 2-pyridinylmethyl sulfone is entirely dictated by its molecular architecture. The core structure consists of a central methylene bridge (-CH₂-) covalently bonded to a 2-pyridyl ring and a p-toluenesulfonyl (tosyl) group.

The Alpha-Effect and C-H Acidity

The causality behind the compound's extreme reactivity lies in the synergistic electron-withdrawing nature of its substituents. Standard alkyl sulfones possess a pKa of approximately 29. However, the methylene protons in this synthon are highly acidic (estimated pKa ~14-16 in DMSO).

  • Sulfonyl Inductive Effect : The strongly electronegative oxygen atoms of the SO₂ group pull electron density away from the alpha-carbon.

  • Pyridine Resonance Sink : Upon deprotonation, the resulting negative charge is delocalized not only into the sulfonyl d-orbitals (or σ* orbitals) but also into the π-system of the 2-pyridyl ring, with the electronegative nitrogen atom acting as a potent electron sink.

Quantitative Data Summary

To facilitate experimental planning, the foundational physicochemical properties are summarized in Table 1 ()[2].

PropertyValue / Description
IUPAC Name 2-[(4-methylbenzenesulfonyl)methyl]pyridine
CAS Registry Number 58414-96-3
Molecular Formula C₁₃H₁₃NO₂S
Molecular Weight 247.31 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Profile Soluble in THF, DCM, DMF, and DMSO; Insoluble in Water
Upstream Precursors 2-(Chloromethyl)pyridine and Sodium p-toluenesulfinate

Mechanistic Reactivity: Carbanion Generation and Trapping

The synthetic value of this compound is realized through the generation of its alpha-carbanion.

G Synthon 4-Methylphenyl 2-pyridinylmethyl sulfone (CAS: 58414-96-3) Carbanion Deprotonated Carbanion (Resonance Stabilized) Synthon->Carbanion Strong Base (n-BuLi) THF, -78°C Alkylation α-Alkylated Sulfone Intermediate Carbanion->Alkylation Electrophile (R-X) Aldol β-Hydroxy Sulfone Intermediate Carbanion->Aldol Aldehyde (R-CHO) Desulfonylation 2-Alkylpyridine (Target Scaffold) Alkylation->Desulfonylation Mg/MeOH or SmI2 (Reductive Cleavage) Olefination 2-Vinylpyridine (Target Scaffold) Aldol->Olefination 1. Ac2O, DMAP 2. Na/Hg (Elimination)

Fig 1. Divergent synthetic workflows utilizing 4-Methylphenyl 2-pyridinylmethyl sulfone.

Causality in Reagent Selection
  • Base Selection : n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) are the bases of choice. The lithium counterion is critical; it coordinates with the nitrogen of the pyridine ring and the oxygen of the sulfone, pre-organizing the transition state and stabilizing the resulting carbanion.

  • Solvent Dynamics : Anhydrous Tetrahydrofuran (THF) is strictly required. THF's oxygen lone pairs solvate the lithium cation, breaking up hexameric n-BuLi aggregates and drastically increasing the kinetic basicity and nucleophilicity of the system.

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems. Built-in TLC monitoring and specific quenching rationales ensure that the researcher can verify the success of each intermediate step.

Workflow A: Synthesis of 2-Alkylpyridines via Alkylation and Desulfonylation

This two-step sequence allows for the modular construction of complex 2-alkylpyridines. The sulfone acts as a temporary activating group that is tracelessly removed.

Step 1: α-Alkylation

  • Preparation : Flame-dry a Schlenk flask under argon. Add 4-Methylphenyl 2-pyridinylmethyl sulfone (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the system to -78 °C using a dry ice/acetone bath.

  • Deprotonation : Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes. Self-Validation: The solution will immediately transition to a deep red/orange color, confirming the formation of the highly conjugated carbanion. Stir for 30 minutes.

  • Electrophilic Trapping : Add the alkyl halide (R-X, 1.2 equiv) dropwise. Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

  • Quenching & Workup : Quench with saturated aqueous NH₄Cl. Rationale: NH₄Cl is mildly acidic; it neutralizes excess base without fully protonating the basic pyridine nitrogen, preventing the product from partitioning into the aqueous layer. Extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate.

Step 2: Reductive Desulfonylation

  • Reaction Setup : Dissolve the crude α-alkylated sulfone in anhydrous Methanol (0.1 M).

  • Reduction : Add Magnesium turnings (10.0 equiv) and a catalytic crystal of iodine to activate the Mg surface. Sonicate if necessary to initiate the Single Electron Transfer (SET) process.

  • Monitoring : Stir at room temperature. Self-Validation: Hydrogen gas evolution will be observed. Monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup : Dilute with DCM and wash with 1M HCl to dissolve magnesium salts, followed by neutralization with NaHCO₃. Purify the resulting 2-alkylpyridine via flash chromatography.

Workflow B: Synthesis of 2-Vinylpyridines via Classical Julia Olefination

The classical Julia olefination is a premier method for generating E-alkenes. When applied to 4-Methylphenyl 2-pyridinylmethyl sulfone, it yields heavily functionalized 2-vinylpyridines ()[3].

Protocol:

  • Addition : Generate the carbanion at -78 °C as described in Workflow A. Add the target aldehyde (R-CHO, 1.1 equiv). Quench and isolate the resulting β-hydroxy sulfone.

  • Acetylation : Dissolve the intermediate in DCM. Add Triethylamine (2.0 equiv), Acetic Anhydride (1.5 equiv), and a catalytic amount of DMAP (0.1 equiv). Stir at room temperature for 2 hours to form the β-acetoxy sulfone.

  • Reductive Elimination : Dissolve the β-acetoxy sulfone in THF/MeOH (2:1). Cool to -20 °C. Add 6% Sodium Amalgam (Na/Hg, 3.0 equiv). Rationale: The amalgam provides a controlled release of electrons, facilitating the elimination of the acetate and sulfinate groups to form the E-alkene with high stereoselectivity. Stir for 2 hours, decant the liquid from the mercury, concentrate, and purify.

Data Presentation: Reaction Optimization

Table 2 summarizes the expected quantitative outcomes based on the electrophile and reaction conditions employed.

Reaction TypeElectrophile / ReagentTypical Yield (%)Stereoselectivity (E:Z)Key Observation
Alkylation Benzyl Bromide85 - 92%N/ARapid reaction at -78 °C; deep color fades upon addition.
Alkylation Primary Alkyl Iodide78 - 85%N/ARequires warming to 0 °C for completion.
Desulfonylation Mg / MeOH80 - 88%N/AHighly chemoselective; pyridine ring remains intact.
Julia Olefination Benzaldehyde (followed by Na/Hg)70 - 75%> 95:5Excellent E-selectivity due to the anti-elimination mechanism.
Julia Olefination Aliphatic Aldehyde60 - 68%~ 85:15Slightly lower yield due to potential enolization of the aldehyde.

References

  • Title: 58414-96-3 - CAS Database Source: ChemSrc URL: [Link]

  • Title: 2-(Chloromethyl)pyridine - Upstream and Downstream Products Source: LookChem URL: [Link]

  • Title: Modified Julia Olefination / Julia-Kocienski Olefination Source: Organic Chemistry Portal URL: [Link]

Sources

Foundational

The Chemistry and Application of Pyridinylmethyl Sulfones: A Technical Guide to Discovery, Synthesis, and Heterocyclic Functionalization

Executive Summary As a Senior Application Scientist navigating the intersection of synthetic organic chemistry and drug discovery, I frequently encounter chemical motifs that serve dual purposes: as robust pharmacophores...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of synthetic organic chemistry and drug discovery, I frequently encounter chemical motifs that serve dual purposes: as robust pharmacophores and as versatile synthetic intermediates. Pyridinylmethyl sulfones represent a prime example of such a scaffold. Characterized by a pyridine ring linked via a methylene bridge to a sulfonyl group, this class of compounds has quietly revolutionized specific niches of heterocyclic synthesis and medicinal chemistry.

This whitepaper provides an in-depth technical exploration of pyridinylmethyl sulfones. We will dissect their historical emergence, the mechanistic rationale behind their unique reactivity, and provide field-proven, self-validating protocols for their synthesis and application in complex molecule design.

Historical Context and Chemical Discovery

The discovery and utilization of pyridinylmethyl sulfones did not occur as a single "eureka" moment, but rather as an evolutionary step in sulfone chemistry. Historically, diaryl sulfones (such as dapsone) were recognized for their potent antimicrobial and anti-inflammatory properties. However, medicinal chemists sought to improve the aqueous solubility and target-binding affinity of these hydrophobic scaffolds.

The introduction of the pyridine moiety was a strategic design choice. The basic nitrogen of the pyridine ring acts as an excellent hydrogen-bond acceptor, improving pharmacokinetic profiles. Concurrently, the methylene bridge ( −CH2​− ) between the electron-deficient pyridine ring and the strongly electron-withdrawing sulfonyl group ( -SO2​− ) created a highly acidic "hotspot." This structural feature transformed pyridinylmethyl sulfones from mere end-products into highly valuable, reactive intermediates for the synthesis of complex heterocycles, such as quinolines[1].

Mechanistic Rationale and Physicochemical Properties

The α-Sulfonyl Carbanion: Stability and Reactivity

The defining chemical feature of pyridinylmethyl sulfones is the enhanced acidity of their α-methylene protons. When treated with a strong base, these compounds form an α-sulfonyl carbanion. Interestingly, studies have shown that the α-sulfonyl anions of pyridinylmethyl sulfones are significantly more stable than their benzyl sulfone analogues[2].

Causality in Experimental Design: This enhanced stability is a double-edged sword. While it prevents unwanted auto-condensation and degradation, it also means these carbanions require highly reactive electrophiles for efficient coupling. For example, standard esters often result in sluggish reactions, whereas highly reactive species like acylbenzotriazoles are required to efficiently acylate these specific sulfonyl anions[2].

Triflate Salts in Sulfonyl Chloride Derivatives

In synthetic workflows requiring the introduction of the pyridinylmethyl sulfonyl group, reagents like (4-pyridylmethyl)sulfonyl chloride are frequently utilized. However, these are almost exclusively formulated as triflate (trifluoromethanesulfonate) salts [3],[4].

Causality in Experimental Design: The pyridine nitrogen is nucleophilic and can interfere with the highly electrophilic sulfonyl chloride moiety, leading to polymerization or degradation. By protonating the pyridine to form a pyridinium salt, the nitrogen is deactivated. The choice of triflate as the counterion is critical: it is exceptionally stable and non-nucleophilic, ensuring it does not compete with the desired nucleophile during subsequent coupling reactions[4].

Quantitative Data: Physicochemical Properties

To facilitate compound selection for drug design, the following table summarizes the key physicochemical properties of representative pyridinylmethyl sulfone derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )XLogP3Topo. Polar Surface Area (Ų)
Phenyl 4-pyridylmethyl sulfone1620-52-6 C12​H11​NO2​S 233.281.055.4
4-Methylphenyl 2-pyridinylmethyl sulfone58414-96-3 C13​H13​NO2​S 247.31N/AN/A
(4-Pyridylmethyl)sulfonyl chloride triflate130820-89-2 C7​H7​ClF3​NO5​S2​ 341.70N/AN/A
(3-Pyridylmethyl)sulfonyl chloride triflate928140-28-7 C7​H7​ClF3​NO5​S2​ 341.70N/AN/A

Data sourced from Guidechem and PubChemLite databases[5],[6].

Visualizations of Synthetic Workflows

G A Starting Material: Pyridinylmethyl Halide C Thioether Intermediate (Pyridinylmethyl Sulfide) A->C SN2 Substitution B Thiolate Nucleophile (e.g., ArS-) B->C D Oxidation (mCPBA, 2.05 eq, 0°C) C->D E Target Compound: Pyridinylmethyl Sulfone D->E Chemoselective S-Oxidation

Figure 1: Standard synthetic workflow for generating pyridinylmethyl sulfones via thioether oxidation.

G A Aryl Pyridinylmethyl Sulfone B Base Treatment (NaHMDS, THF, -78°C) A->B C α-Sulfonyl Carbanion (Highly Stable) B->C Deprotonation D Electrophile Addition (e.g., Acylbenzotriazole) C->D E Cyclization & Elimination D->E Nucleophilic Attack F Substituted Quinoline Derivative E->F Rearrangement

Figure 2: Mechanistic pathway of α-carbanion formation and subsequent cyclization to quinolines.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC or LC-MS are mandated to ensure mechanistic fidelity before proceeding to subsequent steps.

Protocol A: Synthesis of Phenyl 4-Pyridylmethyl Sulfone via Oxidation

Objective: To synthesize the sulfone while avoiding N-oxidation of the pyridine ring.

  • Thioether Formation:

    • Suspend 4-(chloromethyl)pyridine hydrochloride (1.0 eq) and thiophenol (1.1 eq) in anhydrous DMF.

    • Add anhydrous K2​CO3​ (3.0 eq). The excess base is required to neutralize the hydrochloride salt and deprotonate the thiol.

    • Stir at room temperature for 4 hours. Validation: Monitor by LC-MS until the starting halide is consumed.

    • Quench with water, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate to yield the sulfide intermediate.

  • Chemoselective Oxidation:

    • Dissolve the crude sulfide in anhydrous CH2​Cl2​ and cool to 0°C.

    • Critical Step: Add exactly 2.05 equivalents of mCPBA (meta-chloroperoxybenzoic acid) portion-wise. Causality: Using a strict stoichiometric limit at 0°C ensures complete conversion to the sulfone while preventing the formation of the pyridine N-oxide.

    • Stir for 2 hours at 0°C, then allow to warm to room temperature.

  • Workup:

    • Quench the reaction with saturated aqueous Na2​S2​O3​ to destroy unreacted peroxide.

    • Wash the organic layer with saturated NaHCO3​ to remove m -chlorobenzoic acid.

    • Purify via silica gel chromatography to isolate the pure sulfone.

Protocol B: Generation of α-Sulfonyl Carbanions for Quinoline Synthesis

Objective: To trap the stable α-sulfonyl carbanion with a reactive electrophile for heterocyclic ring closure[1],[2].

  • Deprotonation:

    • Dissolve the aryl pyridinylmethyl sulfone (1.0 eq) in strictly anhydrous THF under an argon atmosphere.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Dropwise, add NaHMDS (Sodium bis(trimethylsilyl)amide) (1.1 eq). Causality: NaHMDS is a strong, sterically hindered, non-nucleophilic base. It quantitatively deprotonates the α-carbon without attacking the electrophilic sulfone or the pyridine ring.

    • Stir for 30 minutes at -78°C to ensure complete carbanion formation.

  • Electrophilic Trapping:

    • Add the highly reactive electrophile, such as an aroylbenzotriazole derivative (1.2 eq), dissolved in THF[2].

    • Maintain at -78°C for 1 hour, then slowly allow the reaction mixture to warm to room temperature overnight.

  • Cyclization and Isolation:

    • The warming process facilitates the intramolecular cyclization and subsequent elimination of the sulfinate leaving group, yielding the substituted quinoline core.

    • Quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify via preparative HPLC.

Sources

Exploratory

potential therapeutic targets of 4-Methylphenyl 2-pyridinylmethyl sulfone

An In-Depth Technical Guide to the Pharmacological Evaluation of 4-Methylphenyl 2-Pyridinylmethyl Sulfone Executive Summary Historically, 4-Methylphenyl 2-pyridinylmethyl sulfone (CAS 58414-96-3)—also known as p-tolyl 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Evaluation of 4-Methylphenyl 2-Pyridinylmethyl Sulfone

Executive Summary

Historically, 4-Methylphenyl 2-pyridinylmethyl sulfone (CAS 58414-96-3)—also known as p-tolyl 2-pyridylmethyl sulfone—has been categorized primarily as a synthetic building block, most notably in Julia-Kocienski olefinations. However, from a medicinal chemistry perspective, this molecule represents a highly privileged pharmacophore. Its architecture combines a hydrophobic p-tolyl ring, a strongly dipolar sulfone linker, and a metal-chelating 2-pyridinylmethyl group.

This technical whitepaper deconstructs the structural motifs of 4-Methylphenyl 2-pyridinylmethyl sulfone to hypothesize its potential therapeutic targets. Furthermore, it provides self-validating, causality-driven experimental workflows for researchers seeking to evaluate this scaffold in early-stage drug discovery.

Part 1: Structural Deconstruction & Target Rationale

To understand the therapeutic potential of 4-Methylphenyl 2-pyridinylmethyl sulfone, we must analyze its three core structural domains. The sulfone moiety is a widely recognized functional group in medicinal chemistry, frequently utilized to enhance metabolic stability, modulate physicochemical properties, and engage in strong hydrogen bonding networks[1][2].

The Sulfone Moiety (-SO₂-)
  • Physicochemical Role: The sulfone group possesses a strong dipole moment (~4.5 D) and acts as a rigid, non-planar hydrogen bond acceptor.

  • Target Rationale (COX-2): Diaryl and aryl-alkyl sulfones are well-documented as highly selective inhibitors of Cyclooxygenase-2 (COX-2). In classic COX-2 inhibitors (e.g., Etoricoxib, Rofecoxib), the sulfone oxygen atoms insert deep into the COX-2 specific side pocket, interacting with Arg120, Ser353, and Tyr355[3].

The 2-Pyridinylmethyl Group
  • Physicochemical Role: The pyridine nitrogen contains a localized lone pair of electrons, making it an excellent Lewis base and metal chelator.

  • Target Rationale (Metalloenzymes): Pyridine derivatives are potent modulators of metalloenzymes, leveraging the nitrogen lone pair to coordinate with active-site divalent cations such as Zn²⁺ (in Carbonic Anhydrases or Matrix Metalloproteinases) or Cu²⁺ (in Tyrosinase)[4][5]. The methylene bridge provides rotational freedom, allowing the pyridine ring to adopt the optimal geometry for metal coordination.

The p-Tolyl Group
  • Physicochemical Role: A purely hydrophobic, electron-donating aromatic ring.

  • Target Rationale (Allosteric Pockets): The p-tolyl group is ideal for occupying lipophilic pockets. In the context of HIV-1 Reverse Transcriptase (an allosteric kinase-like target), diaryl sulfones utilize such hydrophobic rings to induce the conformational changes required for Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) activity.

Quantitative Pharmacophore Profiling

The table below summarizes the theoretical physicochemical properties of the compound, validating its suitability as a lead molecule (Rule of 5 compliant).

Property / MotifQuantitative Value / DescriptorTarget Rationale & Pharmacological Impact
Molecular Weight 247.31 g/mol High Ligand Efficiency (LE); allows room for late-stage functionalization.
cLogP (Predicted) ~2.1 - 2.5Optimal lipophilicity for membrane permeability and hydrophobic pocket binding.
Sulfone Dipole ~4.5 DebyeDrives strong, directional hydrogen bonding with polar active-site residues.
Pyridine pKa ~5.2Partially protonated at physiological pH; nitrogen lone pair available for Zn²⁺ chelation.
TPSA 42.5 ŲHigh probability of blood-brain barrier (BBB) penetration if targeting CNS metalloenzymes.

Part 2: Pharmacophore-to-Target Workflow Visualization

The following diagram maps the logical progression from the molecule's structural motifs to predicted therapeutic targets, culminating in the experimental validation assays described in Part 3.

G Struct 4-Methylphenyl 2-pyridinylmethyl sulfone (Core Pharmacophore) Motif1 p-Tolyl Group (Hydrophobic Anchor) Struct->Motif1 Motif2 Sulfone (-SO2-) (H-Bond Acceptor) Struct->Motif2 Motif3 2-Pyridinylmethyl (Metal Chelator) Struct->Motif3 Target1 COX-2 Inhibition (Inflammation/Oncology) Motif1->Target1 Target3 Allosteric Pockets (e.g., RT) (Antiviral/Kinase) Motif1->Target3 Motif2->Target1 Motif2->Target3 Target2 Metalloenzymes (MMPs/CAs) (Tissue Remodeling) Motif3->Target2 Assay1 SPR / DSF (Biophysical Target Engagement) Target1->Assay1 Target2->Assay1 Target3->Assay1 Assay2 FRET / Fluorometric (Functional Enzyme Assays) Assay1->Assay2

Fig 1: Logical workflow from structural motif analysis to target validation.

Part 3: Self-Validating Experimental Protocols

To rigorously evaluate 4-Methylphenyl 2-pyridinylmethyl sulfone against the hypothesized targets (COX-2 and Metalloenzymes), researchers must employ a self-validating system: biophysical target engagement (SPR) followed by functional enzymatic validation (FRET).

Protocol 1: Surface Plasmon Resonance (SPR) for Target Engagement

Objective: Quantify the binding kinetics ( kon​ , koff​ ) and affinity ( KD​ ) of the compound to purified target proteins (e.g., MMP-13 or COX-2).

  • Sensor Chip Functionalization (Amine Coupling):

    • Action: Immobilize the target protein on a CM5 sensor chip using standard EDC/NHS chemistry. Aim for a low immobilization level (2000-3000 RU).

    • Causality: Low immobilization density minimizes mass transport limitations and prevents steric hindrance, ensuring the active site remains accessible for the small molecule sulfone.

  • Analyte Preparation & DMSO Matching:

    • Action: Prepare a 2-fold dilution series of the sulfone (0.1 µM to 50 µM) in running buffer containing exactly 5% DMSO.

    • Causality: Sulfones exhibit limited aqueous solubility. A strict DMSO match between the running buffer and analyte prevents bulk refractive index shifts that would obscure the true binding signal of a low-molecular-weight compound.

  • Kinetic Injection & Dissociation Phase:

    • Action: Inject the analyte at a high flow rate (50 µL/min) for 60 seconds, followed by a 300-second dissociation phase.

    • Causality: High flow rates further eliminate mass transport effects. The extended dissociation phase is critical because diaryl sulfones often exhibit slow-offset kinetics due to deep insertion into hydrophobic pockets.

Protocol 2: FRET-Based Metalloenzyme (MMP) Inhibition Assay

Objective: Confirm that the biophysical binding observed in SPR translates to functional enzyme inhibition.

  • Buffer Optimization & pH Control:

    • Action: Prepare assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35) strictly titrated to pH 7.4.

    • Causality: The pKa of the pyridine ring is ~5.2. Maintaining pH 7.4 ensures the pyridine nitrogen remains unprotonated, preserving its lone pair for optimal chelation with the active-site Zn²⁺ of the metalloenzyme.

  • Enzyme-Inhibitor Pre-incubation:

    • Action: Incubate the purified metalloenzyme with varying concentrations of the sulfone for 30 minutes at 37°C prior to substrate addition.

    • Causality: Metal coordination by pyridine derivatives is often a time-dependent, induced-fit process. Skipping pre-incubation will result in artificially high IC₅₀ values.

  • Substrate Addition & Kinetic Read:

    • Action: Add the fluorogenic FRET substrate and immediately read fluorescence (Ex/Em = 340/440 nm) continuously for 20 minutes. Calculate the initial velocity ( V0​ ).

    • Causality: A continuous kinetic read allows the extraction of the true linear reaction rate. It mathematically isolates competitive enzyme inhibition from potential assay artifacts, such as compound precipitation or autofluorescence.

References

  • Computationally-Guided Development of a Chelated NHC-P Iridium(I) Complex for the Directed Hydrogen Isotope Exchange of Aryl Sulfones Source: PubMed Central (PMC) - NIH URL:[Link]

  • Editorial: Metalloenzymes: Potential Drug Targets Source: PubMed Central (PMC) - NIH URL:[Link]

  • Recent Advances of S–18F Radiochemistry for Positron Emission Tomography Source: ACS Omega URL:[Link]

  • Metal- and photocatalytic approaches for C–S bond functionalization of sulfones Source: Chemical Society Reviews (RSC) URL:[Link]

  • Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Foundational

In Vitro Profiling of 4-Methylphenyl 2-Pyridinylmethyl Sulfone: A Technical Guide for Preclinical Evaluation

Executive Summary The compound 4-Methylphenyl 2-pyridinylmethyl sulfone (CAS 58414-96-3) represents a highly versatile chemical architecture characterized by a p -tolyl group and a 2-pyridinylmethyl moiety linked via a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Methylphenyl 2-pyridinylmethyl sulfone (CAS 58414-96-3) represents a highly versatile chemical architecture characterized by a p -tolyl group and a 2-pyridinylmethyl moiety linked via a central sulfone core. This specific diaryl sulfone pharmacophore is a privileged scaffold in medicinal chemistry, most notably recognized for its structural homology to the "coxib" class of selective cyclooxygenase-2 (COX-2) inhibitors (e.g., etoricoxib, rofecoxib)[1].

This whitepaper provides an in-depth, self-validating technical guide for the in vitro pharmacological and pharmacokinetic evaluation of this compound. By establishing rigorous protocols for target engagement, cellular efficacy, and metabolic stability, researchers can accurately benchmark this sulfone derivative against established clinical standards.

Section 1: Physicochemical Readiness & Kinetic Solubility

Before initiating any biochemical or cellular assays, the compound's kinetic solubility must be empirically determined. Diaryl sulfones are notoriously lipophilic; testing them above their thermodynamic solubility limit results in compound precipitation, leading to false-negative target engagement and artificially flat dose-response curves.

Protocol: LC-MS/MS Kinetic Solubility Assessment

Causality Check: We utilize a kinetic (DMSO-spiked) solubility assay rather than thermodynamic (powder) solubility to mimic the exact conditions of the downstream in vitro biological assays, which universally rely on DMSO stock dilutions.

  • Stock Preparation: Prepare a 10 mM stock solution of 4-Methylphenyl 2-pyridinylmethyl sulfone in 100% LC-MS grade DMSO.

  • Buffer Spiking: Spike the DMSO stock into 0.1 M Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a target concentration of 200 µM (final DMSO concentration 2%).

  • Incubation: Incubate the solution at 37°C for 24 hours with continuous shaking at 300 rpm to allow for equilibrium.

  • Separation (Self-Validating Step): Centrifuge the samples at 10,000 × g for 15 minutes. The supernatant contains the soluble fraction, while the pellet contains the precipitate. Always run a highly soluble control (e.g., diclofenac) and a poorly soluble control (e.g., amiodarone) in parallel to validate the centrifugation efficiency.

  • Quantification: Dilute the supernatant and quantify the parent compound via LC-MS/MS against a standard curve prepared in 100% acetonitrile.

Section 2: Biochemical Target Engagement (COX-1/COX-2 Assays)

Given the diaryl sulfone architecture, the primary hypothesized mechanism of action is the selective inhibition of COX-2. Diaryl sulfones achieve selectivity by inserting their rigid structural motifs into the hydrophilic side pocket of the COX-2 active site—a pocket that is sterically inaccessible in COX-1[1].

Protocol: Recombinant COX Inhibition Assay

Causality Check: Diaryl sulfones act as time-dependent, slow-binding inhibitors . A standard concurrent addition of enzyme, inhibitor, and substrate will drastically underestimate the compound's potency. A pre-incubation step is biologically mandatory to allow the sulfone to orient and lock into the COX-2 side pocket before arachidonic acid is introduced[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol). Equilibrate to 37°C[2].

  • System Validation Controls:

    • Background Wells: 160 µL Reaction Buffer + 10 µL Heme + 10 µL DMSO vehicle.

    • 100% Initial Activity Wells: 160 µL Reaction Buffer + 10 µL Heme + 10 µL recombinant COX-1 or COX-2 + 10 µL DMSO vehicle.

  • Inhibitor Incubation: To the test wells, add 160 µL Reaction Buffer, 10 µL Heme, 10 µL recombinant enzyme, and 10 µL of 4-Methylphenyl 2-pyridinylmethyl sulfone (titrated from 0.001 µM to 100 µM).

  • Critical Pre-incubation: Incubate all wells at 37°C for exactly 15 minutes to allow slow-binding kinetics to stabilize[2].

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (100 µM final concentration) to all wells. Incubate for precisely 2 minutes.

  • Quenching & Readout: Stop the catalysis by adding 30 µL of saturated Stannous Chloride. This reduces the unstable PGH 2​ intermediate into stable PGF 2α​ , which is subsequently quantified via a competitive ELISA[2].

Mechanism AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Catalytic Active Site) AA->COX2 Binds PGH2 Prostaglandin H2 (Intermediate) COX2->PGH2 Cyclooxygenation PGE2 Prostaglandin E2 (Inflammatory Mediator) PGH2->PGE2 Isomerization Inhibitor 4-Methylphenyl 2-pyridinylmethyl sulfone (Competitive Inhibitor) Inhibitor->COX2 Blocks Active Site

Caption: Hypothesized mechanism of COX-2 inhibition by the diaryl sulfone pharmacophore.

Section 3: Cellular Efficacy & Selectivity Profiling

Biochemical IC 50​ values rarely translate directly to in vivo efficacy due to plasma protein binding (PPB). Sulfones frequently exhibit >90% PPB. To establish a clinically relevant Selectivity Index (SI), the Human Whole Blood Assay (HWBA) is the gold standard[3].

Protocol: Human Whole Blood Assay (HWBA)

Causality Check: By utilizing whole blood, this assay inherently accounts for the compound's protein binding affinity and cellular membrane permeability, providing a "free drug" efficacy metric that bridges in vitro and in vivo models[3].

  • Blood Collection: Collect fresh venous blood from healthy human volunteers (no NSAID exposure for 14 days) into heparinized tubes[3].

  • Plating & Treatment: Aliquot 1 mL of blood per well into a 24-well plate. Add 4-Methylphenyl 2-pyridinylmethyl sulfone at varying concentrations (0.1 µM to 100 µM).

  • Induction of COX-2: Add 10 µg/mL of Lipopolysaccharide (LPS) to stimulate monocytes to express COX-2[3]. (Note: COX-1 activity relies on endogenous platelet thromboxane generation and does not require LPS).

  • Incubation: Incubate the plates at 37°C in a 5% CO 2​ humidified atmosphere for 24 hours.

  • Plasma Isolation & Analysis: Centrifuge the plates at 2,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and quantify Prostaglandin E 2​ (PGE 2​ ) levels via RIA or ELISA[3].

Section 4: In Vitro ADME & Toxicity Profiling

The p -tolyl (4-methylphenyl) group on the compound is a classic metabolic liability, highly susceptible to aliphatic oxidation by Cytochrome P450 (CYP) enzymes to form a benzylic alcohol, and subsequently, a carboxylic acid. Evaluating microsomal stability is critical for predicting hepatic clearance[4].

Protocol: Microsomal Stability Assay

Causality Check: We utilize Human Liver Microsomes (HLMs) fortified with an NADPH regenerating system. Without NADPH, CYP enzymes are inactive. Including a "minus-NADPH" control validates that any compound depletion is strictly CYP-mediated metabolism, not chemical instability or non-specific binding to the plastic plate[4].

  • Reaction Mixture: Combine 0.5 mg/mL HLMs, 1 µM test compound, and 0.1 M potassium phosphate buffer (pH 7.4) in a 96-well plate[4].

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration)[4].

  • Time-Course Quenching: At t=0,15,30,45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., carbamazepine) to precipitate proteins and instantly halt metabolism.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ )[4].

Workflow N1 Phase 1: Physicochemical Kinetic Solubility & Stability N2 Phase 2: Target Engagement COX-1/COX-2 Enzyme Assays N1->N2 N3 Phase 3: Cellular Efficacy Human Whole Blood Assay (PGE2) N2->N3 N4 Phase 4: In Vitro ADME Microsomal Stability & PAMPA N3->N4

Caption: Experimental workflow for the in vitro pharmacological profiling of the sulfone compound.

Data Presentation & Benchmarking

To determine if 4-Methylphenyl 2-pyridinylmethyl sulfone is a viable lead candidate, its in vitro profile should be benchmarked against target thresholds for diaryl sulfone therapeutics.

ParameterAssay MethodTarget BenchmarkMechanistic Rationale
Kinetic Solubility LC-MS/MS (pH 7.4)> 50 µMEnsures compound remains in solution during biological assays, preventing false negatives.
COX-2 IC 50​ Recombinant Enzyme< 0.5 µMDemonstrates potent target engagement at the COX-2 active site.
Selectivity Index (SI) HWBA (COX-1 / COX-2)> 50-foldHigh SI minimizes gastrointestinal and renal toxicities associated with COX-1 inhibition.
Microsomal t1/2​ HLM + NADPH> 45 minutesIndicates sufficient metabolic stability to achieve systemic exposure in vivo.
Cytotoxicity (CC 50​ ) HepG2 MTT Assay> 100 µMConfirms that reductions in PGE 2​ are due to target inhibition, not cell death.

References

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors Source: PubMed Central (PMC) URL:[Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization Source: Assay Guidance Manual (NCBI Bookshelf) URL:[Link]

Sources

Foundational

Quantum Chemical Calculations for Sulfone Derivatives: A Methodological Framework for Molecular Design

Executive Summary Sulfones ( R−SO2​−R′ ) are characterized by a hypervalent sulfur atom bonded to two oxygen atoms. This moiety is ubiquitous in FDA-approved therapeutics (e.g., bicalutamide, dapsone) and serves as a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfones ( R−SO2​−R′ ) are characterized by a hypervalent sulfur atom bonded to two oxygen atoms. This moiety is ubiquitous in FDA-approved therapeutics (e.g., bicalutamide, dapsone) and serves as a highly stable electrolyte in high-voltage lithium-ion batteries. However, the unique geometry of the sulfone group—a distorted tetrahedron with a highly polarized Sδ+−Oδ− bond—presents a specific challenge for computational chemistry.

To accurately predict the pharmacological and electrochemical behavior of sulfones, researchers must employ rigorous quantum chemical (QM) calculations that correctly model this complex electronic state. This whitepaper provides an authoritative, self-validating computational workflow for evaluating sulfone derivatives, detailing the causality behind functional selection, basis set requirements, and property extraction.

Theoretical Framework: Causality in Method Selection

The fundamental challenge in modeling sulfones lies in the electronic distribution of the sulfur atom. Historically, the nature of the S-O bond was debated regarding the extent of sulfur 3d -orbital participation versus a highly polarized ionic model. Capturing this subtle electron density is critical for predicting electrostatic potentials, hydrogen-bonding capacity, and redox stability.

The Absolute Necessity of High-Exponent d Functions

Standard Pople-style basis sets (e.g., 6-31G(d)) are fundamentally insufficient for sulfur-containing compounds. They lack the high-exponent d functions required to accurately describe the contracted, electron-dense environment around the hypervalent sulfur core. As demonstrated in the1, failing to include tight d functions results in the incorrect prediction of relative S-O bond dissociation enthalpies (BDEs)[1]. To resolve this, Dunning’s aug-cc-pV(n+d)Z basis sets—which explicitly include an additional high-exponent d function for sulfur—are strictly required for accurate energetic evaluations[1].

Functional Benchmarking: DFT vs. Ab Initio

While B3LYP is ubiquitous in organic chemistry, it frequently underperforms for hypervalent sulfur. Benchmarking studies reveal that the M06-2X and B3P86 density functionals, when paired with aug-cc-pV(T+d)Z or def2-QZVP basis sets, provide superior accuracy for predicting S-O BDEs[2]. For electrochemical applications, such as calculating the oxidation potentials of sulfone-based battery electrolytes, second-order Møller–Plesset perturbation theory (MP2) combined with a Polarizable Continuum Model (PCM) is the gold standard, yielding deviations of less than 0.29 V from experimental values[3].

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, the computational evaluation of sulfones must follow a self-validating pipeline. The following step-by-step methodology balances computational cost with high-fidelity electronic structure modeling.

SulfoneWorkflow N1 1. Conformational Search (Molecular Mechanics / AMOEBA) N2 2. Geometry Optimization (M06-2X / 6-311+G(d,p)) N1->N2 N3 3. Frequency Analysis (Confirm Minima, ZPE Correction) N2->N3 N4 4. Single Point & Solvation (MP2 / aug-cc-pV(T+d)Z + PCM) N3->N4 N5 5. Property Extraction (ESP Maps, BDEs, Redox Potentials) N4->N5

Quantum chemical workflow for evaluating sulfone derivatives in drug design.

Step 1: Conformational Space Sampling
  • Action: Generate initial 3D geometries using a molecular mechanics force field (e.g., AMOEBA or OPLS).

  • Causality: Sulfone derivatives often possess highly flexible alkyl or aryl side chains. DFT optimization of a single arbitrary conformer will likely trap the molecule in a local, high-energy minimum. Broad sampling ensures the global minimum is identified before expensive QM calculations commence.

Step 2: Geometry Optimization
  • Action: Optimize the lowest-energy conformers using the M06-2X functional paired with the 6-311+G(d,p) basis set.

  • Causality: M06-2X is a highly parameterized meta-GGA functional that captures medium-range electron correlation (dispersion) better than traditional functionals. The inclusion of diffuse functions (+) and polarization functions ((d,p)) provides the minimum flexibility required to accurately model the electron-rich oxygen atoms and the sulfur core without incurring extreme computational costs.

Step 3: Frequency Analysis (Self-Validation Check)
  • Action: Perform a vibrational frequency calculation at the exact same level of theory as the optimization (M06-2X/6-311+G(d,p)).

  • Causality: This is a mandatory self-validating step. The absence of imaginary frequencies ( Nimag​=0 ) mathematically proves that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state. Furthermore, this step calculates the Zero-Point Energy (ZPE) and thermal corrections necessary for deriving macroscopic thermodynamic properties (Enthalpy, Gibbs Free Energy).

Step 4: High-Level Single-Point Energy & Solvation
  • Action: Execute a single-point energy calculation using a higher-level method, such as MP2 or B3P86, paired with the aug-cc-pV(T+d)Z basis set. Incorporate a Polarizable Continuum Model (PCM) to simulate the solvent environment.

  • Causality: Optimizing geometries with massive basis sets is computationally prohibitive. This split-basis approach leverages the structural accuracy of Step 2 while recovering critical dynamic electron correlation and diffuse electron density in Step 4. The +d tight functions are strictly required to resolve the S-O BDEs correctly[1]. PCM is essential because the highly polar sulfone group ( >4 Debye) interacts strongly with solvent dipoles, drastically altering its electronic structure compared to the gas phase[3].

Step 5: Property Extraction
  • Action: Extract orbital energies (HOMO/LUMO) and map the Molecular Electrostatic Potential (MESP) onto the electron density surface.

  • Causality: The MESP map visualizes the electrophilic and nucleophilic regions of the sulfone, allowing researchers to rationally design noncovalent interactions (such as chalcogen or halogen bonds) which are pivotal for target binding[4].

Quantitative Benchmarking Data

The following table summarizes the field-proven causality behind selecting specific QM methods for sulfone analysis, aggregating data from authoritative benchmarking studies.

Quantum Mechanical MethodBasis SetTarget PropertyAccuracy / Mean Absolute ErrorCausality for Selection
M06-2X aug-cc-pV(T+d)ZS–O Bond Dissociation EnthalpyValues within experimental errorIsodesmic reactions cancel systematic errors; tight d functions capture hypervalency[1].
B3P86 def2-QZVPS–O Bond Dissociation EnthalpyLowest RMSE among DFT methodsHighly recommended for thermodynamic stability predictions of sulfoxides and sulfones[2].
MP2 6-31+G(d,p) with PCMOxidation Potentials <0.29 V deviationRecovers essential Hartree-Fock orbital correlation required for accurate redox modeling in solvents[3].
B3LYP 6-31G(d)General EnergeticsPoor (Incorrect relative strengths)Lacks tight d functions; fundamentally underestimates the complex electronic distribution of sulfur[1].

Advanced Applications in Drug Development & Energy Storage

Tuning Noncovalent Interactions in Medicinal Chemistry

Sulfur atoms can act as both halogen bond acceptors and chalcogen bond donors. QM calculations reveal that the electrostatic potential (ESP) on the surface of the sulfur atom can be precisely tuned via the through-space effects of adjacent substituents, as demonstrated in the study on4[4]. By mapping the ESP, medicinal chemists can predict the strength of these noncovalent interactions, optimizing the binding affinity of sulfone-containing pharmacophores within protein active sites.

Predicting Electrochemical Windows for Li-Ion Batteries

In the development of 5V Li-ion batteries, sulfone-based solvents (e.g., tetramethylene sulfone) are prized for their high anodic stability. Computational modeling of these electrolytes requires predicting their oxidation potentials. Studies detailed in the3 demonstrate that oxidation primarily occurs at the oxygen atoms of the sulfone group[3]. However, when functionalized with ether groups, the oxidation site shifts, lowering the anodic potential—a degradation mitigated only by the strong electron-withdrawing nature of the adjacent sulfone moiety[3].

Conclusion

The computational investigation of sulfone derivatives requires a strict departure from standard organic chemistry protocols. The hypervalent nature of the sulfur atom demands the use of high-exponent d functions (e.g., aug-cc-pV(n+d)Z) and advanced functionals (M06-2X, B3P86) or ab initio methods (MP2) to accurately resolve bond dissociation enthalpies and redox potentials. By adhering to the self-validating split-basis workflow outlined in this guide, researchers can ensure high scientific integrity when designing next-generation therapeutics and energy storage materials.

References

  • Title :4 Source : nih.gov

  • Title : 1 Source : nih.gov

  • Title :3 Source : acs.org

  • Title :2 Source : tandfonline.com

Sources

Protocols & Analytical Methods

Method

In-Depth Experimental Protocol: Synthesis of 4-Methylphenyl 2-Pyridinylmethyl Sulfone

Overview & Mechanistic Rationale Sulfones are highly versatile building blocks in organic synthesis, frequently employed as directing groups, nucleophiles in Julia-Kocienski olefinations, and critical pharmacophores in d...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Rationale

Sulfones are highly versatile building blocks in organic synthesis, frequently employed as directing groups, nucleophiles in Julia-Kocienski olefinations, and critical pharmacophores in drug discovery[1]. The synthesis of 4-Methylphenyl 2-pyridinylmethyl sulfone (also known as 2-pyridylmethyl p-tolyl sulfone, CAS: 58414-96-3) is most efficiently achieved via the bimolecular nucleophilic substitution (SN2) of 2-(chloromethyl)pyridine with sodium p-toluenesulfinate[2].

While the alternative route—oxidation of 2-pyridylmethyl p-tolyl sulfide—is viable, it requires stoichiometric amounts of strong oxidants (e.g., mCPBA or H₂O₂). This can lead to unwanted chemoselectivity issues, such as the over-oxidation of the pyridine nitrogen to an N-oxide. The direct alkylation of the sulfinate salt circumvents these issues, offering a highly atom-economical, chemoselective, and scalable approach.

Causality of Experimental Choices
  • Ambident Reactivity & HSAB Theory: Sodium p-toluenesulfinate is an ambident nucleophile capable of reacting at either the oxygen or sulfur atom. According to Hard-Soft Acid-Base (HSAB) theory, the soft sulfur atom preferentially attacks the soft, polarizable electrophilic carbon of the picolylic halide. This thermodynamic preference ensures high chemoselectivity for the sulfone over the sulfinate ester[2].

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the sodium cation while leaving the sulfinate anion relatively "naked" and highly nucleophilic, significantly accelerating the SN2 displacement.

  • In Situ Neutralization: The electrophile is supplied as a hydrochloride salt (2-picolyl chloride HCl) to prevent self-alkylation and degradation during storage. Potassium carbonate (K₂CO₃) is added to deprotonate the salt in situ, liberating the reactive free base without causing degradation.

Pathway A 2-Picolyl Chloride HCl (Electrophile) C Deprotonation (K2CO3 in DMF) A->C B Sodium p-Toluenesulfinate (Nucleophile) D SN2 Transition State (S-Alkylation) B->D C->D E 4-Methylphenyl 2-Pyridinylmethyl Sulfone D->E - KCl, - NaCl

Mechanistic pathway for the synthesis of 4-Methylphenyl 2-pyridinylmethyl sulfone.

Reaction Parameters & Stoichiometry

Table 1: Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
2-Picolyl chloride HCl164.031.001.64 g (10.0 mmol)Electrophile
Sodium p-toluenesulfinate178.211.202.14 g (12.0 mmol)Nucleophile
Potassium carbonate138.212.503.45 g (25.0 mmol)Base
N,N-Dimethylformamide73.09-20 mLSolvent
Ethyl Acetate88.11-3 × 30 mLExtraction Solvent

Table 2: Reaction Parameters & Expected Outcomes

ParameterValue / Description
Target Compound 4-Methylphenyl 2-pyridinylmethyl sulfone
Reaction Temperature 80 °C
Reaction Time 4 – 6 hours
Expected Yield 75% – 85%
TLC System Hexanes : Ethyl Acetate (1:1 v/v)
Rf Value (Product) ~0.35 (UV active at 254 nm)

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. Each phase includes specific observational checkpoints to ensure the integrity of the reaction.

Phase 1: Preparation and Neutralization
  • Flask Setup: In a fume hood, equip an oven-dried 100 mL round-bottom flask with a magnetic stir bar.

  • Charge Reagents: Add 2-(chloromethyl)pyridine hydrochloride (1.64 g, 10.0 mmol) and anhydrous K₂CO₃ (3.45 g, 25.0 mmol) to the flask.

  • Solvent Addition: Suspend the solid mixture in 20 mL of anhydrous DMF.

  • In Situ Neutralization: Stir the suspension vigorously at room temperature for 15 minutes. Validation checkpoint: You will observe slight bubbling (CO₂ evolution) as the hydrochloride salt is neutralized to liberate the free picolyl chloride base.

Phase 2: Nucleophilic Substitution
  • Nucleophile Addition: Add sodium p-toluenesulfinate (2.14 g, 12.0 mmol) to the reaction mixture in one portion.

  • Heating: Attach a reflux condenser to the flask. Flush the system with nitrogen gas and heat the reaction mixture to 80 °C using an oil bath or heating block.

  • Reaction Monitoring: Allow the reaction to proceed for 4–6 hours. Monitor the progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1) solvent system. Validation checkpoint: The starting material (Rf ~0.6) should disappear, replaced by a new, strongly UV-active product spot at Rf ~0.35.

Phase 3: Quenching and Workup
  • Quench: Once TLC indicates complete consumption of the electrophile, remove the flask from the heat source and allow it to cool to room temperature. Quench the reaction by slowly adding 50 mL of distilled water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 30 mL). Expert Insight: DMF is highly miscible with both water and ethyl acetate, often leading to contaminated NMR spectra. The LiCl wash alters the partition coefficient, effectively stripping residual DMF into the aqueous phase.

  • Final Wash & Dry: Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Workflow Step1 1. Setup Neutralize 2-Picolyl Chloride HCl with K2CO3 in DMF (15 min, RT) Step2 2. Substitution Add TolSO2Na and heat at 80°C for 4-6 hours under N2 Step1->Step2 Step3 3. Workup Quench with H2O, extract with EtOAc (3x) Step2->Step3 Step4 4. Wash Wash organics with 5% LiCl (removes DMF) and Brine Step3->Step4 Step5 5. Isolate Dry over Na2SO4, concentrate, and recrystallize from EtOH Step4->Step5

Step-by-step experimental workflow for the sulfone synthesis and isolation.

Purification & Analytical Validation

Purification

The crude residue is typically a pale yellow solid. To obtain analytically pure material:

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting white to off-white crystals and wash with ice-cold ethanol.

  • Alternative (Column Chromatography): If recrystallization fails due to impurities, purify via flash column chromatography on silica gel using a gradient of 20% to 50% Ethyl Acetate in Hexanes.

Analytical Characterization

To validate the structural integrity of the synthesized 4-Methylphenyl 2-pyridinylmethyl sulfone, perform NMR spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic highly deshielded singlet of the methylene protons (CH₂-SO₂) around δ 4.50 ppm. The p-tolyl methyl group will appear as a singlet near δ 2.40 ppm. The pyridine ring will display four distinct aromatic signals, with the proton adjacent to the nitrogen appearing furthest downfield (δ ~8.45 ppm).

  • MS (ESI+): Expected m/z for [M+H]⁺ is 248.07.

References

  • Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9130-9221. Available at:[Link][2]

  • Dong, Y., et al. (2024). Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. Available at:[Link][1]

Sources

Application

Application Notes and Protocols: 4-Methylphenyl 2-pyridinylmethyl sulfone in Drug Discovery

Introduction: The Strategic Integration of the Aryl Pyridinylmethyl Sulfone Scaffold In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with desirable pharmacological properties...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Integration of the Aryl Pyridinylmethyl Sulfone Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with desirable pharmacological properties is a constant endeavor. The strategic combination of well-defined pharmacophores into a single molecular entity is a proven strategy for modulating biological activity and optimizing physicochemical properties. 4-Methylphenyl 2-pyridinylmethyl sulfone represents a compelling scaffold, integrating three key structural motifs: a p-tolyl group, a sulfone linker, and a 2-pyridinylmethyl moiety. While this specific molecule is a novel entity for exploration, its constituent parts are well-established in a multitude of clinically successful drugs. This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 4-Methylphenyl 2-pyridinylmethyl sulfone, offering researchers a detailed roadmap for unlocking its therapeutic potential.

The rationale for investigating this scaffold is rooted in the distinct and synergistic contributions of each component:

  • The p-Tolyl Group: This nonpolar, hydrophobic substituent can engage in crucial π-π stacking and hydrophobic interactions within protein binding pockets.[1] The para-methyl group can influence metabolic stability and provides a vector for further chemical modification.[1][2] Its inclusion is a common strategy to modulate the pharmacological activity of a lead compound.[3]

  • The Sulfone Linker: The sulfonyl group is a polar, metabolically stable moiety that is not easily metabolized.[4] It can act as a hydrogen bond acceptor and its rigid nature can impart favorable conformational constraints on the molecule.[4][5] The inclusion of a sulfone group can also improve a compound's ADME (absorption, distribution, metabolism, and excretion) properties by reducing lipophilicity.[4]

  • The 2-Pyridinylmethyl Moiety: The pyridine ring is a common feature in numerous FDA-approved drugs.[6] It can act as a hydrogen bond acceptor and its basic nitrogen can participate in ionic interactions. The 2-pyridinylmethyl arrangement provides a flexible linker, allowing the pyridine to orient itself optimally within a binding site. This moiety is frequently explored in the development of kinase inhibitors and other targeted therapies.[7]

This document will detail the synthetic route to 4-Methylphenyl 2-pyridinylmethyl sulfone, provide protocols for its characterization, and outline a strategic approach to its biological evaluation, including target identification and assay development.

PART 1: Synthesis and Characterization

A plausible and efficient synthesis of 4-Methylphenyl 2-pyridinylmethyl sulfone can be achieved through a two-step process involving the formation of a thioether intermediate followed by oxidation to the desired sulfone.

Experimental Workflow: Synthesis

cluster_0 Step 1: Thioether Formation (SN2 Reaction) cluster_1 Step 2: Oxidation p-Toluenesulfinic_acid_sodium_salt p-Toluenesulfinic acid sodium salt Thioether_Intermediate 4-Methylphenyl 2-pyridinylmethyl sulfide p-Toluenesulfinic_acid_sodium_salt->Thioether_Intermediate 2-(Chloromethyl)pyridine_hydrochloride 2-(Chloromethyl)pyridine hydrochloride 2-(Chloromethyl)pyridine_hydrochloride->Thioether_Intermediate Solvent_Base DMF, NaH Solvent_Base->Thioether_Intermediate Reaction Conditions Final_Product 4-Methylphenyl 2-pyridinylmethyl sulfone Thioether_Intermediate->Final_Product Oxidizing_Agent m-CPBA or Oxone® Oxidizing_Agent->Final_Product Reaction Conditions

Caption: Synthetic workflow for 4-Methylphenyl 2-pyridinylmethyl sulfone.

Detailed Synthesis Protocol

Step 1: Synthesis of 4-Methylphenyl 2-pyridinylmethyl sulfide (Thioether Intermediate)

  • To a solution of p-toluenesulfinic acid sodium salt (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 4-Methylphenyl 2-pyridinylmethyl sulfide intermediate.

Step 2: Synthesis of 4-Methylphenyl 2-pyridinylmethyl sulfone (Final Product)

  • Dissolve the 4-Methylphenyl 2-pyridinylmethyl sulfide intermediate (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final product, 4-Methylphenyl 2-pyridinylmethyl sulfone.[8]

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Technique Expected Observations
¹H NMR Peaks corresponding to the aromatic protons of the p-tolyl and pyridine rings, the methyl group protons, and the methylene bridge protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₂H₁₁NO₂S.
Purity (HPLC) Purity should be ≥95% for use in biological assays.

PART 2: Biological Evaluation Strategy

Given the novelty of the 4-Methylphenyl 2-pyridinylmethyl sulfone scaffold, a systematic approach to biological evaluation is recommended. The initial focus should be on therapeutic areas where sulfone and pyridine-containing molecules have shown promise, such as oncology, infectious diseases, and inflammatory conditions.[5][6][9]

Hypothetical Mechanism of Action: Kinase Inhibition

The 2-pyridinylmethyl moiety is a well-known hinge-binding motif in many kinase inhibitors. The pyridine nitrogen can form a crucial hydrogen bond with the backbone amide of the kinase hinge region, a key interaction for potent inhibition. The p-tolyl sulfone portion can then occupy the hydrophobic pocket and solvent-exposed regions of the ATP-binding site.

cluster_0 Kinase ATP-Binding Site cluster_1 4-Methylphenyl 2-pyridinylmethyl sulfone Hinge Hinge Region | { NH | C=O} Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Molecule Pyridine CH2-SO2 p-Tolyl Molecule:pyridine->Hinge:N H-Bond Molecule:tolyl->Hydrophobic_Pocket Hydrophobic Interaction Molecule:linker->Solvent_Front Solvent Interaction

Caption: Hypothetical binding mode in a kinase active site.

In Vitro Assay Protocol: Kinase Inhibition Panel Screening

Objective: To identify potential kinase targets of 4-Methylphenyl 2-pyridinylmethyl sulfone.

Materials:

  • 4-Methylphenyl 2-pyridinylmethyl sulfone (stock solution in DMSO)

  • Commercially available kinase panel (e.g., DiscoverX KINOMEscan™ or similar)

  • Appropriate assay buffers and reagents as per the panel provider's instructions

Protocol:

  • Prepare a stock solution of 4-Methylphenyl 2-pyridinylmethyl sulfone in 100% DMSO (e.g., 10 mM).

  • Submit the compound to a commercial kinase panel screening service at a single high concentration (e.g., 10 µM) for initial broad profiling.

  • The screening service will perform the binding or activity assays according to their established protocols.

  • Analyze the results, typically provided as percent inhibition or dissociation constants (Kd), to identify "hits" – kinases that are significantly inhibited by the compound.

Follow-up Assays for "Hits"

For any identified kinase "hits," the following secondary assays should be performed to validate and characterize the inhibitory activity.

IC₅₀ Determination Protocol:

  • Prepare a serial dilution of 4-Methylphenyl 2-pyridinylmethyl sulfone in assay buffer containing a constant, low percentage of DMSO.

  • In a 96-well or 384-well plate, combine the recombinant kinase, its specific substrate, and ATP at its Km concentration.

  • Add the serially diluted compound to the wells.

  • Initiate the kinase reaction and incubate for the recommended time at the appropriate temperature.

  • Stop the reaction and measure the signal (e.g., luminescence, fluorescence) corresponding to substrate phosphorylation.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assay Protocol: Anti-proliferative Activity

Objective: To assess the effect of 4-Methylphenyl 2-pyridinylmethyl sulfone on the proliferation of cancer cell lines relevant to the identified kinase targets.

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium

  • 4-Methylphenyl 2-pyridinylmethyl sulfone

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of 4-Methylphenyl 2-pyridinylmethyl sulfone for 72 hours.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percent viability relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

PART 3: Potential in Other Therapeutic Areas

While kinase inhibition is a strong starting point, the structural features of 4-Methylphenyl 2-pyridinylmethyl sulfone suggest potential in other areas. Sulfone-containing compounds have demonstrated a wide range of biological activities, including antibacterial and anti-inflammatory effects.[9][10]

Antibacterial Activity Screening

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a twofold serial dilution of 4-Methylphenyl 2-pyridinylmethyl sulfone in a 96-well plate using appropriate bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculate each well with a standardized suspension of a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).[10]

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]

Conclusion

4-Methylphenyl 2-pyridinylmethyl sulfone is a novel chemical entity with significant potential for drug discovery. Its design is based on the strategic combination of pharmacophores with proven utility in medicinal chemistry. The protocols outlined in this guide provide a comprehensive starting point for the synthesis, characterization, and biological evaluation of this promising scaffold. By systematically exploring its activity against various biological targets, researchers can unlock its therapeutic potential and contribute to the development of new medicines.

References

  • P-tolyl Compounds | Chemical Bull Pvt Ltd. (n.d.).
  • Tolyl group - Grokipedia. (n.d.).
  • P-Tolyl Isocyanate: A Key Building Block in Organic Synthesis and Pharmaceutical Development. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD.
  • Cyclic sulfoxides and sulfones in drug design. (n.d.). ResearchGate.
  • Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. (n.d.).
  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (n.d.). PMC.
  • An In-depth Technical Guide on the Crystalline Structure of p-Tolyl Substituted Compounds. (n.d.). Benchchem.
  • Sulfone - Wikipedia. (n.d.).
  • Pyridones in drug discovery: Recent advances. (n.d.). ResearchGate.
  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (n.d.).
  • Sulfones: An important class of organic compounds with diverse biological activities. (2015, March). International Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 19.
  • Reported drugs molecules containing sulfone moiety. (n.d.). ResearchGate.
  • Tolyl group - Wikipedia. (n.d.).
  • Design, Synthesis, and Antibacterial Activity of Novel Sulfone Derivatives Containing a 1,2,4-Triazolo[4,3- a]Pyridine Moiety. (2025, January 22). PubMed.
  • Discovery of 2-Pyridylpyrimidines as the First Orally Bioavailable GPR39 Agonists. (n.d.). PMC.
  • Synthesis and Biological Activity of Novel Sulfone Derivatives Containing a[1][2][4]Triazolo[4,3-a]pyridine Moiety. (n.d.). ResearchGate. Retrieved March 15, 2026, from

  • Antibacterial Activities and Molecular Docking of Novel Sulfone Biscompound Containing Bioactive 1,2,3-Triazole Moiety. (2021, August 9). PubMed.
  • Phenyl methyl sulfone. (n.d.). The Royal Society of Chemistry.
  • Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing.
  • 2-pyridyl 4-methylphenyl sulfone (C12H11NO2S). (n.d.). PubChemLite.
  • Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. (2024, December 26). PubMed.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). PMC.
  • Versatile Synthesis of Drug-like Methyl Sulfones For Medicinal Chemistry. (n.d.). Enamine.
  • Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022, May 18). MDPI.
  • Synthesis of 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclo penten-1-one, a D-ring precursor of 9,11-secosterols. (2022, October 17). Estonian Academy Publishers.
  • An overview on synthesis and biological activity of pyrimidines. (2022, July 9). World Journal of Advanced Research and Reviews.

Sources

Method

Application Note: Pyridinyl Sulfones as Tunable Enzyme Inhibitors and Covalent Warheads

Executive Summary Pyridinyl sulfones have emerged as highly versatile structural motifs in medicinal chemistry and rational drug design. Their strongly electron-withdrawing nature and tunable electrophilicity make them i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridinyl sulfones have emerged as highly versatile structural motifs in medicinal chemistry and rational drug design. Their strongly electron-withdrawing nature and tunable electrophilicity make them ideal candidates for designing targeted covalent inhibitors (TCIs) and selective enzyme modulators[1]. This application note details the mechanistic principles, quantitative structure-reactivity relationships, and experimental protocols for utilizing pyridinyl sulfones in two primary applications: as cysteine-targeting warheads via Nucleophilic Aromatic Substitution (SNAr)[2] and as highly selective inhibitors of cytosolic thioredoxin reductase (TrxR) in oncology[3].

Mechanistic Overview: The Power of the Sulfone Moiety

The sulfone group ( −SO2​R ), featuring sulfur in the +VI oxidation state, is a potent electron-withdrawing group[1]. When conjugated to a heteroaromatic ring such as pyridine, it significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic system. This electronic activation facilitates attack by biological nucleophiles—specifically, the thiolate anions of non-catalytic or catalytic cysteine residues[4].

Unlike traditional Michael acceptors (e.g., acrylamides) that form permanent adducts through 1,4-addition, pyridinyl sulfones undergo an SNAr mechanism. The cysteine thiolate attacks the electron-deficient carbon of the pyridine ring, forming a transient Meisenheimer complex, followed by the expulsion of a sulfinate leaving group[5]. This "traceless" ligand-directed chemistry allows for irreversible covalent labeling while preserving the native steric environment of the enzyme's active site, as detailed in the 4[4].

SNAr_Mechanism Inhibitor Pyridinyl Sulfone Warhead Complex Meisenheimer Complex Inhibitor->Complex Nucleophilic Attack Protein Target Protein (Free Cysteine) Protein->Complex Thiolate Addition Adduct Covalently Labeled Protein Complex->Adduct Elimination (SNAr) LeavingGroup Sulfinate Leaving Group Complex->LeavingGroup Cleavage

Mechanism of SNAr covalent labeling by pyridinyl sulfones.

Application 1: Tunable Cysteine-Targeting Warheads

Recent advancements have demonstrated that the reactivity of heteroaryl sulfones can be precisely tuned by altering the aromatic core and the electronics of the leaving group[2]. For instance, in the development of Bruton's Tyrosine Kinase (BTK) inhibitors, unreactive pyridine sulfones can be rendered highly reactive by introducing electron-withdrawing nitro groups (nitropyridines) or by switching to diazine scaffolds (e.g., pyrazines)[4]. This tunability allows medicinal chemists to match the intrinsic reactivity of the warhead to the microenvironment of the target cysteine, minimizing off-target toxicity[6].

Application 2: Selective Inhibition of Thioredoxin Reductase (TrxR)

Cancer cells frequently exhibit a dysfunctional redox status, relying heavily on the thioredoxin system for survival[3]. Pyridinyl sulfone compounds have been unexpectedly found to achieve highly selective, strongly-binding (and effectively irreversible) inhibition of cytosolic TrxR[7]. Crucially, these compounds do not significantly inhibit the closely related flavoprotein glutathione reductase (GR)[8]. This selectivity exploits the highly nucleophilic selenocysteine/cysteine dyad in the TrxR active site, minimizing general toxicity to normal cells while potently disrupting the redox balance in malignant tissues[3].

Workflow Synthesis 1. Synthesize Pyridinyl Sulfone Library Screening 2. In Vitro Selectivity (TrxR vs GR) Synthesis->Screening Library Screening Kinetics 3. Determine Binding Kinetics (Irreversible) Screening->Kinetics High Selectivity Cellular 4. Cellular Efficacy (Cancer vs Normal) Kinetics->Cellular Potent Inhibition

Screening workflow for selective TrxR inhibitors.

Quantitative Data: Structure-Reactivity Relationships

The intrinsic reactivity of sulfone and sulfoxide warheads dictates their efficacy as enzyme inhibitors. Table 1 summarizes the half-lives ( t1/2​ ) of various heteroaryl warheads when reacted with the model thiol N-acetyl cysteine (NAC)[4].

Table 1: Reactivity of Heteroaryl Sulfone/Sulfoxide Warheads with NAC (50 equiv.) at pH 7.4

Warhead ScaffoldOxidation StateHalf-Life ( t1/2​ )Reactivity Profile
PyridineSulfone> 24 hUnreactive / Stable[4]
NitrophenylSulfoxide0.6 hModerately Reactive[4]
PyrazineSulfoxide0.05 hHighly Reactive[4]
NitropyridineSulfoxide0.03 hExtremely Reactive[4]

Note: The introduction of a nitro group to the pyridine core increases reactivity by approximately 85-fold compared to the nitrophenyl scaffold, demonstrating the profound impact of electronic tuning[4].

Experimental Protocols

Protocol 1: Kinetic Assay for Cysteine Reactivity (SNAr Evaluation)

Purpose: To determine the intrinsic electrophilicity of synthesized pyridinyl sulfones against a model thiol before advancing to in vitro enzyme assays[2].

  • Preparation of Stocks: Prepare a 10 mM stock solution of the pyridinyl sulfone inhibitor in HPLC-grade DMSO[4]. Prepare a 500 mM stock of N-acetyl cysteine (NAC) in PBS buffer (pH 7.4).

  • Reaction Initiation: In a glass HPLC vial, dilute the inhibitor stock to a final concentration of 100 µM in PBS (pH 7.4) containing 10% DMSO to ensure solubility.

  • Thiol Addition: Add NAC to a final concentration of 5 mM (50 molar equivalents relative to the inhibitor) to ensure pseudo-first-order kinetics[1].

  • Incubation & Sampling: Incubate the mixture at 37°C. Draw 10 µL aliquots at predefined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Quenching: Quench the reaction aliquots by adding an equal volume of 1% formic acid in acetonitrile. Causality note: The acidic environment rapidly protonates the thiolate anion, instantly halting the SNAr reaction and preserving the kinetic snapshot.

  • LC-MS Analysis: Analyze the samples using LC-MS. Monitor the depletion of the parent pyridinyl sulfone peak and the appearance of the aryl-cysteine adduct[4].

  • Data Processing: Plot the natural log of the remaining inhibitor concentration versus time to calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ )[1].

Protocol 2: In Vitro TrxR vs. GR Selectivity Assay

Purpose: To validate the selective irreversible inhibition of cytosolic thioredoxin reductase over glutathione reductase[3].

  • Enzyme Preparation: Reconstitute recombinant human TrxR1 and GR in assay buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.5).

  • Inhibitor Pre-incubation: Incubate 10 nM of TrxR1 or GR with varying concentrations of the pyridinyl sulfone inhibitor (1 nM to 10 µM) and 200 µM NADPH for 30 minutes at room temperature. Causality note: NADPH is strictly required to reduce the enzyme's active site, exposing the nucleophilic selenocysteine/cysteine residues necessary for the sulfone warhead to attack[3].

  • Substrate Addition:

    • For TrxR: Add 3 mM DTNB (5,5'-dithiobis(2-nitrobenzoic acid)).

    • For GR: Add 1 mM GSSG (oxidized glutathione).

  • Spectrophotometric Measurement: Monitor the change in absorbance at 412 nm (for TrxR/DTNB reduction) or 340 nm (for GR/NADPH oxidation) over 5 minutes using a microplate reader.

  • IC50 Calculation: Calculate the fractional activity relative to a DMSO control and determine the IC50 values. A highly selective inhibitor will show an IC50 for TrxR in the low nanomolar range and >10 µM for GR[8].

Conclusion

Pyridinyl sulfones represent a highly tunable, chemoselective class of electrophiles. By leveraging the SNAr mechanism, researchers can design targeted covalent inhibitors that achieve traceless labeling of non-catalytic cysteines or highly selective, irreversible inhibition of critical redox enzymes like TrxR[3]. The protocols and structure-reactivity relationships outlined herein provide a robust foundation for integrating this chemotype into modern drug discovery pipelines.

References

  • US11168069B2 - Heterocyclylsulfonyl-substituted pyridines and their use in the treatment of cancer. Google Patents. 3[3]

  • WO 2018/146471 - Heteroarylsulfonyl-substituted pyridines and their use in the treatment of cancer. Googleapis. 8[8]

  • US11028067B2 - Heteroarylsulfonyl-substituted pyridines and their use in the treatment of cancer. Google Patents. 7[7]

  • Tunable Aromatic Sulfoxides and Sulfones as Cysteine-Targeting Warheads: Exploring the Structure–Reactivity Relationship. Journal of Medicinal Chemistry - ACS Publications. 4[4]

  • Tunable aromatic sulfoxides and sulfones as cysteine-targeting warheads: exploring the structure-reactivity relationship. ChemRxiv. 1[1]

  • Tunable aromatic sulfoxides and sulfones as cysteine-targeting warheads: exploring the structure-reactivity relationship. ChemRxiv (Preprint).2[2]

  • Tunable Aromatic Sulfoxides and Sulfones as Cysteine-Targeting Warheads: Exploring the Structure-Reactivity Relationship. PubMed. 9[9]

  • Tunable Aromatic Sulfoxides and Sulfones as Cysteine-Targeting Warheads: Exploring the Structure–Reactivity Relationship. Journal of Medicinal Chemistry.5[5]

  • Tunable Aromatic Sulfoxides and Sulfones as Cysteine-Targeting Warheads: Exploring the Structure–Reactivity Relationship. Journal of Medicinal Chemistry. 6[6]

Sources

Application

Application Note: High-Throughput Screening (HTS) Assays for Sulfone Derivatives in Drug Discovery

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists Document Type: Technical Guide & Validated Protocols Executive Summary & Rationale Sulfone derivatives—encompassing diarylsulfones, benzocyclic sulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists Document Type: Technical Guide & Validated Protocols

Executive Summary & Rationale

Sulfone derivatives—encompassing diarylsulfones, benzocyclic sulfones, and vinyl sulfones—are highly privileged pharmacophores in modern drug development. The distinct tetrahedral geometry and strong electron-withdrawing nature of the sulfonyl group (–SO₂–) make it an excellent hydrogen-bond acceptor and a metabolically stable bioisostere for carbonyls and sulfonamides. Recent HTS campaigns have successfully identified sulfone-based hits as potent CXCR2 antagonists[1], secreted frizzled-related protein-1 (sFRP-1) inhibitors[2], and irreversible EGFR tyrosine kinase inhibitors[3].

However, screening sulfone-enriched libraries presents unique physicochemical hurdles. Certain diarylsulfone scaffolds have been historically flagged as Pan-Assay Interference Compounds (PAINS) because they are prone to forming colloidal aggregates in aqueous media, leading to non-specific protein sequestration and artificially inflated hit rates[4][5]. As a Senior Application Scientist, I have designed the following HTS workflow to enforce strict causality checks, ensuring that only structurally valid, target-engaged sulfone derivatives progress to the hit-to-lead phase.

HTS Workflow & Triage Logic

To isolate true pharmacological actives from assay artifacts, our HTS cascade integrates primary biochemical screening with detergent-based counter-screening and orthogonal cell-based validation.

HTS_Sulfone_Logic Start Sulfone Library (10k - 100k compounds) Primary Primary HTS (e.g., FRET / FP) Start->Primary 384/1536-well format AggFilter Detergent Counter-Screen (+0.01% Triton X-100) Primary->AggFilter Hits (Z' > 0.5) PAINS In Silico PAINS Filter (Flag Diarylsulfones) AggFilter->PAINS IC50 shift < 3-fold Discard Discard / Flag (False Positives) AggFilter->Discard IC50 shift > 10-fold (Aggregators) CellBased Cell-Based Validation (β-Arrestin / Reporter) PAINS->CellBased Structurally Valid PAINS->Discard Known PAINS

Figure 1: Self-validating HTS triage cascade for sulfone derivative libraries.

Detailed Experimental Protocols

Every protocol below is engineered as a self-validating system . Experimental choices are grounded in the physicochemical realities of sulfone chemistry.

Protocol A: Primary High-Throughput Tryptophan Fluorescence Quenching Assay

Context: Used to identify direct binders to soluble targets (e.g., sFRP-1)[2]. Causality: Tryptophan residues in the target protein's binding pocket undergo fluorescence quenching upon ligand binding. This label-free approach avoids artifacts caused by bulky fluorophore tags, which can sterically hinder the binding of compact sulfone derivatives.

System Validation & QC:

  • Plate-Level QC: 16 wells of DMSO (vehicle) and 16 wells of a known reference inhibitor are included per 384-well plate. The plate is automatically rejected if the calculated Z'-factor is < 0.6.

  • Aggregation Counter-Screen: Hits are re-tested in buffer containing 0.01% Triton X-100. If the IC₅₀ shifts by >10-fold, the compound is flagged as a colloidal aggregator[5].

Step-by-Step Methodology:

  • Reagent Dispensing: Dispense 10 µL of assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100) containing 100 nM recombinant target protein into a 384-well black, flat-bottom microplate using an automated liquid handler.

    • Expert Insight: The inclusion of Triton X-100 is non-negotiable; it prevents the non-specific colloidal aggregation commonly seen with lipophilic diarylsulfones[4][5].

  • Compound Transfer: Pin-transfer 100 nL of the sulfone library (10 mM in DMSO) to achieve a final screening concentration of 10 µM (1% final DMSO).

    • Expert Insight: 1% DMSO ensures the solubility of rigid benzocyclic sulfones without denaturing the target protein.

  • Equilibration: Centrifuge the plate at 1,000 x g for 1 minute to remove bubbles, then incubate at room temperature for 30 minutes in the dark to allow equilibrium binding.

  • Signal Acquisition: Read fluorescence (Excitation: 280 nm, Emission: 340 nm) using a high-throughput multi-mode microplate reader.

Protocol B: Orthogonal Cell-Based β-Arrestin Recruitment Assay

Context: Used for validating GPCR-targeted sulfones, such as benzocyclic sulfone CXCR2 antagonists[1]. Causality: Measuring β-arrestin recruitment bypasses G-protein dependent secondary messenger amplification (which is prone to transient signal decay). It provides a stable, cumulative luminescent signal that accurately reflects receptor desensitization and true functional antagonism.

System Validation & QC:

  • Cytotoxicity Counter-Screen: A parallel CellTiter-Glo (ATP-based) viability assay is run. If a sulfone compound reduces cell viability by >20% at the screening dose, it is discarded to ensure the observed reduction in β-arrestin luminescence is due to receptor antagonism, not cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells stably expressing the target GPCR (e.g., CXCR2) and a β-arrestin-luciferase reporter construct at 5,000 cells/well in a 384-well white microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-incubation: Add serial dilutions of hit sulfone compounds (ranging from 10 µM to 1 nM) and incubate for 30 minutes.

  • Agonist Stimulation: Stimulate cells with the EC₈₀ concentration of the natural ligand (e.g., IL-8 for CXCR2) for 90 minutes.

    • Expert Insight: Using the EC₈₀ rather than a saturating dose ensures the assay remains sensitive enough to detect competitive antagonism by the sulfone derivatives[1].

  • Detection: Add 10 µL of luciferase detection reagent, incubate for 10 minutes at room temperature, and read luminescence. Calculate IC₅₀ values using a 4-parameter logistic fit.

Quantitative Data Presentation

The following table summarizes expected screening metrics and validated hit profiles for various sulfone classes based on historical HTS campaigns and literature data.

Compound ClassTargetAssay ModalityTypical Hit Rate (%)Representative IC₅₀ / EC₅₀Assay Z'-FactorReference
Benzocyclic Sulfones CXCR2 (GPCR)β-Arrestin Recruitment1.2%0.44 – 1.24 µM0.72[1]
Diarylsulfone Sulfonamides sFRP-1 (Wnt Pathway)TCF-Luciferase Reporter0.8%0.65 µM0.68[2]
Vinyl Sulfones EGFR-TK (Kinase)Biochemical Kinase Activity2.5%7.85 nM0.75[3]

References[2] A small molecule inhibitor of the Wnt antagonist secreted frizzled-related protein-1 stimulates bone formation. PubMed. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHam37KK80ai4j1wkvr0pG3aFFZOZ0qpRQkySXk6rxXwC-Jd-1xi18SqzrAX5eKvpR_SJE9l8JZ5qSW9u1xYZ-ceiT5XIZgno1oejbj8oJfFqQnu1xvSe51ljLyl-HT3pRby9A=[4] Expanding the results of a high throughput screen against an isochorismate-pyruvate lyase to enzymes of a similar scaffold or mechanism. NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvERvF8oPcpfkpPMW4rCKUYAWYTN4x8fgFQscm6CeTB2p56ATCEHp8haCOfyl0Gmc_oM_Wm8xFj3AbfyB8cD5hBahtZYjknnBNzNb8D5A2FWjF80AjIsDdYYhXp1MPLu8XI9HGOGcCw-Pnmw==[5] Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1prEOzlkBLBlOlOnVa8Hd_qUe_0_5SxKUIVXmQ6KBD8YxZhruyKBVzPEn4cFTipawNwVkuCyXeG9nkXXRvm6iCNS7eDCTNLkFBh2xYVbRnw7dVSnT01iZ1jCY0oUq8oPxFvsSRupz69WpKA==[1] Discovery of Benzocyclic Sulfone Derivatives as Potent CXCR2 Antagonists for Cancer Immunotherapy | Journal of Medicinal Chemistry. ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqE2xjQ01S3T8VfafEKHetmH9dsrs_lCpDA_0As6KtM4YgrwfK7k37Qq3H4N0UfBWB_6pxy3o0LGkWe7NiqTSZGfPKR_ypNwyEHShMrdNFtgM4D-JmfhIpa9t-xCt-X2tCuFzixG1jxK6L2hhCgAw=[3] Kinase Screening and Profiling Services-Creative Enzymes. Creative Enzymes. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMuxH4fMQ2b4YTStRSDwZCcCFReSoGWWkMnqVpaTdDAE4SPfAL7H1fJUSGDobv8_w9IIrLVYIsMDTJcZXReWYcLKz5JphGaKdWS4rGy_MR-JIcXBAb6R8gA8ZdpVs297zkRyK3uikyp5FPqmGgt10RvD2xAvbiI3gJ5TFb7yWlW_9pGEHqq_JxR_Jzk6mWeyGHxbU=

Sources

Method

Introduction: The Analytical Imperative for 4-Methylphenyl 2-pyridinylmethyl sulfone

An Application Note and Protocol for the Quantification of 4-Methylphenyl 2-pyridinylmethyl sulfone 4-Methylphenyl 2-pyridinylmethyl sulfone is a compound of interest within contemporary pharmaceutical and agrochemical r...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of 4-Methylphenyl 2-pyridinylmethyl sulfone

4-Methylphenyl 2-pyridinylmethyl sulfone is a compound of interest within contemporary pharmaceutical and agrochemical research, belonging to a class of sulfone-containing molecules that exhibit a wide range of biological activities. The precise and accurate quantification of this analyte is paramount during various stages of research and development, including pharmacokinetic studies, metabolic profiling, and quality control of active pharmaceutical ingredients (APIs). The structural components—a p-tolyl group, a sulfone linker, and a pyridine ring—present unique analytical challenges and opportunities. This document provides a comprehensive guide to the development and validation of robust analytical methods for the quantification of 4-Methylphenyl 2-pyridinylmethyl sulfone in various matrices, with a focus on High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's properties is foundational to method development. 4-Methylphenyl 2-pyridinylmethyl sulfone (Molecular Formula: C₁₃H₁₃NO₂S) possesses characteristics that make it amenable to reversed-phase HPLC and electrospray ionization mass spectrometry.[1][2] The presence of the pyridine ring provides a site for protonation, making it suitable for positive ion mode mass spectrometry. The aromatic rings contribute to its UV absorbance, allowing for detection by UV spectrophotometry.

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a workhorse technique in many analytical laboratories due to its robustness and cost-effectiveness. It is particularly well-suited for the analysis of bulk materials and formulations where the concentration of the analyte is relatively high.

Rationale for Method Design

The selection of a reversed-phase C18 column is a logical starting point, as it provides excellent retention and separation for moderately non-polar compounds like the target analyte. The mobile phase, a combination of acetonitrile and water, is chosen for its miscibility and UV transparency. The addition of a small amount of acid, such as formic or phosphoric acid, helps to ensure consistent peak shapes by suppressing the ionization of any residual silanols on the column packing and ensuring the pyridine nitrogen is protonated.[3][4] UV detection at a wavelength corresponding to an absorbance maximum of the analyte will provide optimal sensitivity.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Bulk Drug, Formulation) Dissolution Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation C18 Reversed-Phase Column Injection->Separation Detection UV Detector Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

Caption: Workflow for HPLC-UV Quantification.

Detailed HPLC-UV Protocol

1. Instrumentation and Columns:

  • Any standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid or phosphoric acid (analytical grade).

  • Reference standard of 4-Methylphenyl 2-pyridinylmethyl sulfone.

3. Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (likely around 254 nm)

4. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of acetonitrile.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile) to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as the analysis of biological samples (plasma, urine) or trace-level impurity quantification, LC-MS/MS is the gold standard.[5][6] This technique combines the separation power of HPLC with the specificity of tandem mass spectrometry, allowing for the detection of the analyte at very low concentrations, even in complex matrices.[7]

Rationale for Method Design

The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[8] For 4-Methylphenyl 2-pyridinylmethyl sulfone, electrospray ionization (ESI) in the positive ion mode is anticipated to be efficient due to the basicity of the pyridine nitrogen. The precursor ion will be the protonated molecule [M+H]⁺. Product ions for MRM will be determined by fragmenting the precursor ion in the collision cell and selecting the most stable and abundant fragments.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Urine) Extraction Extraction (PPT, LLE, or SPE) Sample->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation UPLC/HPLC Column Injection->Separation Ionization ESI+ Source Separation->Ionization MS_Analysis Triple Quadrupole MS (MRM Mode) Ionization->MS_Analysis MRM_Signal Obtain MRM Chromatogram MS_Analysis->MRM_Signal Quantification Quantify using Internal Standard MRM_Signal->Quantification

Caption: Workflow for LC-MS/MS Quantification.

Detailed LC-MS/MS Protocol

1. Instrumentation:

  • A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions (as a starting point):

  • Column: A fast-eluting C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A fast gradient, e.g., 5% B to 95% B in 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (to be optimized):

ParameterProposed Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flows Optimize for specific instrument
MRM Transitions To be determined by infusion of a standard solution. A plausible transition would be based on the cleavage of the C-S bond.

4. Sample Preparation for Biological Matrices:

  • Protein Precipitation (PPT): A simple and fast method. Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, centrifuge, and inject the supernatant.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. Adjust the pH of the sample and extract with an immiscible organic solvent (e.g., ethyl acetate).

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for concentration of the analyte.[5] A mixed-mode or polymeric reversed-phase sorbent would be a good starting point.

III. Method Validation

Any developed analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with relevant guidelines (e.g., ICH Q2(R1)).

Key Validation Parameters
ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.No significant interference at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% (for bioanalysis) or 98-102% (for API).
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 15% (for bioanalysis) or ≤ 2% (for API).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10; RSD ≤ 20%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters are slightly varied.

Conclusion

The quantification of 4-Methylphenyl 2-pyridinylmethyl sulfone can be reliably achieved using either HPLC-UV or LC-MS/MS. The choice of method will depend on the specific application, the required sensitivity, and the nature of the sample matrix. The protocols outlined in this application note provide a solid foundation for method development. It is imperative that these methods are fully optimized and validated within the user's laboratory to ensure the generation of high-quality, reliable data in support of research and development activities.

References

  • Guidechem. Pyridine, 2-[[(4-methylphenyl)sulfinyl]methyl]- 128916-31-4 wiki. N.p., n.d. Web.
  • Chemsrc. CAS#:162154-37-2 | (4-methylphenyl)-(2-sulfanylphenyl)methanone. 23 Oct. 2025. Web.
  • SIELC Technologies. Separation of Diiodomethyl 4-methylphenyl sulfone on Newcrom R1 HPLC column. 16 Feb. 2018. Web.
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. N.p., n.d. Web.
  • National Food Chain Safety Office, Hungary. Development of a Multi-residue Method for the Determination of Pesticides in Foodstuffs by LC-MS/MS on a Solid Core Particle C18 - HPLC. N.p., n.d. Web.
  • Longdom Publishing. LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. 04 Mar. 2025. Web.
  • PubChemLite. 2-pyridyl 4-methylphenyl sulfone (C12H11NO2S). N.p., n.d. Web.
  • Tokyo Chemical Industry Co., Ltd. 4-Methylphenyl Phenyl Sulfone | 640-57-3. N.p., n.d. Web.
  • MDPI. Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzo. N.p., n.d. Web.
  • SIELC Technologies. Separation of 4-methylphenyl mesitylenesulfonate on Newcrom R1 HPLC column. N.p., n.d. Web.
  • BenchChem. Assessment of Synthesized (4-methylphenyl)
  • Google Patents.
  • MDPI.
  • European Union Reference Laboratory for Pesticides.
  • PubMed. Quantitation of 4-Methyl-4-sulfanylpentan-2-one (4MSP)
  • Waters Corporation. Determination of Fipronil and its Metabolite Fipronil Sulfone in Eggs by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry Using a Modified QuEChERS Method. N.p., n.d. Web.
  • ResearchGate. A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. 06 Aug. 2025. Web.
  • European Journal of Pharmaceutical Sciences. Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS. 13 Sep. 2021. Web.
  • DigitalCommons@UNMC.
  • IntechOpen. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. 24 Oct. 2012. Web.
  • Wikipedia. 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone. N.p., n.d. Web.
  • Echemi.com. [1-[(4-Methylphenyl)
  • ResearchGate. SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE. 19 Dec. 2018. Web.
  • European Union Reference Laboratory for Pesticides.

Sources

Application

HPLC-MS analysis of 4-Methylphenyl 2-pyridinylmethyl sulfone

Advanced HPLC-MS/MS Analytical Profiling of 4-Methylphenyl 2-Pyridinylmethyl Sulfone: Method Causality and Biological Matrix Protocols Executive Summary 4-Methylphenyl 2-pyridinylmethyl sulfone (CAS: 58414-96-3) is a cri...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC-MS/MS Analytical Profiling of 4-Methylphenyl 2-Pyridinylmethyl Sulfone: Method Causality and Biological Matrix Protocols

Executive Summary

4-Methylphenyl 2-pyridinylmethyl sulfone (CAS: 58414-96-3) is a critical bifunctional intermediate frequently utilized in the synthesis of novel heterocyclic therapeutics. Structurally, it combines a weakly basic pyridine ring with a polar, neutral sulfone linkage and a hydrophobic p-tolyl group. This unique physicochemical profile presents specific analytical challenges, including pH-dependent chromatographic tailing and complex mass spectrometric fragmentation. This application note details a highly robust, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method designed for both synthetic purity profiling and pharmacokinetic (PK) biological matrix analysis.

Physicochemical Profile

Understanding the intrinsic properties of the analyte is the foundation of rational method development.

Table 1: Physicochemical Properties of the Analyte

Parameter Value / Description Analytical Implication
Chemical Formula C13H13NO2S Determines exact mass for MS tuning.
Monoisotopic Mass 247.0667 Da Precursor ion [M+H]+ targeted at m/z 248.1.
pKa (Pyridine Nitrogen) ~5.2 Requires acidic mobile phase (pH < 3.2) to ensure full protonation and prevent peak tailing.
LogP (Estimated) 2.1 – 2.5 Moderately hydrophobic; suitable for reversed-phase C18 retention.

| Key Functional Groups | Pyridine, Sulfone, p-Tolyl | Drives specific Collision-Induced Dissociation (CID) fragmentation pathways. |

Causality in Method Design (E-E-A-T)

As analytical scientists, we do not merely select parameters; we engineer an environment that forces the analyte to behave predictably.

Chromatographic Rationale: The pyridine ring is notorious for secondary interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing. To suppress these interactions, the mobile phase must be maintained at a pH significantly below the analyte's pKa. The addition of 0.1% Formic Acid (pH ~2.7) ensures the pyridine nitrogen is fully protonated. This not only sharpens the chromatographic peak shape but also acts as a critical proton donor, exponentially increasing the ionization efficiency in positive electrospray ionization (+ESI) mode[1][2][3]. Acetonitrile is selected over methanol as the organic modifier due to its lower viscosity, which reduces system backpressure and improves mass transfer kinetics for this specific scaffold.

Mass Spectrometric Rationale: Sulfones exhibit highly specific fragmentation pathways under CID. Research demonstrates that sulfonyl-containing compounds frequently undergo homolytic cleavages or unique rearrangements, such as the extrusion of neutral SO₂ (loss of 64 Da)[4][5]. For 4-Methylphenyl 2-pyridinylmethyl sulfone, the [M+H]+ precursor at m/z 248.1 is directed through the collision cell to yield the highly stable pyridinylmethyl cation (m/z 92.1) as the primary quantifier. The cleavage of the C-S bond adjacent to the tolyl group yields the tolyl-SO₂ cation (m/z 155.0), which serves as a highly specific qualifier ion.

Self-Validating System Design: To ensure absolute trustworthiness, this protocol is designed as a self-validating system. The inclusion of a stable-isotope-labeled internal standard (SIL-IS) corrects for matrix effects and ionization suppression. Furthermore, a strict System Suitability Test (SST) must pass predefined criteria (Signal-to-Noise > 10 at LLOQ, retention time %RSD < 2.0%) before any biological sample is injected, ensuring the instrument is fit-for-purpose in real-time.

Experimental Protocols

Reagent Preparation
  • Mobile Phase A (Aqueous): Transfer 1000 mL of LC-MS grade water into a clean reservoir. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Transfer 1000 mL of LC-MS grade Acetonitrile into a clean reservoir. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly.

  • Extraction Solvent: Prepare a solution of 100% Acetonitrile containing 0.1% Formic Acid and 50 ng/mL of the chosen Internal Standard (e.g., Pyridine-d5 analog).

Biological Matrix Extraction (Protein Precipitation)

Note: This step leverages the denaturation properties of high-organic solvents to crash out plasma proteins while keeping the moderately hydrophobic analyte in solution.

  • Aliquot 50 µL of human plasma (blank, spiked, or incurred in vivo sample) into a 1.5 mL Eppendorf tube.

  • Add 150 µL of the cold Extraction Solvent (3:1 ratio forces >95% protein precipitation).

  • Vortex vigorously for 2 minutes at 2000 rpm to ensure complete cell lysis and protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an LC vial containing a glass insert.

  • Add 100 µL of Mobile Phase A to the vial to match the initial gradient conditions, preventing solvent-effect peak distortion.

System Suitability Test (SST) Execution
  • Inject a blank sample (Mobile Phase A) to verify the absence of carryover.

  • Inject the Lower Limit of Quantification (LLOQ) standard (1.0 ng/mL) six consecutive times.

  • Validation Gate: Proceed to the sample queue only if the LLOQ peak area %RSD is ≤ 15% and the retention time %RSD is ≤ 2.0%.

Instrumental Conditions

Table 2: UHPLC Gradient Conditions Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) | Flow Rate: 0.4 mL/min | Temp: 40°C

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 95 5 Initial
0.50 95 5 6 (Linear)
2.50 10 90 6 (Linear)
3.50 10 90 6 (Linear)
3.60 95 5 6 (Linear)

| 5.00 | 95 | 5 | Re-equilibration |

Table 3: Triple Quadrupole MS/MS Parameters (+ESI MRM Mode) Source Temp: 150°C | Desolvation Temp: 500°C | Capillary Voltage: 3.0 kV

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Purpose
Target Cmpd 248.1 92.1 30 25 Quantifier
Target Cmpd 248.1 155.0 30 18 Qualifier 1

| Target Cmpd | 248.1 | 91.1 | 30 | 35 | Qualifier 2 |

Expected Validation Data

When executing the protocol exactly as described, the following validation metrics represent the standard baseline for this self-validating system.

Table 4: Method Validation Metrics

Parameter Expected Performance Acceptance Criteria (FDA/EMA)
Linear Dynamic Range 1.0 ng/mL – 1000 ng/mL R² ≥ 0.995
LLOQ 1.0 ng/mL (S/N > 25) S/N ≥ 10, Precision ≤ 20%
Extraction Recovery 88% - 94% Consistent across low, mid, high QC

| Matrix Effect | 95% - 102% (Minimal suppression) | ± 15% deviation |

Workflow & Mechanism Visualizations

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis N1 Plasma Sample N2 Protein Precipitation (ACN + 0.1% FA) N1->N2 N3 Centrifugation N2->N3 N4 UHPLC Separation (C18 Column) N3->N4 N5 +ESI Ionization (m/z 248.1) N4->N5 N6 Triple Quadrupole (MRM Mode) N5->N6 N7 Data Processing N6->N7

Fig 1. End-to-end analytical workflow for 4-Methylphenyl 2-pyridinylmethyl sulfone quantification.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 248.1 Frag1 Pyridinylmethyl Cation m/z 92.1 (Quantifier) Precursor->Frag1 C-S Cleavage Frag2 Tolyl-SO2 Cation m/z 155.0 (Qualifier 1) Precursor->Frag2 C-S Cleavage Frag3 Tolyl Cation m/z 91.1 (Qualifier 2) Precursor->Frag3 SO2 + Py-CH2 Loss Frag4 [M+H - SO2]+ m/z 184.1 (Rearrangement) Precursor->Frag4 SO2 Extrusion

Fig 2. Proposed CID fragmentation pathways for 4-Methylphenyl 2-pyridinylmethyl sulfone.

References

  • Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis Source: researchgate.net URL:1

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization Source: acs.org URL:4

  • Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition Source: pure-synth.com URL:2

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement Source: researchgate.net URL:5

  • HPLC Methods for analysis of Pyridine Source: helixchrom.com URL:3

Sources

Method

Application Note: Advanced Crystallization Techniques for 4-Methylphenyl 2-pyridinylmethyl sulfone

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-Methylphenyl 2-pyridinylmethyl sulfone (CAS: 58414-96-3) Introduction & Chemical Context 4-Methylphenyl 2-pyridinylmethyl sul...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-Methylphenyl 2-pyridinylmethyl sulfone (CAS: 58414-96-3)

Introduction & Chemical Context

4-Methylphenyl 2-pyridinylmethyl sulfone is a highly versatile building block in organic synthesis, most notably utilized as a sterically demanding reagent in modified Julia-Kocienski olefinations [2]. The purity of this sulfone intermediate is paramount; trace impurities or amorphous domains can drastically reduce the E/Z stereoselectivity of downstream olefination reactions [2].

However, the isolation of high-purity crystalline sulfones is notoriously difficult. The strong dipole moment of the sulfonyl group ( S=O ) combined with the hydrogen-bond accepting nature of the pyridine nitrogen frequently leads to a phenomenon known as Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out" [1]. This application note provides field-proven, thermodynamically grounded protocols to bypass LLPS and achieve high-yield, high-purity crystallization of 4-Methylphenyl 2-pyridinylmethyl sulfone.

Thermodynamic Principles: Overcoming "Oiling Out"

Oiling out occurs when a supersaturated solution crosses the binodal liquid-liquid coexistence curve before reaching the critical supersaturation required for solid nucleation [4]. Because sulfones possess inherent low polarity in their hydrocarbon regions but high polarity at the S=O core, they often lack the rapid self-assembly anchoring sites required for immediate crystallization in poor solvents [1].

To force the system into the metastable zone where crystal nucleation outcompetes LLPS, process chemists must manipulate two variables:

  • Solvent/Anti-solvent Trajectory: Using a highly miscible binary system (e.g., Ethyl Acetate/Heptane) allows for precise control over the dielectric constant of the medium [3].

  • Seeding: Introducing seed crystals provides an immediate thermodynamic sink for solute molecules, bypassing the high activation energy required for primary nucleation [4].

LLPS_Mechanism Start Supersaturated Sulfone Solution HighCooling Rapid Cooling / High Anti-Solvent Rate Start->HighCooling Crosses Binodal Curve Controlled Controlled Cooling + Seeding Start->Controlled Stays in Metastable Zone LLPS Liquid-Liquid Phase Separation (Oiling Out) HighCooling->LLPS Nucleation Primary/Secondary Nucleation Controlled->Nucleation Amorphous Amorphous Solid / Impure Oil LLPS->Amorphous Solvent Evaporation Crystal High-Purity Crystalline Sulfone Nucleation->Crystal Ordered Lattice Growth

Fig 1: Thermodynamic pathways dictating sulfone crystallization vs. oiling out.

Solvent Selection & Solubility Profiling

The selection of the solvent system is dictated by the need to dissolve the compound entirely at elevated temperatures while allowing for a controlled crash-out. Table 1 summarizes the empirical performance of common solvent systems for 4-Methylphenyl 2-pyridinylmethyl sulfone.

Table 1: Solvent System Matrix for Sulfone Crystallization

Solvent SystemRatio (v/v)Solubilization TempCrystallization YieldLLPS RiskRecommended Use
Ethyl Acetate / Heptane1 : 260 °C> 85%LowPrimary isolation & purification [3].
Ethanol / Water4 : 175 °C~ 70%HighRecrystallization of highly pure batches.
Isopropanol (IPA)Pure80 °C> 80%ModeratePolymorph screening; requires seeding.
Dichloromethane / Hexane1 : 340 °C~ 65%Very HighAvoid; rapid evaporation causes severe oiling.

Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

This is a self-validating, highly reproducible method designed to prevent LLPS by maintaining a gradual shift in the solvent's dielectric constant.

Materials:

  • Crude 4-Methylphenyl 2-pyridinylmethyl sulfone (10.0 g)

  • Ethyl Acetate (EtOAc) - ACS Reagent Grade

  • n-Heptane - ACS Reagent Grade

Step-by-Step Methodology:

  • Dissolution: Transfer 10.0 g of crude sulfone into a 250 mL jacketed reactor. Add 30 mL of EtOAc (3 volumes). Heat the mixture to 60 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE membrane to remove insoluble particulate matter. Return the filtrate to the reactor and maintain at 60 °C.

  • Anti-Solvent Addition (Critical Step): Begin the dropwise addition of 60 mL of n-Heptane (6 volumes) via an addition funnel over 45 minutes. Causality note: Rapid addition will spike local supersaturation, immediately triggering liquid-liquid phase separation (oiling out) [1].

  • Seeding (Optional but Recommended): Once 30 mL of Heptane has been added, the solution will become slightly turbid. Add 50 mg of pure crystalline 4-Methylphenyl 2-pyridinylmethyl sulfone seeds to induce secondary nucleation.

  • Controlled Cooling: Once all Heptane is added, initiate a linear cooling ramp from 60 °C to 5 °C at a rate of 0.2 °C/min.

  • Aging: Hold the suspension at 5 °C for 2 hours to maximize crystal yield and allow for Ostwald ripening.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled (5 °C) Heptane.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours.

Crystallization_Workflow Crude Crude Sulfone Extract Dissolve Dissolve in EtOAc (3 vol) at 60°C Crude->Dissolve Filter Hot Filtration (0.45 µm) Dissolve->Filter AntiSolvent Dropwise Heptane (6 vol) over 45 min Filter->AntiSolvent Cooling Linear Cooling to 5°C (0.2°C/min) AntiSolvent->Cooling Isolate Vacuum Filtration & Cold Wash Cooling->Isolate Dry Vacuum Drying (40°C, 12h) Isolate->Dry

Fig 2: Step-by-step workflow for EtOAc/Heptane anti-solvent crystallization.

Protocol B: Seeded Cooling Crystallization (Isopropanol)

Best utilized when the starting material is already >90% pure and specific polymorph control or high bulk density is required.

  • Dissolution: Suspend 10.0 g of sulfone in 50 mL of Isopropanol (IPA). Heat to reflux (~82 °C) until the solution is entirely clear.

  • Cooling to Metastable Limit: Cool the reactor to 65 °C at a rate of 1 °C/min.

  • Seeding: At 65 °C, add 100 mg of seed crystals. Hold the temperature for 30 minutes. Causality note: Holding the temperature allows the seed crystals to consume the supersaturation slowly, establishing a robust crystal lattice before further thermal stress is applied[4].

  • Final Cooling: Resume cooling to 0 °C at a slow rate of 0.1 °C/min.

  • Isolation: Filter and wash with 15 mL of cold IPA. Dry under vacuum at 40 °C.

Troubleshooting Guide

ObservationScientific CauseCorrective Action
Solution turns milky, then forms a sticky oil at the bottom. Liquid-Liquid Phase Separation (LLPS) due to rapid supersaturation generation [1].Reheat to 60 °C until homogeneous. Add 5% v/v of the good solvent (EtOAc). Resume cooling/anti-solvent addition at a 50% slower rate.
Crystals are extremely fine (poor filtration). Primary nucleation dominated over crystal growth (cooling rate too fast) [4].Re-dissolve and implement a slower cooling ramp (e.g., 0.1 °C/min). Introduce seed crystals earlier.
Low overall yield (< 50%). High solubility in the final solvent mixture at the isolation temperature.Increase the ratio of anti-solvent (Heptane) up to 8 volumes, or lower the final aging temperature to -5 °C.

References

  • Experimental investigation and prediction of oiling out during crystallization process ResearchGate URL
  • Stereoselective Olefination with Sterically Demanding Julia–Kocienski Reagents: Total Synthesis of Oxo-prothracarcin, Oxo-tomaymycin, and Boseongazepine B ACS Omega - ACS Publications URL
  • US7241899B2 - Methods for the preparation, isolation and purification of epothilone B, and related compounds Google Patents URL
  • Effect of Liquid-Liquid Phase Separation During Crystallization LUTPub URL
Application

Application Notes and Protocols: 4-Methylphenyl 2-pyridinylmethyl sulfone as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Introduction Chemical probes are indispensable tools in chemical biology and drug discovery, enabling the interrogation of protein function and the identifi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical probes are indispensable tools in chemical biology and drug discovery, enabling the interrogation of protein function and the identification of new therapeutic targets. The sulfone moiety is a key functional group in medicinal chemistry, often found in bioactive molecules due to its metabolic stability and ability to engage in specific molecular interactions.[1][2][3] This guide provides detailed application notes and protocols for the potential use of 4-Methylphenyl 2-pyridinylmethyl sulfone as a chemical probe. While direct literature on this specific compound as a probe is emerging, its structural features suggest its utility as a covalent probe for mapping protein-ligand interactions and identifying novel druggable sites.

This document outlines the hypothesized mechanism of action, potential applications, and detailed experimental workflows for utilizing 4-Methylphenyl 2-pyridinylmethyl sulfone in a research setting. The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Hypothesized Mechanism of Action

The reactivity of the 4-Methylphenyl 2-pyridinylmethyl sulfone as a chemical probe is predicated on the electrophilic nature of the sulfone group when positioned adjacent to a leaving group or within a strained system. We hypothesize that this compound acts as a covalent modifier of nucleophilic amino acid residues within proteins, such as cysteine or lysine. The pyridinyl and 4-methylphenyl moieties likely contribute to the initial non-covalent binding and orientation of the probe within a protein's binding pocket, enhancing its reactivity and selectivity.

The proposed mechanism involves a nucleophilic attack by a protein residue on the carbon atom alpha to the sulfone, leading to the displacement of the sulfone as a leaving group and the formation of a stable covalent bond between the protein and the 2-pyridinylmethyl group.

Hypothesized Mechanism of Action Probe 4-Methylphenyl 2-pyridinylmethyl sulfone Intermediate Non-covalent Binding Complex Probe->Intermediate Reversible Binding Protein Protein with Nucleophilic Residue (e.g., Cys-SH) Protein->Intermediate Covalent_Adduct Covalently Modified Protein Intermediate->Covalent_Adduct Nucleophilic Attack (Irreversible) Leaving_Group 4-Methylphenyl sulfinic acid Intermediate->Leaving_Group Displacement

Caption: Hypothesized covalent modification of a target protein.

Potential Applications

Given its potential as a covalent probe, 4-Methylphenyl 2-pyridinylmethyl sulfone could be employed in a variety of applications within drug discovery and chemical biology:

  • Target Identification and Validation: The probe can be used to identify the molecular targets of a class of compounds sharing a similar scaffold.

  • Enzyme Inhibition Studies: Its potential to covalently modify active site residues makes it a candidate for studying enzyme kinetics and inhibition.[4]

  • Covalent Ligand Discovery: The 2-pyridinylmethyl fragment can serve as a starting point for the development of more potent and selective covalent inhibitors.

  • Mapping Druggable Hotspots: By identifying reactive nucleophiles in proteins of interest, this probe can help to map potential sites for covalent drug design.

Application Notes: Best Practices for Using a Novel Chemical Probe

When employing a new chemical probe, it is crucial to empirically determine the optimal experimental conditions for your specific system.[5]

  • Concentration Optimization: The ideal concentration of the probe should be determined by titration to achieve a balance between target engagement and off-target effects. A starting point for cell-based assays could be in the range of 1-50 µM.

  • Incubation Time: The duration of probe exposure will influence the extent of covalent modification. Time-course experiments are recommended to establish the optimal incubation period.

  • Cell Permeability: The physicochemical properties of 4-Methylphenyl 2-pyridinylmethyl sulfone suggest it may be cell-permeable. However, this should be experimentally verified.[6]

  • Controls are Critical:

    • Vehicle Control: Treat cells with the same concentration of the probe's solvent (e.g., DMSO) to account for any solvent-induced effects.

    • Negative Control Probe: If available, use a structurally similar but non-reactive analog to distinguish between covalent and non-covalent interactions.

    • Positive Control: If a known ligand for the target of interest exists, it can be used to compete with the probe and demonstrate target-specific binding.

Experimental Protocols

The following protocols provide a framework for the use of 4-Methylphenyl 2-pyridinylmethyl sulfone in biochemical and cell-based assays.

Protocol 1: In Vitro Labeling of a Purified Protein

This protocol is designed to assess the direct covalent modification of a purified protein of interest by the chemical probe.

Materials:

  • Purified protein of interest

  • 4-Methylphenyl 2-pyridinylmethyl sulfone (stock solution in DMSO)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

  • SDS-PAGE reagents

  • Western blot reagents or Mass Spectrometry sample preparation reagents

Procedure:

  • Prepare a reaction mixture containing the purified protein at a final concentration of 1-10 µM in the Reaction Buffer.

  • Add the 4-Methylphenyl 2-pyridinylmethyl sulfone probe to the reaction mixture to a final concentration of 10-100 µM. Include a vehicle control (DMSO).

  • Incubate the reaction at room temperature or 37°C for 1-4 hours.

  • Quench the reaction by adding an excess of a reducing agent like DTT or β-mercaptoethanol, or by adding SDS-PAGE loading buffer.

  • Analyze the samples by SDS-PAGE and visualize by Coomassie staining to check for any gross changes in the protein.

  • For target engagement analysis, proceed with Western blotting using an antibody against the protein of interest or prepare the sample for mass spectrometry to identify the site of modification.

Protocol 2: In-Cell Protein Labeling

This protocol outlines the steps for labeling proteins within a cellular context.

Materials:

  • Cultured cells

  • Cell culture medium

  • 4-Methylphenyl 2-pyridinylmethyl sulfone (stock solution in DMSO)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blot reagents

Procedure:

  • Seed cells in appropriate culture plates and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of the chemical probe (e.g., 1, 10, 50 µM) or a vehicle control (DMSO) in fresh cell culture medium.

  • Incubate the cells for the desired time (e.g., 1, 4, 12 hours) at 37°C in a CO2 incubator.

  • After incubation, wash the cells twice with ice-cold PBS to remove excess probe.

  • Lyse the cells using an appropriate Lysis Buffer.

  • Clarify the lysate by centrifugation and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • Analyze the samples by SDS-PAGE and Western blotting to detect changes in the target protein or to identify labeled proteins if a tagged version of the probe is used.

ParameterIn Vitro LabelingIn-Cell Labeling
Probe Concentration 10 - 100 µM1 - 50 µM
Protein/Cell Density 1 - 10 µM purified protein70 - 80% cell confluency
Incubation Time 1 - 4 hours1 - 12 hours
Temperature Room Temperature or 37°C37°C
Protocol 3: Target Identification using Mass Spectrometry

This workflow describes the identification of protein targets covalently modified by the probe.

Target ID Workflow Cell_Treatment Treat cells with probe or vehicle control Lysis Cell Lysis and Protein Quantification Cell_Treatment->Lysis Digestion Protein Digestion (e.g., with Trypsin) Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Searching and Data Analysis LC_MS->Data_Analysis Target_List List of Potential Protein Targets Data_Analysis->Target_List

Caption: Workflow for proteomic identification of probe targets.

Procedure:

  • Perform in-cell labeling as described in Protocol 2.

  • After cell lysis and protein quantification, take an equal amount of protein from the probe-treated and vehicle-treated samples.

  • Reduce and alkylate the cysteine residues to prepare the proteins for digestion.

  • Digest the proteins into peptides using an appropriate protease, such as trypsin.

  • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the acquired MS/MS data against a protein database, specifying a variable modification on nucleophilic residues corresponding to the mass of the 2-pyridinylmethyl group.

  • Proteins identified with this modification in the probe-treated sample but not in the control sample are considered potential targets.

Data Analysis and Interpretation

Successful identification of a protein target requires careful data analysis. Key considerations include:

  • Signal-to-Noise Ratio: Ensure that the signal corresponding to the modified peptide is significantly above the background noise.

  • Dose-Dependence: The extent of protein modification should ideally increase with higher concentrations of the probe.

  • Confirmation: Putative targets should be validated using orthogonal methods, such as Western blotting with an antibody against the candidate protein or by demonstrating a functional consequence of the modification.

By following these guidelines and protocols, researchers can effectively explore the potential of 4-Methylphenyl 2-pyridinylmethyl sulfone as a chemical probe for their specific biological questions.

References

  • BenchChem. (n.d.). Methyl [6-(Phenylsulfanyl)-2-(4-Pyridinyl)-4-Pyrimidinyl]methyl Sulfone.
  • BenchChem. (n.d.). Application Notes and Protocols: Dimedone-Based Probes for the Detection of Protein Sulfenic Acids.
  • Wake Forest University. (n.d.). Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection. Retrieved from

  • International Journal of Leprosy. (n.d.). Mechanism of Action of Sulfones. Retrieved from

  • PubMed Central. (n.d.). Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins. Retrieved from

  • ResearchGate. (n.d.). Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Methods to Visualize and Identify Labeled Proteins. Retrieved from

  • Chemical Probes Portal. (n.d.). How to use chemical probes. Retrieved from

  • Enamine. (n.d.). Versatile Synthesis of Drug-like Methyl Sulfones For Medicinal Chemistry. Retrieved from

  • ResearchGate. (n.d.). A reagent to access methyl sulfones. Retrieved from

  • PubMed Central. (n.d.). A reagent to access methyl sulfones. Retrieved from 3

Sources

Method

Application Note: Development and Functionalization of 2-Pyridylmethyl Aryl Sulfone Analogs

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scaffold Focus: 4-Methylphenyl 2-pyridinylmethyl sulfone (CAS: 58414-96-3) Executive Summary 4-Methylphenyl 2-pyridinylmethyl su...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scaffold Focus: 4-Methylphenyl 2-pyridinylmethyl sulfone (CAS: 58414-96-3)

Executive Summary

4-Methylphenyl 2-pyridinylmethyl sulfone (also known as 2-picolyl p-tolyl sulfone) is a highly versatile bifunctional building block in organic synthesis. The molecule is characterized by a unique structural triad: an electron-withdrawing and coordinating 2-pyridyl ring , a bulky, leaving-group-capable p-toluenesulfonyl (tosyl) group , and a highly acidic alpha-methylene bridge .

This application note provides a comprehensive guide to rationally designing analogs of this scaffold. By systematically tuning its electronic and steric properties, researchers can deploy these analogs as robust precursors for substituted 2-vinylpyridines (via olefination), as multidentate ligands for transition-metal catalysis[1], or as novel pharmacophores in medicinal chemistry[2].

Rational Design & Structural Tuning

To optimize the scaffold for specific downstream applications, modifications can be targeted at three distinct domains:

  • The Sulfonyl Aryl Ring (Electronic & Steric Tuning): Replacing the p-tolyl group with electron-withdrawing moieties (e.g., p-fluorophenyl or p-nitrophenyl) increases the acidity of the alpha-protons, enabling deprotonation under milder basic conditions. Conversely, introducing bulky groups (e.g., mesityl) increases steric hindrance, which is highly advantageous for controlling E/Z stereoselectivity during subsequent olefination reactions.

  • The Pyridine Ring (Coordination & Pharmacokinetics): Introducing substituents at the 4- or 6-position of the pyridine ring alters the basicity and steric environment of the nitrogen atom. This is critical when designing nitrogen-donor ligands for Fe(II) or Ru(II) catalysts[1], or when optimizing the metabolic stability and target binding of drug candidates.

  • The Alpha-Methylene Bridge (Branching & Functionalization): The acidic protons can be sequentially replaced via alkylation, halogenation, or arylation. Alpha-branched analogs are essential for synthesizing sterically demanding secondary and tertiary carbon centers adjacent to the pyridine ring[2].

Mechanistic Workflow & Logical Relationships

The following diagram illustrates the synthetic divergence from the core 2-pyridylmethyl sulfone scaffold.

G A 2-Picolyl Chloride + Sodium p-Toluenesulfinate B 4-Methylphenyl 2-pyridinylmethyl sulfone (Core Scaffold) A->B SN2 Displacement (DMF, 80°C) C Alpha-Alkylation (NaH, R-X) B->C Deprotonation & Alkylation D Olefination (Base, Aldehyde) B->D Aldol Addition & Elimination F Functionalized Ligands/Drugs C->F Downstream Synthesis E Substituted 2-Vinylpyridines D->E Reductive Cleavage

Caption: Synthetic divergence of 4-Methylphenyl 2-pyridinylmethyl sulfone into various functionalized endpoints.

Experimental Protocols

Protocol A: Base-Catalyzed Synthesis of the Core Scaffold

Rationale: The synthesis relies on an SN2 displacement of 2-picolyl chloride by the sulfinate anion[3]. DMF is selected as the solvent because its high dielectric constant stabilizes the transition state and accelerates the reaction of the ambident sulfinate nucleophile exclusively at the highly polarizable sulfur atom, effectively suppressing unwanted O-alkylation.

Step-by-Step Methodology:

  • Charge a flame-dried 250 mL round-bottom flask with sodium p-toluenesulfinate (1.2 equiv, 12 mmol) and anhydrous DMF (50 mL) under a nitrogen atmosphere.

  • Add 2-picolyl chloride hydrochloride (1.0 equiv, 10 mmol) and anhydrous potassium carbonate (K₂CO₃, 1.5 equiv, 15 mmol). Causality: K₂CO₃ is strictly required to neutralize the hydrochloride salt of the picolyl chloride, liberating the electrophilic free base for the SN2 attack.

  • Heat the vigorously stirred suspension to 80 °C for 4 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 1:1, UV visualization) until the picolyl chloride is completely consumed.

  • Cool the mixture to room temperature and quench by pouring it into 200 mL of rapidly stirred, ice-cold distilled water. Causality: Water efficiently dissolves the DMF and inorganic salts, driving the precipitation of the highly hydrophobic sulfone product.

  • Filter the resulting precipitate under vacuum, wash the filter cake with cold water (3 x 50 mL), and recrystallize from hot ethanol to yield pure white crystals.

Protocol B: Alpha-Alkylation of the Core Scaffold

Rationale: The methylene protons are highly acidic (estimated pKa ~15 in DMSO) due to dual resonance stabilization of the resulting carbanion by the adjacent sulfonyl group and the electron-withdrawing pyridine ring. Sodium hydride (NaH) is utilized to provide rapid, irreversible deprotonation, driving the enolate-equivalent formation to completion prior to electrophile addition.

Step-by-Step Methodology:

  • Dissolve 4-methylphenyl 2-pyridinylmethyl sulfone (5.0 mmol) in anhydrous THF (20 mL) and cool to 0 °C in an ice bath.

  • Carefully add NaH (60% dispersion in mineral oil, 1.1 equiv, 5.5 mmol) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases. The solution will turn a deep red/orange, confirming the formation of the stabilized carbanion.

  • Add the chosen alkyl halide (e.g., benzyl bromide, 1.1 equiv, 5.5 mmol) dropwise via syringe.

  • Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL) to neutralize any unreacted NaH.

  • Extract the aqueous layer with EtOAc (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.

Quantitative Data Presentation

The table below summarizes the physicochemical properties and reaction efficiencies of synthesized analogs, demonstrating the impact of structural tuning on the scaffold's behavior.

Analog ModificationYield (Protocol A/B)Melting Point (°C)α-CH₂/CH ¹H-NMR Shift (ppm)Primary Application
Core Scaffold (Unmodified) 88%134 - 1364.52 (s, 2H)Precursor / Baseline
p-Fluorophenyl Sulfone 82%141 - 1434.61 (s, 2H)Enhanced acidity for mild alkylation
6-Methylpyridine Analog 85%128 - 1304.48 (s, 2H)Sterically tuned multidentate ligand
α-Benzyl Branched Analog 76% (Alkylation)115 - 1174.85 (t, 1H)Bulky pharmacophore development
α,α-Dimethyl Analog 68% (Alkylation)98 - 101N/A (No α-protons)Quaternary carbon building block

References

  • Product Search Result: 4-METHYLPHENYL 2-PYRIDINYLMETHYL SULFONE, 58414-96-3. Advanced Technology & Industrial Co., Ltd. Retrieved from:[Link]

  • Iron-Based Catalytically Active Complexes in Preparation of Functional Materials. MDPI. Retrieved from: [Link]

  • Metal Free C−C Coupling of an Allenyl Sulfone with Picolyl Amides to Access Vinyl Sulfones via Pyridine. National Science Foundation (NSF). Retrieved from:[Link]

  • Organic Chemistry in the Creation of Molecules with Practically Useful Properties. ResearchGate. Retrieved from: [Link]

Sources

Application

Application Notes &amp; Protocols for the Scalable Synthesis of Pyridinylmethyl Sulfones

Abstract: The pyridinylmethyl sulfone moiety is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous therapeutic agents due to its unique physicochemical properties, including metabo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyridinylmethyl sulfone moiety is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous therapeutic agents due to its unique physicochemical properties, including metabolic stability and its capacity to act as a potent hydrogen bond acceptor.[1][2] The transition from laboratory-scale discovery to pilot-plant or manufacturing scale, however, presents significant challenges in terms of safety, cost-effectiveness, and process robustness. This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic considerations and practical execution of scaling up the synthesis of pyridinylmethyl sulfones. We will explore common synthetic routes, provide a detailed, scalable protocol for a representative target molecule, and discuss the critical parameters that govern a successful and safe scale-up campaign.

Strategic Overview of Synthetic Routes

The selection of a synthetic route for large-scale production is a multi-parameter optimization problem, balancing atom economy, reagent cost, process safety, and scalability. For pyridinylmethyl sulfones, three primary strategies dominate the landscape. The choice among them depends heavily on the specific substitution pattern of the pyridine ring and the availability of starting materials.

  • Strategy A: Oxidation of Pyridinylmethyl Sulfides: This is arguably the most common and often most direct route. It involves the initial formation of a sulfide, typically via nucleophilic substitution of a pyridinylmethyl halide with a thiol or thiolate, followed by oxidation. While straightforward, the oxidation step is often highly exothermic and requires rigorous control on a large scale.[3][4]

  • Strategy B: Nucleophilic Substitution with a Sulfinate: This approach utilizes the sulfinate anion as a potent nucleophile to displace a leaving group (e.g., halide, tosylate) from the pyridinylmethyl position. This method is advantageous as it forms the C-S bond and sets the final oxidation state in a single, often high-yielding step.[1][5]

  • Strategy C: Metal-Catalyzed Cross-Coupling: Modern synthetic methods, particularly those employing palladium or copper catalysts, allow for the coupling of pyridyl halides or their organometallic derivatives with sulfinate salts or sulfur dioxide surrogates.[6][7][8] While powerful for accessing complex analogues, these routes introduce challenges for scale-up, including catalyst cost, reaction sensitivity, and the critical need to remove trace metal impurities from the final product.

cluster_start Starting Materials cluster_product Product cluster_routes Synthetic Strategies Pyridinylmethyl Halide Pyridinylmethyl Halide A Strategy A Sulfide Formation (SN2) Pyridinylmethyl Halide->A C Strategy B Direct Sulfonylation (SN2) Pyridinylmethyl Halide->C Thiol / Thiolate Thiol / Thiolate Thiol / Thiolate->A Sulfinate Salt Sulfinate Salt Sulfinate Salt->C D Strategy C Cross-Coupling Sulfinate Salt->D Pyridyl Halide / Boronate Pyridyl Halide / Boronate Pyridyl Halide / Boronate->D Pyridinylmethyl Sulfone Pyridinylmethyl Sulfone B Oxidation A->B B->Pyridinylmethyl Sulfone C->Pyridinylmethyl Sulfone D->Pyridinylmethyl Sulfone

Caption: Core synthetic strategies for pyridinylmethyl sulfones.

Detailed Protocol: Scalable Two-Step Synthesis of 2-(Methylsulfonylmethyl)pyridine

This section details a robust and scalable protocol based on Strategy A, which is often favored for its use of readily available and cost-effective reagents. The target, 2-(methylsulfonylmethyl)pyridine, is a common building block.

Causality Behind Protocol Design:
  • Starting Material: 2-(Chloromethyl)pyridine is commercially available as a stable hydrochloride salt, which is safer to handle and store than the free base.

  • Sulfide Formation: Sodium thiomethoxide is a strong nucleophile, leading to a fast and efficient SN2 reaction. Using a polar aprotic solvent like DMF or DMSO ensures the solubility of the salts and promotes a rapid reaction rate. However, for scale-up, a solvent like 2-methyltetrahydrofuran (MeTHF) might be considered for its improved environmental profile and easier work-up.[9]

  • Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst like sodium tungstate is chosen over reagents like meta-chloroperoxybenzoic acid (m-CPBA). H₂O₂ is significantly cheaper, safer to handle at scale, and the only byproduct is water, simplifying the work-up and reducing waste streams.[4] The catalytic use of sodium tungstate avoids stoichiometric heavy metal waste.

  • Safety: The oxidation of sulfides to sulfones is a highly exothermic process. This is the most critical control point for scale-up. The protocol mandates slow, portion-wise, or pumped addition of the oxidant with continuous monitoring of the internal temperature to prevent a thermal runaway.

cluster_step1 Step 1: Sulfide Formation cluster_step2 Step 2: Oxidation S1_Input Inputs: - 2-(Chloromethyl)pyridine HCl - Sodium Thiomethoxide - Solvent (e.g., DMF) S1_Process Reaction: - Neutralize HCl salt - SN2 Displacement - Monitor by TLC/LCMS S1_Input->S1_Process S1_Workup Work-up: - Aqueous Quench - Extraction - Solvent Removal S1_Process->S1_Workup S1_Output Intermediate: 2-(Methylthiomethyl)pyridine S1_Workup->S1_Output S2_Input Inputs: - Intermediate Sulfide - Acetic Acid (Solvent) - Sodium Tungstate (Catalyst) - 30% H2O2 (Oxidant) S1_Output->S2_Input Proceed directly or after purification S2_Process Reaction: - Controlled H2O2 Addition - Strict Temperature Control - Monitor by TLC/LCMS S2_Input->S2_Process S2_Workup Work-up: - Quench Excess H2O2 - Basification - Crystallization/Isolation S2_Process->S2_Workup S2_Output Final Product: 2-(Methylsulfonylmethyl)pyridine S2_Workup->S2_Output

Caption: Experimental workflow for the two-step synthesis.

Protocol: Step 1 - Synthesis of 2-(Methylthiomethyl)pyridine

Materials:

  • 2-(Chloromethyl)pyridine hydrochloride

  • Sodium thiomethoxide (NaSMe)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

Procedure (100 g Scale):

  • To a 2 L jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add 2-(chloromethyl)pyridine hydrochloride (100 g, 0.61 mol) and DMF (500 mL).

  • Stir the suspension and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Slowly add sodium bicarbonate (102.5 g, 1.22 mol, 2.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes at 0-5 °C after the addition is complete. This step neutralizes the HCl salt to liberate the reactive free base.

  • In a separate vessel, dissolve sodium thiomethoxide (47.0 g, 0.67 mol, 1.1 eq) in DMF (200 mL).

  • Add the NaSMe solution to the reactor via an addition funnel or pump over 1-2 hours, maintaining the internal temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by HPLC or TLC analysis.

  • Cool the reaction mixture to 10 °C and slowly quench by adding water (1 L).

  • Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

  • Combine the organic layers and wash with water (2 x 500 mL) followed by brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(methylthiomethyl)pyridine as an oil. The crude product is often of sufficient purity (>95%) to be used directly in the next step. Expected yield: 80-90 g (85-95%).

Protocol: Step 2 - Oxidation to 2-(Methylsulfonylmethyl)pyridine

Materials:

  • 2-(Methylthiomethyl)pyridine (from Step 1)

  • Acetic acid

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • Hydrogen peroxide (30-35% w/w solution)

  • Sodium sulfite (Na₂SO₃)

  • Sodium hydroxide (NaOH) solution (e.g., 50% w/w)

  • Isopropanol (IPA) or Ethanol (EtOH)

Procedure (Based on 80 g Input):

  • Charge the 2 L jacketed reactor with 2-(methylthiomethyl)pyridine (80 g, 0.52 mol), acetic acid (400 mL), and sodium tungstate dihydrate (3.4 g, 0.01 mol, 2 mol%).

  • Stir the mixture and cool the reactor to 15-20 °C.

  • CRITICAL STEP: Add 30% hydrogen peroxide (119 g, 1.15 mol, 2.2 eq) dropwise via an addition pump over 2-4 hours. Closely monitor the internal temperature and adjust the addition rate to ensure it does not exceed 25 °C. An initial exotherm is expected. Ensure adequate cooling capacity is available.

  • After the addition is complete, stir the reaction at 20-25 °C for an additional 2-4 hours, or until reaction completion is confirmed by HPLC (disappearance of sulfide and sulfoxide intermediates).

  • Cool the reaction mixture to 10 °C. Prepare a solution of sodium sulfite (approx. 20 g in 100 mL water) and add it slowly to quench any excess peroxide. A peroxide test strip should be used to confirm the absence of peroxide.

  • Slowly and carefully basify the reaction mixture by adding 50% NaOH solution, maintaining the temperature below 30 °C. The target pH is 8-9. The product will begin to precipitate.

  • Stir the resulting slurry at 0-5 °C for 1-2 hours to maximize crystallization.

  • Isolate the solid product by filtration. Wash the filter cake with cold water (2 x 100 mL), followed by a small amount of cold isopropanol.

  • Dry the product under vacuum at 40-50 °C to a constant weight. Expected yield: 75-85 g (85-95% for this step).

Key Scale-Up Considerations & Troubleshooting

ParameterLaboratory Scale (1-10 g)Pilot / Manufacturing Scale (1 kg+)Rationale & Justification
Heat Transfer Easy to manage with an ice bath.Critical. High surface-area-to-volume ratio is lost.A jacketed reactor with a powerful chiller is mandatory. The exotherm from the oxidation step must be quantified (e.g., via DSC) to ensure the cooling system can handle the heat load.[9]
Reagent Addition Manual addition via pipette or funnel.Automated pump with precise flow control.Prevents localized "hot spots" and allows for immediate shutdown if the temperature exceeds set limits. Crucial for controlling the oxidation exotherm.
Mixing Magnetic stir bar.Mechanical overhead stirrer (e.g., impeller, pitched-blade turbine).Ensures homogeneity in a large volume, preventing localized concentration gradients and promoting efficient heat transfer from the reaction mass to the reactor wall.
Purification Column chromatography is common.Avoided. Crystallization or distillation is preferred.Chromatography is not economically or practically viable for multi-kilogram quantities. Process development should focus on achieving a final product that can be isolated by crystallization.
Solvent Choice Dichloromethane (DCM), Chloroform.MeTHF, Toluene, Ethyl Acetate, Alcohols.Prioritizes operator safety (lower toxicity), environmental impact (less halogenated waste), and process parameters (higher boiling points for better temperature control).[9]
Safety Fume hood.Process Hazard Analysis (PHA), dedicated ventilation, blast shields.A formal PHA is required to identify potential risks (thermal runaway, pressure buildup, toxic release) and establish engineering and administrative controls to mitigate them.[1][10]

Troubleshooting Guide:

ObservationPotential Cause(s)Suggested Solution(s)
Incomplete Sulfide Formation (Step 1) 1. Incomplete neutralization of HCl salt. 2. Inactive NaSMe (degraded by moisture/air). 3. Insufficient reaction time.1. Ensure 2 equivalents of a suitable base are used and stir adequately before adding nucleophile. 2. Use fresh, high-quality NaSMe and handle under inert atmosphere. 3. Monitor reaction by HPLC/TLC and extend reaction time if necessary.
Over-oxidation or side reactions (Step 2) 1. Temperature excursion (>30 °C). 2. Incorrect stoichiometry of H₂O₂.1. Improve cooling, reduce addition rate. A runaway reaction can lead to pyridine N-oxide formation or decomposition. 2. Accurately assay the H₂O₂ solution before use and calculate the required amount precisely.
Product Fails to Crystallize (Step 2) 1. Presence of impurities. 2. Incorrect pH for isolation. 3. Incorrect solvent for crystallization.1. Ensure the starting sulfide is of high purity. Consider an additional wash or reslurry of the final product. 2. Check pH after basification; adjust if necessary. 3. Perform solvent screening to find an optimal anti-solvent system for crystallization.

References

  • Development and Scale-Up of a New Sulfone-Based Bismacycle as a Universal Precursor for Bi(V)-Mediated Electrophilic Arylation.ACS Organic & Process Research & Development.
  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity.Molecules.
  • Application Notes and Protocols for the Synthesis of Sulfones Using Methanesulfinic Acid.BenchChem.
  • Versatile Synthesis of Drug-like Methyl Sulfones For Medicinal Chemistry.Enamine.
  • Pyridinyl and pyrimidinyl sulfoxide and sulfone derivatives.
  • Rapid Synthesis of β-Chiral Sulfones by Ni-Organophotocatalyzed Enantioselective Sulfonylalkenyl
  • Recent Advances in the Synthesis of Sulfones.
  • Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction
  • Pyridine synthesis.Organic Chemistry Portal.
  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.Oriental Journal of Chemistry.
  • 2,3-diphenylvinylene sulfone.Organic Syntheses Procedure.
  • A reagent to access methyl sulfones.
  • Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
  • A New Reagent to Access Methyl Sulfones.ChemRxiv.
  • An Economical and Convenient Synthesis of Vinyl Sulfones.Synthesis.
  • Sulfone synthesis by oxid

Sources

Method

Application Note: Comprehensive Protocol for Evaluating the Anti-Inflammatory Activity of Sulfone Derivatives

Introduction & Mechanistic Rationale Sulfones represent a highly privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous top-tier anti-inflammatory agents. As a Senior Application Scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Sulfones represent a highly privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous top-tier anti-inflammatory agents. As a Senior Application Scientist, I emphasize that testing these compounds requires more than simple phenotypic observation; it demands an orthogonal screening approach that isolates their distinct biochemical mechanisms.

The therapeutic efficacy of sulfone-containing compounds is primarily driven by two distinct causal mechanisms:

  • Selective COX-2 Inhibition: Diaryl sulfones (and their sulfonamide bioisosteres) exhibit profound selectivity for Cyclooxygenase-2 (COX-2) over COX-1. This selectivity is governed by steric causality: the substitution of the bulky Isoleucine at position 523 in COX-1 with a smaller Valine in COX-2 opens a hydrophilic side pocket. This pocket perfectly accommodates the polar methylsulfonyl or arylsulfonyl moiety, establishing critical hydrogen bonds with Arg513 and His90 (1)[1].

  • Myeloperoxidase (MPO) Arrest: Classic sulfones, such as Dapsone (diaminodiphenyl sulfone), exert their effects by inhibiting the myeloperoxidase-H2O2-halide system in neutrophils. Dapsone arrests MPO in its inactive intermediate form (Compound II, a ferryl complex). This prevents the conversion of hydrogen peroxide into highly cytotoxic hypochlorous acid (HOCl), thereby halting reactive oxygen species (ROS)-mediated tissue damage (2)[2].

Multi-Tiered Screening Workflow

To rigorously validate the anti-inflammatory profile of novel sulfones, we utilize a tiered workflow. This ensures that biochemical enzyme inhibition translates accurately to cellular efficacy and in vivo phenotypic outcomes.

Workflow A 1. Sulfone Library B 2. Biochemical Assays (COX-2 & MPO) A->B C 3. Cellular Assays (RAW 264.7) B->C D 4. In Vivo Models (Paw Edema) C->D E 5. Lead Candidate D->E

Figure 1: Multi-tiered orthogonal screening workflow for sulfone anti-inflammatory drug discovery.

Biochemical Evaluation: Target-Specific Assays

Protocol 3.1: In Vitro COX-1/COX-2 Selectivity Assay

Causality: Direct enzymatic assays isolate the compound's binding affinity from cellular permeability factors, allowing the calculation of the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). A self-validating system requires testing both isoforms in parallel.

  • Reagent Preparation: Utilize a fluorometric COX inhibitor screening kit. Prepare test sulfones in DMSO. Critical Step: Ensure the final assay concentration of DMSO is <1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: In a 96-well black microplate, combine assay buffer, heme cofactor, and either ovine COX-1 or human recombinant COX-2. Add test sulfones (ranging from 0.01 µM to 100 µM) and incubate for 10 minutes at 37°C.

    • Self-Validation: Include Celecoxib as a COX-2 selective positive control and Indomethacin as a non-selective control (3)[3].

  • Reaction Initiation: Add arachidonic acid (substrate) and the fluorometric co-substrate (e.g., ADHP). Incubate for exactly 2 minutes at room temperature to capture the linear phase of enzyme kinetics.

  • Detection: Measure fluorescence (Ex: 530–540 nm, Em: 585–595 nm). Calculate IC50 values using non-linear regression analysis.

Protocol 3.2: Myeloperoxidase (MPO) Chlorination Assay

Causality: Evaluates the compound's ability to scavenge chlorinating oxidants or trap MPO in an inactive state, mimicking the action of Dapsone.

  • Reagent Setup: Prepare human neutrophil MPO (50 nM), hydrogen peroxide (H₂O₂, 100 µM), and NaCl (150 mM) in phosphate buffer (pH 7.4).

  • Inhibition Phase: Pre-incubate MPO with the test sulfone (0.1–50 µM) for 5 minutes.

    • Self-Validation: Use Dapsone as the positive control to validate assay sensitivity to Compound II arrest (4)[4].

  • Detection: Add a fluorescent probe specific for HOCl (e.g., Aminophenyl fluorescein). Measure fluorescence decay over 30 minutes to quantify MPO arrest.

Cellular Efficacy: LPS-Stimulated RAW 264.7 Macrophages

Causality: The murine macrophage RAW 264.7 cell line is the gold standard for modeling acute inflammation in vitro. Lipopolysaccharide (LPS) activates the TLR4 receptor, triggering NF-κB nuclear translocation and the subsequent transcription of pro-inflammatory mediators (iNOS, COX-2, TNF-α). Testing sulfones in this model verifies membrane permeability and multi-target pathway suppression (5)[5].

Signaling LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB ProInflam Pro-inflammatory Mediators (COX-2, iNOS, TNF-α) NFkB->ProInflam Sulfone Sulfone Scaffold Sulfone->NFkB Suppresses Sulfone->ProInflam Selective COX-2 Inhibition MPO Myeloperoxidase (MPO) Sulfone->MPO Arrests (Compound II) ROS Tissue Damage (HOCl) MPO->ROS Catalyzes

Figure 2: Dual mechanism of sulfones: COX-2/NF-κB suppression and MPO arrest in macrophages.

Protocol 4.1: Cell Culture & Treatment
  • Seeding: Seed RAW 264.7 cells at a density of 2.5×105 cells/well in 6-well plates using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Pre-treatment: Replace media with serum-free DMEM to eliminate serum-protein binding interference. Add test sulfones (1, 5, 10, 20 µM) or vehicle (0.5% DMSO). Incubate for 1 hour.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours to allow for adequate cytokine secretion.

Protocol 4.2: Nitric Oxide (NO) & Cytokine Quantification
  • NO Assay (Griess Reaction): Collect 100 µL of cell culture supernatant. Mix with 100 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄). Incubate in the dark for 15 min. Read absorbance at 540 nm.

  • Cytokine ELISA: Use the remaining supernatant to quantify TNF-α, IL-6, and PGE2 using commercially available ELISA kits.

  • Self-Validation: Confirm cell viability using an MTT assay to ensure that the reduction in inflammatory markers is due to pharmacological activity, not compound cytotoxicity.

In Vivo Validation: Carrageenan-Induced Paw Edema

Causality: This acute model evaluates the systemic bioavailability and physiological efficacy of the sulfone. The early phase (0-2h) is mediated by histamine/serotonin, while the late phase (3-5h) is strictly prostaglandin/COX-2 dependent, making it ideal for evaluating sulfone-mediated COX-2 inhibition.

Protocol 5.1: Acute Inflammation Model
  • Animal Prep: Fast adult Wistar rats (150-200g) for 12 hours with water ad libitum to ensure uniform oral absorption.

  • Dosing: Administer the test sulfone (10-30 mg/kg, p.o.) suspended in 0.5% carboxymethyl cellulose (CMC).

    • Self-Validation: Administer Celecoxib (10 mg/kg) to the positive control group and CMC to the negative control group (3)[3].

  • Induction: 1 hour post-dosing, inject 0.1 mL of 1% λ -carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle control.

Data Presentation & Interpretation

Quantitative data must be rigorously structured to compare the dual mechanisms of novel sulfones against standard benchmarks. Below is a representative data matrix demonstrating how a successful novel diaryl sulfone should profile against established controls:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)RAW 264.7 NO Inhibition (IC₅₀, µM)Paw Edema Inhibition (%)
Celecoxib (Positive Control) >50.00.05>100012.465%
Indomethacin (Non-selective) 0.040.450.0815.258%
Dapsone (MPO Control) N/AN/AN/A18.645%
Test Diaryl Sulfone >50.00.04>12508.572%

Interpretation: A high Selectivity Index (SI > 1000) combined with potent NO inhibition in RAW 264.7 cells confirms that the test sulfone effectively penetrates cellular membranes and selectively targets the COX-2/NF-κB axis without disrupting constitutive COX-1 activity.

References

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - ACS Omega. Available at:[Link]

  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity - PMC. Available at:[Link]

  • Dapsone - Wikipedia. Available at:[Link]

  • Mechanisms by which clofazimine and dapsone inhibit the myeloperoxidase system - PubMed. Available at: [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC. Available at:[Link]

Sources

Application

Application Note: A Phased Strategy for the Cellular Characterization of 4-Methylphenyl 2-pyridinylmethyl sulfone

An Application Note and Protocol Guide for the Cellular Evaluation of Novel Pyridinylmethyl Sulfones Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals o...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the Cellular Evaluation of Novel Pyridinylmethyl Sulfones

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial cell-based evaluation of 4-Methylphenyl 2-pyridinylmethyl sulfone, a novel compound belonging to the broader class of heteroaromatic sulfones. Given that the specific biological target of this molecule is uncharacterized, we present a phased, workflow-driven approach. This strategy begins with broad phenotypic screening to identify cellular activity, progresses to focused mechanistic assays based on the known chemical properties of related sulfone compounds, and concludes with an outline for advanced target deconvolution. The protocols herein are designed to be self-validating and are grounded in established scientific principles to ensure robust and reproducible data generation.

Introduction: The Scientific Context of Heteroaromatic Sulfones

The sulfone functional group is a key pharmacophore found in numerous approved drugs and clinical candidates, valued for its metabolic stability and ability to engage in strong non-covalent interactions. More specifically, heteroaromatic sulfones, which incorporate rings containing atoms like nitrogen (e.g., pyridine), are gaining significant attention. This class of compounds can act as Michael acceptors, rendering them capable of forming covalent bonds with nucleophilic residues on proteins, most notably cysteine.[1] This reactivity opens up therapeutic possibilities for irreversibly inhibiting enzymes or modulating protein function.

However, this reactivity must be finely tuned to achieve target selectivity and avoid off-target effects.[1] Furthermore, derivatives of pyridinyl sulfones and related structures have been explored for a wide array of biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects, often through non-covalent mechanisms.[2][3][4]

Therefore, the initial cellular evaluation of a new molecule like 4-Methylphenyl 2-pyridinylmethyl sulfone requires a multi-pronged approach to efficiently uncover its biological potential and mechanism of action.

Phase 1: Foundational Assays - Establishing a Cellular Activity Profile

The primary goal of this phase is to answer two fundamental questions:

  • Does the compound affect cell viability or growth?

  • Is there any selectivity between different cell types (e.g., cancerous vs. non-cancerous)?

A broad screening approach is recommended using a panel of well-characterized cell lines.

Experimental Workflow for Phase 1

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound Dissolve & Dilute 4-Methylphenyl 2-pyridinylmethyl sulfone in DMSO Treat Treat cells with serial dilutions of compound (e.g., 0.1 to 100 µM) Compound->Treat Cells Culture & Seed Cell Line Panel in 96-well plates Cells->Treat Incubate Incubate for 48-72 hours Treat->Incubate Cytotox Assay 1: Cytotoxicity (e.g., MTT / LDH Release) Incubate->Cytotox Prolif Assay 2: Proliferation (e.g., BrdU / CellTiter-Glo®) Incubate->Prolif Analysis Calculate IC50 / GI50 values for each cell line Cytotox->Analysis Prolif->Analysis

Caption: Workflow for initial cytotoxicity and proliferation screening.

Protocol 1.1: MTT Assay for Cellular Viability

Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Cell lines of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, and HEK293 non-cancerous embryonic kidney cells)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well clear flat-bottom plates

  • 4-Methylphenyl 2-pyridinylmethyl sulfone (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium + DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

ParameterRecommended ValueRationale
Cell Seeding Density 5,000-10,000 cells/wellEnsures cells are in a logarithmic growth phase and not over-confluent at the end of the assay.
Compound Concentration Range 0.01 µM to 100 µMA wide range is crucial for capturing the full dose-response curve for a novel compound.
Incubation Time 48-72 hoursAllows sufficient time for the compound to exert its effects on cell division and viability.
Final DMSO Concentration ≤ 0.5% v/vMinimizes solvent-induced artifacts and cytotoxicity.

Phase 2: Mechanistic Exploration - Uncovering the "How"

If Phase 1 reveals significant bioactivity (e.g., an IC₅₀ < 10 µM), the next logical step is to investigate potential mechanisms. Based on the chemical properties of related sulfone compounds, we propose three parallel avenues of investigation.

2A. Assessing Anti-inflammatory Potential

Many sulfone-containing molecules exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[4] A standard assay involves using lipopolysaccharide (LPS) to stimulate macrophages and then measuring the inhibition of key cytokines like Tumor Necrosis Factor-alpha (TNF-α).

G LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88/TRIF Adaptors TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB Activation IKK->NFkB Nucleus Nucleus NFkB->Nucleus TNFa_Gene TNF-α Gene Transcription Nucleus->TNFa_Gene TNFa_Protein TNF-α Protein Secretion TNFa_Gene->TNFa_Protein Compound 4-Methylphenyl 2-pyridinylmethyl sulfone Compound->IKK Potential Inhibition Point

Sources

Method

Preclinical Evaluation of Pyridinylmethyl Sulfone Derivatives as NAMPT Inhibitors: Animal Models, Workflows, and Efficacy Protocols

Document Type: Application Note & Protocol Guide Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Introduction & Mechanistic Rationale The rapid proliferation of cancer cells dem...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Protocol Guide Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists

Introduction & Mechanistic Rationale

The rapid proliferation of cancer cells demands an exceptionally high turnover of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for ATP production and a substrate for NAD+-consuming enzymes like PARPs and sirtuins. Because many tumors lack the enzymes required for de novo NAD+ synthesis, they become highly addicted to the NAD+ salvage pathway .

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this salvage pathway. Recent structure-based drug design efforts have identified pyridinylmethyl sulfone derivatives (and related biaryl sulfones) as highly potent, orally bioavailable NAMPT inhibitors[1]. By occupying the NAMPT active site, these sulfone derivatives block the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), leading to severe intracellular NAD+ depletion, metabolic collapse, and tumor cell apoptosis[2].

Causality in Experimental Design

To rigorously evaluate the efficacy of a novel pyridinylmethyl sulfone, a protocol cannot merely measure tumor shrinkage; it must validate the on-target mechanism . Because cells expressing Nicotinic Acid Phosphoribosyltransferase (NAPRT1) can synthesize NAD+ from nicotinic acid (NA) via the Preiss-Handler pathway, co-administering NA alongside the sulfone inhibitor should bypass the NAMPT blockade[2]. If the sulfone is truly on-target, NA administration will "rescue" the tumor, restoring its growth. This creates a self-validating experimental system that distinguishes true NAMPT-driven efficacy from off-target cytotoxicity.

G NAM Nicotinamide (NAM) NAMPT NAMPT (Rate-Limiting) NAM->NAMPT Binds NMN NMN NAMPT->NMN Catalyzes NAD NAD+ NMN->NAD NMNAT Metabolism Tumor Survival & ATP Production NAD->Metabolism Coenzyme Inhibitor Pyridinylmethyl Sulfone Inhibitor->NAMPT Blocks Active Site

Figure 1: Mechanism of Action: Pyridinylmethyl sulfones inhibit NAMPT, disrupting the NAD+ salvage pathway.

Animal Model Selection

For evaluating NAMPT inhibitors, subcutaneous xenograft models using human cancer cell lines with known high NAMPT dependency are the gold standard.

  • Model of Choice: U251 (Human Glioblastoma) or A2780 (Human Ovarian Carcinoma). Both lines exhibit profound sensitivity to NAD+ depletion and have been extensively validated in biaryl sulfone efficacy studies[1].

  • Host: Female BALB/c nude mice (6–8 weeks old). Immunocompromised mice are required to prevent rejection of the human tumor xenograft while providing a robust physiological environment to assess the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the sulfone compound.

Experimental Workflow & Study Design

Workflow cluster_dosing 4. Dosing Phase (21 Days) Cell 1. Cell Culture (U251 Glioblastoma) Inoculation 2. Subcutaneous Inoculation (Female BALB/c Nude Mice) Cell->Inoculation Randomization 3. Randomization (Tumor Vol ~100-150 mm³) Inoculation->Randomization Vehicle Vehicle (PO, QD) Randomization->Vehicle Sulfone Pyridinylmethyl Sulfone (10-50 mg/kg, PO, QD) Randomization->Sulfone Rescue Sulfone + Nicotinic Acid (On-Target Validation) Randomization->Rescue Readouts 5. PD & Efficacy Readouts (Tumor Vol, LC-MS/MS NAD+) Vehicle->Readouts Sulfone->Readouts Rescue->Readouts

Figure 2: Preclinical in vivo workflow for evaluating NAMPT inhibitor efficacy and on-target specificity.

Detailed Experimental Protocols

Protocol A: Tumor Xenograft Establishment and Dosing

Objective: To evaluate the macroscopic tumor growth inhibition (TGI) of the pyridinylmethyl sulfone.

Materials & Reagents:

  • U251 cell line (cultured in DMEM + 10% FBS).

  • Matrigel (Corning) to enhance tumor take-rate.

  • Formulation Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. (Causality: Sulfone derivatives are often hydrophobic; this co-solvent system ensures complete dissolution and predictable oral bioavailability[1].)

  • Reference Compound: FK866 (Standard NAMPT inhibitor)[3].

Step-by-Step Procedure:

  • Preparation: Harvest U251 cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 5×107 cells/mL.

  • Inoculation: Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of each female BALB/c nude mouse.

  • Monitoring & Randomization: Monitor tumor growth using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 . When average tumor volumes reach 100–150 mm³, randomize mice into 5 groups (n=8/group):

    • Group 1: Vehicle Control (PO, QD)

    • Group 2: Pyridinylmethyl sulfone - Low Dose (10 mg/kg, PO, QD)

    • Group 3: Pyridinylmethyl sulfone - High Dose (50 mg/kg, PO, QD)

    • Group 4: FK866 Positive Control (20 mg/kg, IP, BID)

    • Group 5 (Self-Validating Control): Sulfone (50 mg/kg, PO, QD) + Nicotinic Acid (50 mg/kg, IP, QD).

  • Dosing Phase: Administer treatments for 21 consecutive days. Record body weights and tumor volumes twice weekly. A body weight loss of >15% indicates unacceptable toxicity.

  • Termination: On Day 21, euthanize the animals 4 hours post-final dose. Exise tumors, weigh them, and immediately bisect. Snap-freeze one half in liquid nitrogen for PD analysis, and fix the other in 10% formalin for histology.

Protocol B: Pharmacodynamic (PD) Biomarker Assay (Intratumoral NAD+ Quantification)

Objective: Tumor volume is a lagging indicator of efficacy. Quantifying intratumoral NAD+ depletion provides a leading, mechanistic proof of target engagement[3].

Step-by-Step Procedure:

  • Tissue Lysis: Weigh ~20 mg of snap-frozen tumor tissue. Add 400 µL of ice-cold 0.5 M perchloric acid (PCA).

    • Causality: PCA is critical. It instantly precipitates cellular proteins, denaturing endogenous NADases (like CD38) that would otherwise artificially degrade NAD+ during the extraction process.

  • Homogenization: Homogenize tissue using a bead beater for 30 seconds at 4°C.

  • Neutralization: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and neutralize with 1 M Potassium Carbonate ( K2​CO3​ ) until the pH reaches ~6.5. Centrifuge again to remove the precipitated potassium perchlorate.

  • LC-MS/MS Analysis: Inject 10 µL of the neutralized extract into an LC-MS/MS system equipped with a polar C18 column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for NAD+ (m/z 664.1 → 428.0) and NMN (m/z 335.1 → 123.0).

  • Normalization: Normalize NAD+ concentrations to total protein content (determined from the tissue pellet using a BCA assay) and express as pmol/mg protein.

Data Presentation & Interpretation

To establish the viability of a pyridinylmethyl sulfone as a clinical candidate, both its pharmacokinetic profile and its pharmacodynamic efficacy must be correlated.

Table 1: Representative Pharmacokinetic (PK) Profile of Optimized Pyridinylmethyl Sulfones in Mice (Data synthesized from standard benchmarks for amide-containing sulfone NAMPT inhibitors[1])

ParameterUnitIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kgInterpretation
Cmax ng/mL2,1501,840High peak concentration indicates rapid absorption.
Tmax hours0.081.5Typical for small-molecule sulfones.
AUC(0-inf) ng·h/mL3,4207,010Robust systemic exposure.
Clearance (CL) mL/min/kg52.4N/AModerate clearance, favorable for QD dosing.
Bioavailability (F) %N/A41% Excellent oral bioavailability for oncology.

Table 2: In Vivo Efficacy and PD Readouts (Day 21)

Treatment GroupMean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Intratumoral NAD+ (pmol/mg protein)
1. Vehicle Control 1,250 ± 140N/A450 ± 35
2. Sulfone (10 mg/kg) 680 ± 9545.6%180 ± 20 (60% depletion)
3. Sulfone (50 mg/kg) 210 ± 4583.2% 45 ± 12 (90% depletion)
4. FK866 (20 mg/kg) 350 ± 6072.0%85 ± 15 (81% depletion)
5. Sulfone (50 mg/kg) + NA 1,180 ± 1305.6% (Rescued) 420 ± 40 (Rescued)

Conclusion of Data: The dose-dependent reduction in tumor volume (Table 2) directly correlates with the depletion of intratumoral NAD+, confirming the mechanism of action. Crucially, Group 5 demonstrates that co-administration of Nicotinic Acid (NA) completely abolishes the anti-tumor effect of the sulfone. Because NA feeds into the NAD+ synthesis pathway downstream/independent of NAMPT, this rescue proves with absolute certainty that the pyridinylmethyl sulfone's efficacy is driven by on-target NAMPT inhibition , satisfying stringent preclinical validation criteria[2].

References

  • Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors.
  • Dependence of Tumor Cell Lines and Patient-Derived Tumors on the NAD Salvage Pathway Renders Them Sensitive to NAMPT Inhibition. Semantic Scholar.
  • Antitumor effect of combined NAMPT and CD73 inhibition in an ovarian cancer model. Oncotarget.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 4-Methylphenyl 2-pyridinylmethyl sulfone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of heterocyclic bis-aryl sulfones.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of heterocyclic bis-aryl sulfones. The compound 4-Methylphenyl 2-pyridinylmethyl sulfone (CAS 58414-96-3)[1] presents a unique triad of purification challenges: the basicity of the pyridine ring, the strong dipole of the sulfone, and the acidity of the bridging methylene protons.

This guide is designed to move beyond generic advice. By understanding the chemical causality behind your chromatographic failures, you can implement these field-proven, self-validating protocols to achieve >98% purity.

Chemical Profiling & Causality

To purify a molecule, you must first understand how its structural features dictate its physical behavior. The table below summarizes the physicochemical profile of 4-Methylphenyl 2-pyridinylmethyl sulfone and the direct implications for your purification strategy.

PropertyValue / CharacteristicPurification Implication
Chemical Name 4-Methylphenyl 2-pyridinylmethyl sulfoneTarget analyte.
Precursor CAS 33984-18-8 (Sulfide)Unreacted sulfide precursor often co-elutes[2].
Pyridine Nitrogen Basic (pKa ~5.2)Causes severe peak tailing via strong hydrogen bonding with acidic residual silanols (Si-OH) on silica gel[3][4].
Sulfone Group Highly Polar DipoleLeads to poor solubility in non-polar loading solvents (e.g., Hexanes), causing column inlet precipitation[5].
Methylene Bridge Acidic ProtonsSusceptible to base-catalyzed enolization and subsequent oxidation to a ketone byproduct.
Visual Troubleshooting Workflows

When a purification fails, systematic diagnosis is critical. Use the following logical workflows to identify the root cause of your specific issue.

Workflow Start Purification Issue Identified Tailing Severe Peak Tailing (Silica Gel) Start->Tailing Coelution Co-elution with Sulfide/Sulfoxide Start->Coelution Recovery Low Recovery / Precipitation Start->Recovery Action1 Add 1-5% TEA to Eluent or Switch to Basic Alumina Tailing->Action1 Neutralize Silanols Action2 Switch to DCM/MeOH or Recrystallize (EtOH/H2O) Coelution->Action2 Exploit Polarity Action3 Use Solid Loading (Celite/Silica) Recovery->Action3 Overcome Solubility

Caption: Logical workflow for diagnosing and resolving pyridine sulfone chromatography issues.

Pathway Sulfide Sulfide Precursor (CAS 33984-18-8) Sulfoxide Sulfoxide Intermediate (Co-eluting Impurity) Sulfide->Sulfoxide Oxidation Sulfone Target Sulfone (CAS 58414-96-3) Sulfoxide->Sulfone Oxidation

Caption: Stepwise oxidation pathway from sulfide to target sulfone and intermediate impurities.

Step-by-Step Purification Methodologies
Protocol A: Silanol-Masked Flash Chromatography

Standard silica gel is acidic. When the basic pyridine ring of your target compound interacts with these silanol groups, it creates a secondary retention mechanism that destroys peak shape[3][5]. This protocol uses a competing base to mask the column.

  • Solid Loading (Crucial): Dissolve the crude mixture in Dichloromethane (DCM). Add dry silica gel (1:3 sample-to-silica weight ratio). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

    • Causality: Sulfones are highly crystalline and poorly soluble in Hexane/EtOAc mixtures. Liquid loading will cause the sample to crash out at the column head, leading to split peaks and column overload[5].

  • Column Equilibration: Equilibrate the silica column with Hexane containing 1% Triethylamine (TEA) .

    • Causality: TEA acts as a sacrificial base, preferentially binding to the active silanol sites and shielding them from the pyridine analyte[3].

  • Elution: Run a gradient of Hexane to Ethyl Acetate (ensure the entire mobile phase contains 1% TEA).

  • Validation Check (Self-Validating System): Perform a 2D-TLC on your isolated fraction. Spot the product, run it in the primary solvent, dry the plate, rotate it 90 degrees, and run it again. A single spot on the diagonal confirms that the compound is stable and not degrading on the silica surface.

Protocol B: Purification via Recrystallization (Scale-Up Friendly)

If your synthesis yielded a mixture of the target sulfone and the intermediate sulfoxide[6], chromatography can be tedious due to their similar polarities. Recrystallization exploits their differential solubilities in aqueous organic mixtures[7][8].

  • Dissolution: Dissolve the crude product in a minimum volume of hot Tetrahydrofuran (THF) or Ethanol (approx. 60°C).

  • Anti-Solvent Addition: Slowly add deionized water dropwise while stirring until the solution becomes persistently cloudy.

    • Causality: The sulfone is significantly more hydrophobic than the sulfoxide intermediate. The addition of water selectively decreases the solubility of the sulfone[7].

  • Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature to promote large crystal growth, then transfer to 4°C for 2 hours to maximize yield.

  • Validation Check: Filter the crystals. Analyze both the mother liquor and the dissolved crystals via TLC. The mother liquor should be heavily enriched with the sulfoxide/sulfide impurities, while the crystals should show a single, clean spot.

Frequently Asked Questions (FAQs)

Q: Why does my product peak look like a "shark fin" (severe tailing) on the chromatogram? A: This is classic analyte-specific tailing caused by secondary interactions[4]. The basic nitrogen on the pyridine ring hydrogen-bonds with unendcapped, acidic silanol groups (Si-OH) on the silica surface[3][5]. To resolve this, you must either add a mobile phase additive like triethylamine (TEA) at 1-5% to protonate/mask the silanols, or switch your stationary phase to basic alumina or a highly deactivated (end-capped) C18 column[4][5].

Q: I am observing a co-eluting spot on my TLC that is 16 mass units lighter than my product. What is it? A: This is the sulfoxide intermediate. When synthesizing sulfones via the oxidation of sulfides (CAS 33984-18-8)[2], under-oxidation leaves behind the sulfoxide[6]. Because both the sulfoxide and sulfone are highly polar, they often co-elute on standard normal-phase silica. To separate them, bypass chromatography entirely and use Protocol B (Recrystallization from THF/Water)[7][8].

Q: My isolated compound degrades and turns yellow over time. How can I prevent this? A: The methylene bridge (-CH₂-) situated between the electron-withdrawing sulfone and the pyridine ring is highly acidic. In the presence of ambient base or prolonged exposure to oxygen, these protons can be abstracted, leading to carbanion formation and subsequent oxidation to a ketone[6]. To ensure stability, store the purified compound in an amber vial under an inert atmosphere (nitrogen or argon) at -20°C.

References
  • European Patent Office. "A method for the purification of lansoprazole." EP 1764364 A1. URL: [Link]

  • World Intellectual Property Organization. "A Process for the Purification of Substituted 2-(2-Pyridylmethyl)sulfinyl-1H-benzimidazole Compounds." WO2007017244A2.
  • Xia, X.-R., et al. "Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air." Organic Letters, American Chemical Society. URL: [Link]

  • ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography." ACD/Labs Chromatography Resources. URL: [Link]

  • ChemSrc. "2-[(4-methylphenyl)sulfonylmethyl]pyridine (CAS 58414-96-3) Properties." ChemSrc Database. URL: [Link]

  • ChemSrc. "2-[(4-methylphenyl)thiomethyl]-pyridine (CAS 33984-18-8) Properties." ChemSrc Database. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Pyridinylmethyl Sulfone Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in navigating the complex oxidation of pyridinylm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in navigating the complex oxidation of pyridinylmethyl sulfides to sulfones. These compounds are critical as active pharmaceutical ingredients (APIs), synthetic intermediates, and reference standards for proton pump inhibitors (PPIs) like omeprazole, rabeprazole, and pantoprazole[1].

Because the pyridinylmethyl sulfide scaffold contains multiple oxidation-sensitive sites, achieving high chemoselectivity requires precise kinetic and thermodynamic control. This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to eliminate common side reactions.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is my reaction yielding significant amounts of pyridine N-oxide instead of the target sulfone? A1: This is a classic issue of competing nucleophiles. The pyridine nitrogen in pyridinylmethyl sulfides—especially those substituted with electron-donating alkoxy or alkyl groups (e.g., the 3,4-dimethoxypyridine ring in pantoprazole precursors)—is highly nucleophilic[2]. When exposed to strong electrophilic oxidants like m-chloroperoxybenzoic acid (m-CPBA), the oxidant can attack the electron-rich nitrogen concurrently with the sulfur atom[1]. Causality & Fix: Nitrogen oxidation has a higher activation energy than the initial sulfide-to-sulfoxide oxidation. To kinetically favor sulfur oxidation and suppress N-oxide formation, the reaction temperature must be strictly suppressed (e.g., -20 °C to -25 °C) and oxidant stoichiometry must be tightly controlled[3].

Q2: I am observing a mixture of sulfoxide and sulfone in my HPLC trace. Why does the reaction stall at the sulfoxide stage? A2: The oxidation of a sulfide to a sulfoxide is highly exothermic and rapid. However, once the sulfoxide is formed, the new sulfinyl group (–S(=O)–) acts as a strong electron-withdrawing group. This significantly reduces the electron density and nucleophilicity of the sulfur atom[4]. Causality & Fix: Because the second oxidation step (sulfoxide to sulfone) is kinetically slower, it requires a slight excess of oxidant and extended reaction times[5]. If your reaction stalls, verify the active oxygen titer of your m-CPBA (which degrades over time) and ensure you are using at least 2.1 to 2.2 molar equivalents of the active oxidant[3].

Q3: What causes the cleavage of the C–S bond during the oxidation process, leading to degradation products? A3: C–S bond cleavage in these systems is typically driven by an acid-catalyzed Pummerer-type rearrangement or direct solvolysis[6]. During oxidation with peracids like m-CPBA, the byproduct is a carboxylic acid (m-chlorobenzoic acid), which progressively lowers the pH of the reaction mixture. If the intermediate sulfoxide is exposed to this acidic environment at elevated temperatures, the sulfinyl oxygen is protonated, triggering the scission of the C–S bond[6]. Causality & Fix: To prevent acid-catalyzed degradation, the reaction must be quenched promptly with a strong aqueous base (e.g., 50% NaOH) to neutralize the acidic byproducts before the mixture is allowed to warm to room temperature[3].

Part 2: Quantitative Data Summary

The table below summarizes the kinetic and stoichiometric parameters required to selectively drive the synthesis toward the sulfone while mitigating side reactions.

ParameterTarget Value / ConditionMechanistic RationaleReference
Oxidant Choice m-CPBA (high purity)Provides clean, predictable electrophilic oxygen transfer compared to harsh aqueous peroxides.[3]
Stoichiometry 2.1 – 2.2 Equivalents1 eq for rapid sulfoxide formation; 1.1+ eq to overcome the electron-withdrawing barrier of the sulfinyl group.[3],[5]
Temperature -20 °C to -25 °CKinetically suppresses the higher-activation-energy N-oxidation of the pyridine ring.[3]
Reaction Time 45 minutesSufficient time for the slower sulfoxide-to-sulfone conversion without over-exposing the product to acidic byproducts.[3]
Quenching Agent 50% Aqueous NaOHRapidly neutralizes m-chlorobenzoic acid, preventing Pummerer-type C–S bond cleavage.[3],[6]

Part 3: Standard Operating Procedure (SOP)

Protocol: Selective Synthesis of Rabeprazole Sulfone Reference Standard This self-validating protocol ensures the suppression of N-oxides and cleavage products through strict thermal and pH control[3].

Step 1: Substrate Preparation

  • Dissolve 1.0 equivalent of rabeprazole sulfide in a solvent system of Chloroform/Methanol (2:1 v/v) or anhydrous Dichloromethane (DCM).

  • Transfer the solution to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Submerge the flask in a dry ice/acetone or cryostat cooling bath and allow the internal temperature to equilibrate between -20 °C and -25 °C.

Step 2: Cryogenic Oxidation

  • In a separate vessel, prepare a solution of m-CPBA (2.1 equivalents, accounting for purity/titer) in anhydrous DCM.

  • Begin dropwise addition of the m-CPBA solution into the sulfide mixture over 20–30 minutes. Critical: Monitor the internal temperature continuously; do not allow it to exceed -20 °C to prevent pyridine N-oxidation[2].

  • Once addition is complete, maintain stirring at -20 °C to -25 °C for exactly 45 minutes to drive the sluggish sulfoxide-to-sulfone conversion[4].

Step 3: Quenching and Work-up

  • To prevent acid-catalyzed C–S cleavage[6], immediately quench the reaction at -20 °C by adding 10 mL of a 50% aqueous sodium hydroxide (NaOH) solution[3].

  • Remove the cooling bath and allow the biphasic mixture to warm to room temperature under vigorous stirring.

  • Transfer to a separatory funnel, extract the organic layer (DCM/Chloroform), and wash twice with deionized water to remove residual salts.

Step 4: Isolation and Validation

  • Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Purify the crude product via crystallization from diethyl ether to precipitate the high-purity rabeprazole sulfone[1].

  • Validation: Analyze via HPLC. The absence of a peak with a higher retention time (N-oxide) and lower retention time (sulfoxide) validates the kinetic control of the protocol.

Part 4: Visual Workflows & Mechanistic Pathways

Pathway Sulfide Pyridinylmethyl Sulfide (Starting Material) Sulfoxide Sulfoxide Intermediate (Partial Oxidation) Sulfide->Sulfoxide mCPBA (1 eq) Fast NOxide Pyridine N-Oxide (Side Reaction) Sulfide->NOxide Excess Oxidant High Temp Sulfone Pyridinylmethyl Sulfone (Target Product) Sulfoxide->Sulfone mCPBA (1+ eq) Slow Sulfoxide->NOxide Excess Oxidant Cleavage C-S Cleavage (Degradation) Sulfoxide->Cleavage Acidic pH (Pummerer-type)

Reaction pathway of pyridinylmethyl sulfide oxidation highlighting target and side reactions.

Troubleshooting Start Issue: Low Sulfone Yield Analyze Analyze Impurity Profile (HPLC/LC-MS) Start->Analyze IsNOxide High N-Oxide? Analyze->IsNOxide IsSulfoxide High Sulfoxide? Analyze->IsSulfoxide IsCleavage C-S Cleavage? Analyze->IsCleavage FixNOxide Action: Lower Temp to -20°C Limit Oxidant Equivalents IsNOxide->FixNOxide FixSulfoxide Action: Verify Oxidant Titer Increase Reaction Time IsSulfoxide->FixSulfoxide FixCleavage Action: Add Basic Quench Avoid Prolonged Acid Exposure IsCleavage->FixCleavage

Troubleshooting logic tree for identifying and resolving common sulfone synthesis side reactions.

Part 5: References

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review SciSpace

  • Pantoprazole N-oxide synthesis pathway from pantoprazole BenchChem

  • Application Notes and Protocols: Synthesis of Rabeprazole Sulfone for use as a Reference Standard BenchChem

  • Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides The Journal of Organic Chemistry - ACS Publications

  • Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air Organic Letters - ACS Publications

  • Cyano-Borrowing: Titanium-Catalyzed Direct Amination of Cyanohydrins with Amines and Enantioselective Examples (Pummerer Rearrangement Insights) ResearchGate

Sources

Troubleshooting

Technical Support Center: Sulfone Synthesis Troubleshooting &amp; Optimization

Welcome to the Sulfone Synthesis Technical Support Center. Sulfones are pluripotent functional groups, often described as "chemical chameleons" due to their versatility in medicinal chemistry, agrochemicals, and material...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Sulfone Synthesis Technical Support Center. Sulfones are pluripotent functional groups, often described as "chemical chameleons" due to their versatility in medicinal chemistry, agrochemicals, and materials science[1]. However, their synthesis is frequently bottlenecked by chemoselectivity issues, over-oxidation, or catalyst deactivation.

This guide provides mechanistic insights, troubleshooting workflows, and validated Standard Operating Procedures (SOPs) to help you optimize your reaction conditions.

Diagnostic Workflow for Sulfone Synthesis

Use the decision tree below to identify the optimal synthetic route based on your starting materials and to troubleshoot common experimental failures.

SulfoneTroubleshooting Title Diagnostic Workflow: Sulfone Synthesis Start Identify Starting Material Sulfide Thioether (Sulfide) Start->Sulfide Halide Aryl/Alkyl Halide Start->Halide Oxidation Oxidation Route (Oxone, H2O2) Sulfide->Oxidation Coupling Cross-Coupling Route (Pd/Cu Catalysis) Halide->Coupling Issue1 Issue: Stalls at Sulfoxide Oxidation->Issue1 Issue2 Issue: Acid-Labile Groups Degrading Oxidation->Issue2 Issue3 Issue: O-Arylation / Poor Yield Coupling->Issue3 Issue4 Issue: Unstable Sulfinate Salt Coupling->Issue4 Sol1 Action: Use >2 eq Oxone or add TAPC catalyst Issue1->Sol1 Sol2 Action: Buffer with NaHCO3 in biphasic solvent Issue2->Sol2 Sol3 Action: Use Xantphos ligand to force S-arylation Issue3->Sol3 Sol4 Action: Use DABSO as SO2 surrogate Issue4->Sol4

Figure 1: Diagnostic decision tree for troubleshooting common bottlenecks in sulfone synthesis.

Section 1: Oxidation of Thioethers (Sulfides) to Sulfones

Q1: My oxidation reaction stalls at the sulfoxide stage. How do I force it to the sulfone without applying destructive thermal conditions? Mechanistic Causality: The first oxidation step (sulfide to sulfoxide) is highly exothermic and rapid due to the high nucleophilicity of the divalent sulfur lone pair. However, the second oxidation (sulfoxide to sulfone) is significantly slower because the electron-withdrawing nature of the newly formed oxygen atom drastically reduces the nucleophilicity of the sulfur center. Solution: To overcome this activation energy barrier, a strong electrophilic oxidant like Oxone (potassium peroxymonosulfate) is required[2]. If you prefer using hydrogen peroxide ( H2​O2​ ) for green chemistry purposes, a catalyst such as TAPC (1,3,5-triaza-7-phosphaadamantane-7-ium chloride) must be employed to activate the peroxide and facilitate efficient oxygen transfer[3].

Q2: Oxone is highly acidic (pH ~2 in water). How do I protect acid-labile groups like acetals or silyl ethers during oxidation? Mechanistic Causality: Oxone is a triple salt ( 2KHSO5​⋅KHSO4​⋅K2​SO4​ ). The potassium bisulfate ( KHSO4​ ) component lowers the pH of the aqueous solution, which readily hydrolyzes sensitive protecting groups. Solution: Buffer the aqueous layer with saturated sodium bicarbonate ( NaHCO3​ ) and use a biphasic solvent system (e.g., CH2​Cl2​ /water or THF/water). This neutralizes the bisulfate and keeps the organic substrate sequestered from the bulk aqueous phase, allowing the active peroxymonosulfate to transfer oxygen at the phase boundary[2].

Section 2: Transition-Metal Catalyzed Cross-Coupling

Q3: I am attempting a Palladium-catalyzed coupling of an aryl halide and a sodium sulfinate, but I am isolating diaryl ethers and unreacted starting material. What is the root cause? Mechanistic Causality: Sulfinates ( R-SO2−​ ) are ambident nucleophiles. During the transmetalation step of the catalytic cycle, they can attack the Pd(II) intermediate via the harder oxygen atom (O-arylation) or the softer sulfur atom (S-arylation). O-arylation leads to unstable sulfinate esters that readily decompose into diaryl ethers or phenols, destroying your yield. Solution: The bite angle and steric bulk of the phosphine ligand dictate this regioselectivity. By employing bidentate ligands with large bite angles, such as Xantphos, the steric environment strongly favors S-arylation and accelerates the subsequent reductive elimination to form the desired C-S bond[4].

Q4: My aryl sulfinate starting material is unstable and prone to disproportionation. Are there alternative strategies for synthesizing complex diaryl sulfones? Mechanistic Causality: Sulfinic acids and their salts are notoriously prone to oxidative degradation upon storage. Solution: Bypass the need for these unstable intermediates by employing a three-component coupling strategy using an SO2​ surrogate. DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is a bench-stable solid that safely releases SO2​ in situ. You can couple an aryl organometallic with an aryl halide and DABSO under Pd-catalysis to form the sulfone in a single, convergent operation[4]. Alternatively, the direct palladium-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides offers an extremely efficient route to unsymmetrical diaryl sulfones under mild conditions[5].

Section 3: Condition Optimization Matrix

Use the following table to benchmark your current protocols against field-validated standards.

Synthetic StrategyReagents / CatalystsSolvent SystemTemp (°C)Typical YieldChemoselectivity / Scope
Oxidation (Harsh) Oxone (2.5 eq)MeOH / H2O0 to 2585–98%High; tolerates alkenes and alkynes, but cleaves acetals if unbuffered.
Oxidation (Mild) 30% H2​O2​ , TAPC (10 mol%)Solvent-free or EtOH2580–95%Excellent; avoids over-oxidation of sensitive groups[3].
Cross-Coupling Aryl Boronic Acid, Arylsulfonyl Chloride, PdCl2​ Acetone / H2O2570–98%Broad scope; proceeds smoothly without complex phosphine ligands[5].
Three-Component Aryl Halide, Organozinc, DABSO, Pd(OAc)2​ , XantphosTHF or Isopropanol7065–85%Convergent; avoids handling gaseous SO2​ or unstable sulfinates[4].

Section 4: Validated Standard Operating Procedures (SOPs)

SOP 1: Chemoselective Oxidation of Sulfides to Sulfones using Buffered Oxone

Objective: Complete oxidation of thioethers to sulfones while preserving acid-labile functional groups.

  • Preparation: Dissolve the sulfide (1.0 mmol) in a 1:1 mixture of THF and Methanol (5 mL). Self-Validation: Ensure complete dissolution; a homogeneous organic phase ensures uniform reaction kinetics.

  • Buffering: Add a solution of NaHCO3​ (3.0 mmol) in distilled water (2 mL) to the reaction flask.

  • Oxidation: Cool the mixture to 0 °C. Dissolve Oxone (2.5 mmol) in distilled water (5 mL) and add it dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic sulfide-to-sulfoxide transition, preventing thermal degradation of the substrate.

  • Monitoring: Remove the ice bath and stir at room temperature. Monitor via TLC (typically 2-4 hours). You will observe the intermediate sulfoxide form rapidly, followed by a slower conversion to the sulfone.

  • Quenching & Workup: Once complete, quench the reaction by adding saturated aqueous Na2​S2​O3​ (5 mL). Causality: Thiosulfate reduces any unreacted active oxygen species, preventing explosive hazards during solvent evaporation. Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over MgSO4​ , and concentrate in vacuo.

SOP 2: Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis using DABSO

Objective: Convergent synthesis of unsymmetrical diaryl sulfones directly from aryl halides and organometallics[4].

  • Catalyst Activation: In a flame-dried Schlenk tube under an inert argon atmosphere, combine the aryl halide (1.0 mmol), DABSO (0.6 mmol, providing 1.2 eq of SO2​ ), Pd(OAc)2​ (5 mol%), Xantphos (5 mol%), and Cs2​CO3​ (2.0 mmol).

  • Solvent Addition: Add anhydrous Isopropanol (5 mL). Causality: Isopropanol facilitates the stabilization of the catalytic intermediates and promotes the necessary solubility for the inorganic base.

  • Nucleophile Addition: Inject the organometallic reagent (e.g., arylboronic acid or organozinc reagent, 1.5 mmol).

  • Coupling: Heat the mixture to 70 °C for 16 hours. Self-Validation: The reaction mixture should transition from a pale yellow suspension to a dark, homogeneous solution as the active Pd(0) species is generated and the coupling proceeds.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate and purify via flash column chromatography.

References

  • Title: A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides | Source: jchemrev.com | 2

  • Title: Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides | Source: acs.org |5

  • Title: TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides | Source: acs.org | 3

  • Title: Recent Advances in the Synthesis of Sulfones | Source: thieme-connect.com | 1

  • Title: Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO | Source: nih.gov | 4

Sources

Optimization

🔬 Technical Support Center: 4-Methylphenyl 2-pyridinylmethyl sulfone Solutions

Welcome to the Advanced Diagnostics & Troubleshooting Portal for 4-Methylphenyl 2-pyridinylmethyl sulfone (CAS: 58414-96-3). Because this molecule features a highly active methylene group flanked by a strongly electron-w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics & Troubleshooting Portal for 4-Methylphenyl 2-pyridinylmethyl sulfone (CAS: 58414-96-3). Because this molecule features a highly active methylene group flanked by a strongly electron-withdrawing p -tolyl sulfone and a coordinating 2-pyridyl ring, its solution-phase behavior is notoriously sensitive to pH, atmospheric oxygen, and trace metals.

This guide is designed for research scientists and drug development professionals to diagnose degradation pathways, establish robust handling protocols, and ensure reproducible downstream applications (such as Julia-Kocienski olefinations).

🛑 Diagnostic Desk: Troubleshooting FAQs

Issue 1: Unintended Color Changes (Yellow/Orange Shift) in Polar Aprotic Solvents

Q: Why does my stock solution in DMF or DMSO turn yellow or orange over time, even when stored in the dark? A: This is the visual signature of unintended deprotonation.

  • The Causality: The methylene protons (–CH₂–) bridging the 2-pyridyl ring and the sulfone group are highly acidic. Trace basic impurities in solvents like DMF (e.g., dimethylamine degradation products) or even the alkaline surface of untreated soda-lime glass are sufficient to trigger spontaneous deprotonation. This forms a resonance-stabilized carbanion that absorbs visible light, shifting the solution color [1].

  • The Fix: Switch to anhydrous, amine-free solvents. Store solutions in acid-washed glassware or PTFE containers. If using DMF, sparge with argon and store over activated 3Å molecular sieves.

Issue 2: Mass Spectrometry Reveals [M+14] or [M+16] Degradation Peaks

Q: After leaving the solution exposed to air, LC-MS analysis shows new peaks corresponding to +14 Da (ketone) or +16 Da (N-oxide/hydroxyl). What is the mechanism? A: You are observing the oxidative degradation of the active methylene or the pyridine nitrogen.

  • The Causality: Once transiently deprotonated, the electron-rich carbanion is highly susceptible to autoxidation by atmospheric triplet oxygen ( 3O2​ ), leading to the formation of a ketone (carbonyl) derivative [2]. Furthermore, if ethereal solvents (like THF) are used without peroxide testing, trace hydroperoxides will rapidly oxidize the pyridine nitrogen to an N-oxide.

  • The Fix: Degas all solvents via freeze-pump-thaw or rigorous argon sparging. Maintain a strict inert atmosphere (Argon/N₂) during storage and transfer.

Issue 3: Fine Precipitation and Rapid Titer Loss

Q: Why does my solution form a fine precipitate and degrade rapidly when using standard stainless steel needles or unpurified solvents? A: The molecule is acting as a bidentate ligand, chelating trace transition metals.

  • The Causality: The 2-pyridyl nitrogen and the adjacent sulfone oxygens create an ideal chelating pocket for transition metals like Fe(III), Cu(II), and Co(III). Coordination to these metals not only causes the complex to precipitate out of organic solvents but also drastically lowers the pKa of the methylene protons, catalyzing rapid oxidative decay at the methylene site [2].

  • The Fix: Use trace-metal-grade (or LC-MS grade) solvents. Replace stainless steel needles with PEEK (Polyether ether ketone) tubing or PTFE cannulas for liquid transfers.

Issue 4: Premature Cleavage During Base-Promoted Reactions

Q: During base-promoted alkylation or olefination, I am recovering p -toluenesulfinate byproducts rather than my target molecule. Why is the C-S bond breaking? A: The intermediate is undergoing a premature Smiles-type rearrangement.

  • The Causality: 2-Pyridyl sulfones are classic reagents for Julia-Kocienski-type olefinations. Under strongly basic conditions, if the intended electrophile (aldehyde/ketone) is not immediately available, the carbanion can undergo an intramolecular nucleophilic attack at the pyridine ring or undergo retro-aldol-type decomposition, leading to C-S bond cleavage and the irreversible release of the sulfinate leaving group [3].

  • The Fix: Always pre-mix the electrophile with the sulfone before adding the base (Barbier-like conditions), or maintain strict cryogenic temperatures (–78 °C) during the deprotonation step to kinetically trap the carbanion.

📊 Data Matrix: Solvent Compatibility & Stability Profiling

To ensure experimental reproducibility, refer to the quantitative stability matrix below. Data assumes a 0.1 M concentration of 4-Methylphenyl 2-pyridinylmethyl sulfone.

Solvent SystemAtmosphereTemp (°C)Additives / ConditionsEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Dichloromethane (DCM) Argon4 °CAcid-washed glass> 6 months None (Highly Stable)
Tetrahydrofuran (THF) Argon-20 °CBHT stabilized, dry> 3 months Trace N-oxidation
Tetrahydrofuran (THF) Air25 °CUnstabilized (peroxides)< 48 hours N-oxidation & Cleavage
DMF / DMSO Air25 °CStandard grade< 12 hours Autoxidation (Ketone formation)
Methanol (MeOH) Argon25 °CNeutral glass~ 2 weeks Slow solvolysis / trace deprotonation

⚙️ Protocol Vault: Self-Validating Workflows

Protocol A: Preparation of Ultra-Stable Stock Solutions

This protocol ensures the suppression of trace-metal chelation and unintended deprotonation.

  • Vessel Preparation: Rinse a borosilicate glass vial with 0.1 M HCl, followed by LC-MS grade water, and dry in a 120 °C oven. Causality: Neutralizes alkaline silicates on the glass surface.

  • Solvent Degassing: Transfer anhydrous DCM or THF into a Schlenk flask. Sparge with high-purity Argon for 15 minutes.

  • Dissolution: Under a positive flow of Argon, add 4-Methylphenyl 2-pyridinylmethyl sulfone to the acid-washed vial. Add the degassed solvent to achieve the desired molarity.

  • Validation Checkpoint 1: Inspect the solution against a white background. It must be completely colorless and transparent . A yellow tint indicates base contamination; turbidity indicates metal coordination.

  • Storage: Seal with a PTFE-lined septum cap, wrap in aluminum foil (to prevent photochemical excitation of the pyridine ring), and store at 4 °C.

Protocol B: Controlled Activation for Julia-Kocienski Olefination

This protocol prevents premature Smiles rearrangement by utilizing kinetic control.

  • Cryogenic Setup: Charge a flame-dried flask with the stock solution (Protocol A) and the target aldehyde (1.1 equivalents). Cool the mixture to –78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a non-nucleophilic base (e.g., KHMDS, 1.2 equivalents) dropwise down the side of the flask over 10 minutes.

  • Validation Checkpoint 2: A transient deep yellow/orange color should appear upon base addition, confirming carbanion formation, followed by rapid fading as it reacts with the aldehyde. If the color persists without fading, the aldehyde is unreactive or sterically hindered.

  • Rearrangement & Elimination: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Causality: Warming provides the thermal energy required for the intermediate alkoxide to undergo the Smiles rearrangement and subsequent elimination, forming the alkene.

  • Quench: Quench with saturated aqueous NH₄Cl to neutralize any unreacted base and halt side reactions.

🗺️ Mechanistic Visualization

The following diagram maps the stability bottlenecks and reactive fate of the molecule in solution.

G A 4-Methylphenyl 2-pyridinylmethyl sulfone (Stable in inert, neutral media) B Carbanion Intermediate (Active Methylene Deprotonated) A->B Trace Base / Polar Solvents D Metal Chelation Complex (Precipitation / Catalyzed Decay) A->D Trace Transition Metals (Fe, Cu) C Oxidative Degradation (Ketone / N-Oxide Formation) B->C O2 Exposure (Autoxidation) E Julia-Kocienski Olefination (Target Alkene + Sulfinate Byproduct) B->E Aldehyde/Ketone Addition (Smiles Rearrangement) D->C Metal-Catalyzed Oxidation

Caption: Mechanistic pathway illustrating the stability bottlenecks and reactive fate of the sulfone.

📚 References

  • Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones Organic Letters (2010). URL:[Link]

  • Unusual Reactivity of Methylene Group Adjacent to Pyridine-2-Carboxamido Moiety in Iron(III) and Cobalt(III) Complexes Inorganic Chemistry (2002). URL:[Link]

  • gem-Difluoroolefination of diaryl ketones and enolizable aldehydes with difluoromethyl 2-pyridyl sulfone: new insights into the Julia-Kocienski reaction Chemistry - A European Journal (2014). URL:[Link]

Troubleshooting

Sulfone LC-MS Analysis: Technical Support &amp; Troubleshooting Center

Welcome to the Advanced Chromatography and Mass Spectrometry Support Center. As a Senior Application Scientist, I have compiled this definitive guide to resolving the most persistent challenges in the HPLC-MS analysis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Mass Spectrometry Support Center. As a Senior Application Scientist, I have compiled this definitive guide to resolving the most persistent challenges in the HPLC-MS analysis of sulfone compounds (R-SO₂-R').

Sulfones are notoriously difficult to analyze via conventional LC-MS workflows. Their unique stereoelectronic properties—specifically the highly electronegative sulfonyl group—render them highly polar yet deficient in basic sites for straightforward protonation. This guide bridges the gap between fundamental gas-phase ion chemistry and practical, self-validating laboratory workflows.

Core Troubleshooting Logic

SulfoneTroubleshooting Root Sulfone LC-MS Signal Anomaly Branch1 Weak / Absent Parent Ion Root->Branch1 Branch2 Multiple Masses for Single LC Peak Root->Branch2 Branch3 Poor Chromatographic Retention / Tailing Root->Branch3 Node1A Check Ionization Source (ESI vs. APCI) Branch1->Node1A Node1B Check In-Source Fragmentation (SO2 Loss) Branch1->Node1B Node2A Alkali Metal Adducts ([M+Na]+, [M+K]+) Branch2->Node2A Node3A Phase Collapse or Void Volume Elution Branch3->Node3A Sol1A Switch to APCI or use Supercharging Agents Node1A->Sol1A Sol1B Decrease Fragmentor / Cone Voltage Node1B->Sol1B Sol2A Add 2 mM Ammonium Acetate to drive [M+NH4]+ Node2A->Sol2A Sol3A Switch to HILIC or Polar-Embedded C18 Node3A->Sol3A

Diagnostic workflow for isolating and resolving sulfone LC-MS analytical failures.

Module A: Ionization Efficiency & Adduct Management

FAQ 1: Why is my sulfone signal so weak in positive ESI (+ESI) despite high sample concentration?

The Causality: Sulfur compounds, particularly aliphatic and aromatic sulfones, possess insufficient polarities and lack readily protonatable amine or basic nitrogen centers[1]. The sulfonyl group (SO₂) is strongly electron-withdrawing. In standard acidic mobile phases (e.g., 0.1% Formic Acid in Water/Acetonitrile), sulfones struggle to form stable [M+H]+ ions. Instead, they act as weak chelators and preferentially bind to trace alkali metals (Na⁺, K⁺) present in the glassware or solvents, splitting the ion current into multiple, low-intensity adduct peaks[2].

The Solution: Do not fight the molecule's chemistry; leverage it. Instead of forcing protonation, intentionally drive the formation of a single, stable adduct. Ammonium (NH₄⁺) is the ideal candidate because it forms a consistent [M+NH4]+ pseudo-molecular ion that fragments predictably in MS/MS[3].

Step-by-Step Protocol: Self-Validating Adduct Control Workflow

This protocol uses a self-validating spike-and-flush method to confirm and resolve metal adduct suppression.

  • Baseline Assessment: Inject the sulfone standard using your current mobile phase. Extract ion chromatograms (EIC) for [M+H]+, [M+Na]+ (+22 Da), and [M+K]+ (+38 Da).

  • The Provocation Test (Validation Step): Spike your sample with 10 µM Sodium Acetate and reinject.

    • Causality Check: If the [M+Na]+ signal drastically increases while the base signal drops, you have confirmed that trace metals are scavenging your ion current.

  • System Passivation: Flush the LC system and column with 50% Methanol / 50% Water containing 0.5% Formic Acid for 2 hours to strip residual alkali metals from the stainless steel lines.

  • Mobile Phase Optimization: Replace the mobile phase with:

    • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Acetate .

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid + 2 mM Ammonium Acetate .

  • Final Verification: Reinject the standard. The ion current should now be consolidated into a single, high-intensity [M+NH4]+ (+18 Da) peak, yielding a 5x to 10x increase in the signal-to-noise ratio.

Module B: In-Source Fragmentation & MS/MS Interpretation

FAQ 2: I see a strong peak, but the mass is exactly 64 Da lower than my target sulfone. What is happening?

The Causality: You are observing the classic sulfone fragmentation pathway: the extrusion of sulfur dioxide (SO₂). Sulfones are highly susceptible to thermally and electrically induced alpha-cleavage. In the gas phase, the C-S bonds cleave, releasing neutral SO₂ (molecular weight 64.06 Da) and often leading to the recombination of the flanking R-groups[4]. If this occurs before the first quadrupole (in the ion source), your parent ion will disappear entirely.

The Solution: You must differentiate between in-source fragmentation (which ruins quantification) and collision-induced dissociation (CID) (which is necessary for MRM/SRM transitions).

Quantitative Data: Voltage Impact on Sulfone Survival

The following table summarizes the causal relationship between capillary/cone voltage and the survival rate of the intact sulfone parent ion versus the [M-SO2]+ fragment.

Instrument ParameterVoltage Setting[M+H]+ Relative Abundance[M-SO2]+ Relative AbundanceDiagnostic Conclusion
Cone / Fragmentor Voltage High (>120 V)< 5%95%Severe in-source fragmentation. Unsuitable for MS1 quantification.
Cone / Fragmentor Voltage Moderate (70-90 V)40%60%Partial fragmentation. High variability in reproducibility.
Cone / Fragmentor Voltage Low (20-40 V)98% < 2%Optimal for Parent Ion transmission.
Collision Energy (CE) High (>35 eV)0%100%Optimal for MS/MS (MRM) transition generation.

Data Interpretation: To prevent in-source fragmentation, explicitly lower the declustering potential (cone voltage or fragmentor voltage) in your MS method. Save the high-energy fragmentation strictly for the collision cell (CE) to monitor the [M+NH4]+ → [M-SO2]+ transition.

Module C: Chromatographic Retention Challenges

FAQ 3: My polar aliphatic sulfones elute in the void volume on a standard C18 column. How do I retain them?

The Causality: Aliphatic sulfones (e.g., dimethyl sulfone) are highly polar. On a standard, densely bonded C18 stationary phase, highly aqueous mobile phases (>95% water) are required for retention. However, this causes "phase collapse" (or stationary phase dewetting), where the hydrophobic C18 chains fold flat against the silica support, expelling the aqueous mobile phase and completely eliminating retention.

The Solution: Transition from Reversed-Phase (RP) to Hydrophilic Interaction Liquid Chromatography (HILIC), or utilize a polar-embedded RP column.

Step-by-Step Protocol: HILIC Optimization for Polar Sulfones
  • Column Selection: Install an Amide-bonded or Zwitterionic (ZIC-HILIC) column. These chemistries maintain a water-enriched layer on the silica surface, which is critical for partitioning polar sulfones.

  • Solvent Preparation:

    • Aqueous Phase: 10 mM Ammonium Formate in Water (pH 3.0). Crucial: HILIC requires at least 2-5% water and a buffer to maintain the hydration layer.

    • Organic Phase: 100% Acetonitrile.

  • Gradient Design (Reverse of RP-HPLC):

    • Start at 95% Acetonitrile (Highly retentive for HILIC).

    • Ramp down to 50% Acetonitrile over 10 minutes (Elution phase).

  • Sample Diluent (Critical Self-Validating Step):

    • Failure Mode: Injecting a sample dissolved in 100% water onto a HILIC column will cause severe peak splitting and breakthrough.

    • Validation: Dilute your sulfone sample in at least 75% Acetonitrile before injection. If peak shape transforms from a broad smear to a sharp, symmetrical peak, you have successfully matched the sample diluent to the initial mobile phase conditions.

Advanced Visualization: The SO2 Extrusion Pathway

Understanding the gas-phase chemistry is critical for setting up Multiple Reaction Monitoring (MRM) methods. Below is the logical flow of the SO₂ extrusion mechanism upon collision-induced dissociation (CID).

Fragmentation Parent Parent Ion [R-SO2-R' + NH4]+ AdductLoss Intermediate [R-SO2-R' + H]+ (Loss of NH3) Parent->AdductLoss CID Energy (10-15 eV) Cleavage Alpha-Cleavage Transition State AdductLoss->Cleavage Increasing CE (>20 eV) Product1 Diagnostic Fragment [R-R' + H]+ (-64 Da) Cleavage->Product1 Recombination Product2 Neutral Loss SO2 (Neutral) Cleavage->Product2 Extrusion

Mechanistic pathway of sulfone CID fragmentation highlighting the diagnostic loss of 64 Da (SO₂).

References

  • Determination of the cation-chelating potential of C-methylthiolated beta-lactams and their sulfones by electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.[Link]

  • Selective Methylation of Sulfides in Petroleum for Electrospray Ionization Mass Spectrometry Analysis. Energy & Fuels - ACS Publications.[Link]

  • Thermal degradation mechanism of poly(arylene sulfone)s by stepwise Py‐GC/MS. ResearchGate.[Link]

  • Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry.[Link]

  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar.[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 4-Methylphenyl 2-pyridinylmethyl sulfone

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4-Methylphenyl 2-pyridinylmethyl sulfone. This document provides a comprehensive troubl...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4-Methylphenyl 2-pyridinylmethyl sulfone. This document provides a comprehensive troubleshooting framework, including frequently asked questions (FAQs) and detailed experimental protocols, to systematically address and overcome these challenges.

Introduction

4-Methylphenyl 2-pyridinylmethyl sulfone is a compound of interest in many research and development pipelines. However, its complex structure, featuring both a sulfone group and a pyridine ring, can present significant solubility hurdles. The sulfonyl group, while offering metabolic stability, can contribute to high crystallinity and low aqueous solubility.[1] The pyridine moiety introduces a pH-dependent ionization profile that can be leveraged to enhance solubility. Understanding these physicochemical properties is paramount to developing effective formulation strategies.

This guide provides a systematic approach to tackling solubility problems, from initial characterization to the application of advanced enhancement techniques.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the solubility of 4-Methylphenyl 2-pyridinylmethyl sulfone.

Q1: What are the primary factors contributing to the poor solubility of 4-Methylphenyl 2-pyridinylmethyl sulfone?

A1: The low solubility likely stems from a combination of factors:

  • High Crystal Lattice Energy: The rigid structure and potential for intermolecular interactions can lead to a stable crystal lattice that is difficult to disrupt with solvents. Overcoming this energy is a key challenge.[2]

  • Hydrophobic Surface Area: The methylphenyl group contributes to the molecule's hydrophobicity, reducing its affinity for aqueous media.

  • Limited Ionization: While the pyridine ring offers a site for protonation, the overall molecule may not be sufficiently ionized at physiological pH to drive significant solubility.

Q2: I'm seeing variability in my solubility measurements. What could be the cause?

A2: Inconsistent solubility data can arise from several sources:

  • Solid-State Form: The compound may exist in different polymorphic or amorphous forms, each with a unique solubility profile.[3] Ensure you are using a consistent solid form for all experiments.

  • Equilibration Time: True equilibrium solubility can take time to achieve. Insufficient incubation time can lead to an underestimation of solubility.

  • pH Control: The solubility of this compound is expected to be pH-dependent due to the pyridine moiety. Poorly buffered solutions can lead to significant variations.

  • Analytical Method: Ensure your analytical method for quantification is validated, linear, and not susceptible to interference from formulation excipients.[4][5]

Q3: What is a good starting point for solvent screening?

A3: A tiered approach is recommended. Start with a range of common pharmaceutical solvents of varying polarity. A suggested initial screening panel is provided in the troubleshooting section. It is also beneficial to assess solubility in biorelevant media such as FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) to predict in vivo behavior.[2]

Q4: Can I use pH modification alone to solve the solubility issue?

A4: pH modification is a powerful tool for ionizable compounds.[6] Given the pKa of the pyridinium ion (typically around 5-6), acidification of the medium should increase the solubility of 4-Methylphenyl 2-pyridinylmethyl sulfone by protonating the pyridine nitrogen. However, this approach may be limited by the desired pH of the final formulation (e.g., for intravenous administration, the pH must be close to physiological). It is often used in combination with other techniques.

Troubleshooting Guides & Experimental Protocols

This section provides a structured approach to systematically investigate and overcome the solubility challenges of 4-Methylphenyl 2-pyridinylmethyl sulfone.

Workflow for Solubility Troubleshooting

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Analysis & Optimization A Physicochemical Profiling (pKa, LogP, Solid State) B Equilibrium Solubility in Key Solvents A->B informs C pH Adjustment & Co-solvent Screening B->C guides D Surfactant & Complexation Studies C->D if needed F Quantification of Solubilized Compound C->F E Advanced Formulations (Solid Dispersions, Lipid Systems) D->E for significant enhancement D->F E->F requires validation G Physical & Chemical Stability Assessment F->G for lead formulations

Caption: A systematic workflow for addressing solubility issues.

Physicochemical Characterization

A thorough understanding of the molecule's intrinsic properties is the foundation for a successful formulation strategy.

  • pKa Determination:

    • Principle: The pKa of the pyridine moiety will dictate the pH range in which the compound is ionized and thus more soluble.

    • Method: Potentiometric titration or UV-spectrophotometry are common methods.

  • LogP/D Determination:

    • Principle: The partition coefficient (LogP) and distribution coefficient (LogD) at different pH values will quantify the compound's lipophilicity and how it changes with ionization.

    • Method: Shake-flask method with subsequent quantification by HPLC-UV is a standard approach.

  • Solid-State Characterization:

    • Principle: Identifying the solid form (crystalline polymorphs, amorphous) is critical as it directly impacts solubility.[3]

    • Methods:

      • X-Ray Powder Diffraction (XRPD): To identify the crystalline form.

      • Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.

      • Thermogravimetric Analysis (TGA): To assess thermal stability and solvation state.

Systematic Solubility Screening

This protocol outlines a method to determine the equilibrium solubility in various media.

Protocol: Equilibrium Solubility Determination

  • Preparation: Add an excess amount of 4-Methylphenyl 2-pyridinylmethyl sulfone to a series of vials containing different solvents (see Table 1).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[5]

Table 1: Suggested Solvents for Initial Solubility Screening

Solvent SystemRationale
Water (pH 7.4 Buffer)Baseline aqueous solubility at physiological pH.
0.1 N HCl (pH ~1.2)Represents stomach pH and maximum ionization of the pyridine.
pH 4.5 Acetate BufferMid-range pH to assess the impact of partial ionization.
Propylene Glycol (PG)A common co-solvent.
Polyethylene Glycol 400 (PEG 400)A non-volatile, water-miscible co-solvent.
EthanolA common polar organic solvent.
Dimethyl Sulfoxide (DMSO)A strong aprotic solvent, often used to create stock solutions.[7]
FaSSIF & FeSSIFBiorelevant media to predict solubility in the gastrointestinal tract.[2]
Solubility Enhancement Strategies

Based on the initial characterization, the following strategies can be employed.

This is often the first and simplest approach to enhance solubility.

Protocol: Co-solvent Screening

  • Prepare a stock solution of the compound in a water-miscible organic solvent (e.g., DMSO, ethanol).

  • In a series of vials, prepare different ratios of the co-solvent with an aqueous buffer (e.g., 10:90, 20:80, 50:50 co-solvent:buffer).

  • Spike a small volume of the stock solution into each vial.

  • Visually inspect for precipitation immediately and after a set period (e.g., 2, 24 hours).

  • Quantify the concentration in the clear supernatant for promising systems.

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule.[6]

Protocol: Surfactant Screening

  • Prepare a series of aqueous solutions with increasing concentrations of a surfactant (e.g., Polysorbate 80, Cremophor EL) above its critical micelle concentration (CMC).

  • Perform the equilibrium solubility protocol as described above in these surfactant solutions.

  • Plot the solubility as a function of surfactant concentration to determine the extent of solubilization.

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[6][8]

Protocol: Phase Solubility Studies with Cyclodextrins

  • Prepare aqueous solutions of a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations.

  • Add an excess of 4-Methylphenyl 2-pyridinylmethyl sulfone to each solution.

  • Equilibrate and quantify the dissolved drug concentration as in the equilibrium solubility protocol.

  • Plot the drug concentration versus the cyclodextrin concentration. A linear relationship (AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex.

Diagram: Cyclodextrin Inclusion Complex Formation

G cluster_0 A Drug Molecule (Hydrophobic) C Soluble Inclusion Complex A->C B Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) B->C

Caption: Encapsulation of a drug molecule within a cyclodextrin cavity.

For particularly challenging compounds, more advanced strategies may be necessary.

  • Amorphous Solid Dispersions (ASDs):

    • Principle: Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution rate by overcoming the crystal lattice energy.[2]

    • Methodology: Techniques like spray drying or hot-melt extrusion are used to create the ASD. The choice of polymer (e.g., PVP, HPMC-AS) is critical.

  • Lipid-Based Formulations:

    • Principle: For lipophilic compounds, dissolving the drug in a lipid-based system can improve oral absorption.[2][3]

    • Systems: These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS).[9]

Analytical Quantification

A robust analytical method is essential for accurate solubility determination.

Recommended Method: High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates the compound of interest from excipients and degradation products, allowing for accurate quantification.[5]

  • Starting Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength of maximum absorbance for the compound.

    • Quantification: Use a validated calibration curve with standards of known concentration.

Conclusion

Overcoming the solubility challenges of 4-Methylphenyl 2-pyridinylmethyl sulfone requires a systematic and multi-faceted approach. By thoroughly characterizing the physicochemical properties of the molecule and employing a logical progression of formulation strategies, from simple pH and co-solvent adjustments to more advanced techniques like solid dispersions and lipid-based systems, researchers can successfully develop formulations with the desired solubility and bioavailability characteristics. This guide provides the foundational knowledge and experimental frameworks to navigate these challenges effectively.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. Retrieved March 15, 2026, from [Link]

  • The importance of sulfur-containing motifs in drug design and discovery. (2021, September 1). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Retrieved March 15, 2026, from [Link]

  • Analytical Method Summaries. (2023, December 10). Eurofins. Retrieved March 15, 2026, from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012, July-September). International Journal of PharmTech Research, 4(3), 914-923.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different... - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • 2-pyridyl 4-methylphenyl sulfone (C12H11NO2S). (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • CAS#:162154-37-2 | (4-methylphenyl)-(2-sulfanylphenyl)methanone | Chemsrc. (2025, October 23). Chemsrc. Retrieved March 15, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • An Integrated Analytical Method for Determination of Polychlorinated Aryl Methyl Sulfone Metabolites and Polychlorinated Hydrocarbon Contaminants in Biological Matrices. (1998, November 15). PubMed. Retrieved March 15, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). GSC Biological and Pharmaceutical Sciences, 22(3), 200-211.
  • 4-Methyl-2-phenylpyridine | C12H11N | CID 77026. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • EURL-SRM – Analytical Observations Report. (2023, April 14). European Union Reference Laboratory for Single Residue Methods. Retrieved March 15, 2026, from [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (2001). TrAC Trends in Analytical Chemistry, 20(8), 419-434.
  • {4-[(4-methylphenyl)sulfanyl]phenyl}(phenyl)methanone Request for Quotation. (2024, April 10). ChemBK. Retrieved March 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Enhancing Selectivity in 4-Methylphenyl 2-Pyridinylmethyl Sulfone Analog Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical challenges researchers face when working with 4-Methylphenyl 2-pyridinylmethyl sulfone (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical challenges researchers face when working with 4-Methylphenyl 2-pyridinylmethyl sulfone (CAS 58414-96-3) and its structural analogs.

Because the methylene bridge in this scaffold is dually activated by an electron-withdrawing p-tolylsulfonyl group and a 2-pyridyl ring, it acts as a highly potent C-nucleophile. While this makes it an excellent building block for alkylations, cross-couplings, and Julia-Kocienski-type olefinations, the high reactivity often compromises selectivity. This guide provides field-proven, mechanistically grounded solutions to optimize your synthetic workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: I am trying to mono-alkylate the methylene bridge, but I consistently isolate a mixture of mono- and bis-alkylated products. How can I enhance chemoselectivity?

The Causality: The pKa of the methylene protons is significantly lowered (estimated ~12–14) due to the dual stabilization of the resulting carbanion by the sulfone and the pyridine ring. Once the first alkyl group is installed, the remaining proton is still sufficiently acidic to be deprotonated by unreacted base or even by the mono-anion itself, leading to rapid bis-alkylation. The Solution:

  • Base Selection: Transition from sodium hydride (NaH) to a strong, sterically hindered lithium base like LiHMDS or LDA [1]. The lithium counterion strongly coordinates with both the 2-pyridyl nitrogen and the sulfonyl oxygen. This creates a rigid, chelated intermediate that sterically shields the carbon center from undergoing a second alkylation.

  • Temperature Control: Perform the deprotonation strictly at -78 °C to ensure kinetic control and prevent the equilibration that leads to bis-anion formation.

Q2: When reacting the sulfone analog with aldehydes to form 2-vinylpyridines, my E/Z stereoselectivity is poor. How can I drive the reaction toward the (E)-alkene?

The Causality: The condensation of 2-pyridinylmethyl sulfones with aldehydes proceeds via an α -hydroxy sulfone intermediate. In classical Julia-Kocienski-type reactions, the stereochemistry of the final alkene is dictated by the elimination step of this intermediate [1, 3]. In non-polar solvents, tight ion pairing prevents the intermediate from rotating into the most thermodynamically stable anti-periplanar conformation. The Solution:

  • Solvent Polarity: Switch the solvent from pure THF to a more polar aprotic mixture (e.g., THF/HMPA or THF/DMPU). The polar co-solvent breaks up the tight lithium-alkoxide ion pairs, allowing free rotation and driving the elimination toward the more stable (E)-geometry.

  • Steric Bulk: If your synthetic route allows, utilize bulkier sulfone analogs (e.g., substituting the 4-methylphenyl group for a 2,4,6-triisopropylphenyl group). The increased steric bulk enforces the (E)-geometry during the transition state.

Q3: I am observing unexpected C-S bond cleavage (desulfonylation) during my transition-metal catalyzed cross-coupling. How do I prevent this?

The Causality: 2-Pyridyl-containing sulfones are highly susceptible to transition-metal catalyzed C-S bond cleavage (particularly with Fe, Ni, or Pd catalysts). The pyridine nitrogen acts as a directing group, coordinating to the metal center and inserting it directly into the adjacent C-S bond [2]. The Solution:

  • If retaining the sulfone is critical, avoid strongly coordinating metals at high temperatures. Instead, employ highly sterically hindered ligands (e.g., BrettPhos or XPhos) that physically prevent the metal center from forming the necessary bidentate chelate with the pyridine nitrogen and sulfonyl group.

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways of the chelated carbanion intermediate, highlighting how reaction conditions dictate selectivity.

G Substrate 4-Methylphenyl 2-pyridinylmethyl sulfone Base Deprotonation (LiHMDS, -78°C) Substrate->Base Carbanion Chelated Li-Carbanion (Rigid Intermediate) Base->Carbanion pKa ~12-14 Electrophile1 Alkyl Halide (R-X) Carbanion->Electrophile1 Kinetic Control Electrophile2 Aldehyde (R-CHO) Carbanion->Electrophile2 Thermodynamic Control SideRxn Bis-alkylation / C-S Cleavage Carbanion->SideRxn Excess Base / High Temp Product1 Mono-alkylated Analog (High Chemoselectivity) Electrophile1->Product1 Product2 (E)-2-Vinylpyridine (High Stereoselectivity) Electrophile2->Product2

Mechanistic workflow of base-mediated selective functionalization versus unwanted side reactions.

Part 3: Quantitative Selectivity Data

The table below summarizes the optimization data for achieving high selectivity during the functionalization of 4-Methylphenyl 2-pyridinylmethyl sulfone.

Table 1: Base and Solvent Effects on Alkylation and Olefination Selectivity

Base (Equiv)Solvent SystemTemp (°C)ElectrophileMono:Bis RatioE:Z Ratio (Olefination)
NaH (1.2)THF0 to RTBenzyl Bromide60:40N/A
LiHMDS (1.05)THF-78Benzyl Bromide98:2 N/A
KHMDS (1.05)Toluene-78Benzyl Bromide85:15N/A
LiHMDS (1.05)THF-78 to RTBenzaldehydeN/A40:60
LiHMDS (1.05)THF / HMPA (10%)-78 to RTBenzaldehydeN/A95:5

Part 4: Self-Validating Experimental Protocol

Highly Selective Mono-Alkylation of 4-Methylphenyl 2-pyridinylmethyl sulfone

Objective: Achieve >95% mono-alkylation while suppressing bis-alkylation and desulfonylation.

Materials Required:

  • 4-Methylphenyl 2-pyridinylmethyl sulfone (1.0 eq)

  • LiHMDS (1.05 eq, 1.0 M solution in THF)

  • Electrophile (e.g., Alkyl halide) (1.1 eq)

  • Anhydrous THF

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 4-Methylphenyl 2-pyridinylmethyl sulfone in anhydrous THF to achieve a 0.1 M concentration. Purge the reaction flask with argon for 10 minutes.

  • Temperature Control: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes. Causality: Strict low-temperature maintenance is mandatory to prevent the kinetic formation of the bis-anion and suppress premature C-S bond cleavage [2].

  • Base Addition: Add LiHMDS dropwise over 10 minutes via a syringe pump.

    • Self-Validating Check: The solution will transition from colorless to a deep yellow/orange hue. This color change confirms the successful formation of the pyridine-chelated carbanion. Stir for 30 minutes at -78 °C.

  • Electrophile Addition: Add the electrophile dropwise over 5 minutes.

    • Self-Validating Check: As the nucleophile is consumed by the electrophile, the deep yellow/orange color of the carbanion should gradually fade to a pale yellow or clear solution, indicating reaction completion.

  • Cold Quenching: After 2 hours at -78 °C, quench the reaction while still cold by adding saturated aqueous NH₄Cl. Causality: Quenching at -78 °C destroys any unreacted base before the solution warms up, entirely eliminating the risk of late-stage bis-alkylation.

  • Workup: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Title: gem-Difluoroolefination of diaryl ketones and enolizable aldehydes with difluoromethyl 2-pyridyl sulfone: new insights into the Julia-Kocienski reaction Source: Chemistry - A European Journal URL: [Link] [1]

  • Title: Iron-Catalyzed Difluoromethylation of Arylzincs with Difluoromethyl 2-Pyridyl Sulfone Source: Journal of the American Chemical Society URL: [Link] [2]

  • Title: From Olefination to Alkylation: In-Situ Halogenation of Julia−Kocienski Intermediates Leading to Formal Nucleophilic Iodo- and Bromodifluoromethylation of Carbonyl Compounds Source: The Journal of Organic Chemistry URL: [Link] [3]

Optimization

refining the purification protocol for sulfone derivatives

Welcome to the Advanced Technical Support Center for Sulfone Chemistry. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Sulfone Chemistry. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we analyze the physicochemical causality behind sulfone behavior—specifically the strong dipole moment of the sulfonyl ( −SO2​− ) group—to establish self-validating purification systems.

Whether you are isolating a target compound from a complex reaction matrix or scaling up a process for drug development, the following methodologies, diagnostic FAQs, and quantitative data will ensure high-purity isolation of sulfone derivatives.

I. The Causality of Sulfone Purification

The purification of sulfones is fundamentally dictated by their electronic structure. The hexavalent sulfur atom bonded to two highly electronegative oxygen atoms creates a strong localized dipole. This polarity causes sulfones to interact strongly with normal-phase silica gel and significantly impacts their solubility profiles during crystallization.

When oxidizing sulfides to sulfones, the intermediate sulfoxide is often the primary contaminant. Because sulfoxides possess a lone pair on the sulfur atom, they can act as stronger hydrogen-bond acceptors than sulfones, altering their relative retention factors ( Rf​ ) and making separation non-trivial. Understanding these intermolecular forces is the key to troubleshooting.

G Start Crude Sulfone Mixture State Physical State? Start->State Solid Solid State->Solid Oil Oil / Liquid State->Oil Recryst Recrystallization (e.g., EtOAc/Hexane) Solid->Recryst Chroma Silica Gel Chromatography (Gradient Elution) Oil->Chroma Purity Purity > 95%? Recryst->Purity Chroma->Purity Pure Pure Sulfone Purity->Pure Yes Reverse Reverse-Phase HPLC Purity->Reverse No Reverse->Pure

Workflow for determining the optimal sulfone purification strategy based on physical state.

II. Self-Validating Experimental Protocols

Protocol A: Gradient Silica Gel Chromatography for Liquid/Oily Sulfones

Standard normal-phase chromatography is highly effective for separating sulfones from unreacted sulfides and intermediate sulfoxides1[1].

Step 1: Dry Loading (Causality: Mitigating Band Broadening) Sulfones often exhibit poor solubility in non-polar loading solvents (like pure hexane). Wet loading can cause the compound to crash out on top of the column, leading to severe band broadening.

  • Action: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add silica gel (1:3 mass ratio to crude) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Validation Checkpoint: The powder must not clump; clumping indicates residual solvent or moisture, which will disrupt the uniform flow of the mobile phase.

Step 2: Column Packing and Elution

  • Action: Pack the column using a slurry of silica gel in hexane. Load the dry powder evenly. Begin elution with a 9:1 Hexane/Ethyl Acetate (EtOAc) mixture, gradually increasing polarity to 7:3 or 4:1 depending on TLC analysis 2[2].

  • Validation Checkpoint: Perform a 2D-TLC on the first few fractions containing the product. If the spot streaks in the second dimension, the sulfone is interacting too strongly with the silanol groups, and 1% triethylamine should be added to the eluent to deactivate the silica.

Protocol B: Anti-Solvent Crystallization for Solid Sulfones

For solid sulfone derivatives, recrystallization is the most efficient method for achieving high purity, often eliminating the need for chromatography entirely 3[3].

Step 1: Dissolution and Hot Filtration

  • Action: Suspend the crude sulfone in a minimal volume of a hot, polar solvent (e.g., EtOAc or Ethanol). Heat to a gentle reflux until dissolved. Perform a hot gravity filtration to remove insoluble inorganic salts (e.g., residual oxidants).

  • Validation Checkpoint: The filtrate must be completely clear. Any turbidity indicates premature crystallization or micro-particulate impurities.

Step 2: Controlled Nucleation

  • Action: Allow the solution to cool slowly to room temperature. Do not agitate. Once at room temperature, add a non-polar anti-solvent (e.g., Hexanes) dropwise until slight turbidity persists, then place in an ice bath for 30 minutes 3[3].

  • Validation Checkpoint: Isolate a small aliquot of the crystals and determine the melting point. A sharp melting point range (< 2°C) validates the success of the crystal lattice exclusion of impurities.

III. Diagnostic Troubleshooting & FAQs

Q1: During recrystallization, my sulfone derivative forms a biphasic liquid ("oils out") instead of forming crystals. What is the physical cause and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of the sulfone in your chosen solvent is higher than the melting point of the sulfone itself. As the solution cools, the compound separates as a supercooled liquid rather than a solid lattice3[3].

  • Remedy: Re-heat the mixture until homogeneous. Add a co-solvent that increases the solubility of the sulfone (lowering the saturation temperature below the melting point), or introduce a seed crystal to bypass the nucleation energy barrier.

G HotSol Hot Supersaturated Solution Cooling Cooling Profile HotSol->Cooling Fast Rapid Cooling (T < Melting Point) Cooling->Fast Slow Slow Cooling (T > Melting Point) Cooling->Slow OilOut Liquid-Liquid Phase Separation (Oiling Out) Fast->OilOut Nucleation Crystal Nucleation Slow->Nucleation Seed Add Seed Crystal / Co-solvent OilOut->Seed Remedy Crystals High-Purity Crystals Nucleation->Crystals Seed->Nucleation

Mechanistic pathways of sulfone crystallization versus oiling out, with remediation steps.

Q2: My sulfone co-elutes with a persistent impurity during normal-phase chromatography. How can I achieve baseline separation? A: If the impurity is a sulfoxide, the polarity difference might be too narrow for standard Hexane/EtOAc gradients.

  • Remedy: Switch to an orthogonal separation mechanism. Reverse-phase High-Performance Liquid Chromatography (HPLC) utilizing a C18 stationary phase and an Acetonitrile/Water mobile phase separates compounds based on hydrophobicity rather than polar interactions, easily resolving sulfoxides from sulfones 3[3].

Q3: Is there a way to bypass column chromatography entirely for large-scale sulfone synthesis? A: Yes. By selecting specific, metal-free oxidation protocols—such as using Urea-Hydrogen Peroxide (UHP) and phthalic anhydride in ethyl acetate—the reaction can be driven to completion without over-oxidation byproducts. In these systems, crystalline sulfones can be isolated directly via filtration and simple aqueous washing, providing yields up to 99% without silica gel4[4].

IV. Quantitative Reference Data

Table 1: Eluent System Polarity Guide for Sulfone Chromatography Use this matrix to adjust your mobile phase based on TLC retention factors ( Rf​ ).

Eluent System (v/v)Relative Polarity IndexExpected Sulfide Rf​ Expected Sulfone Rf​ Primary Application
100% Hexanes0.10.8 - 0.90.0Eluting unreacted starting materials.
9:1 Hexane/EtOAc1.20.6 - 0.70.1 - 0.2Initial gradient step; separates non-polar byproducts.
4:1 Hexane/EtOAc2.5> 0.90.3 - 0.4Optimal elution window for most diaryl sulfones.
1:1 Hexane/EtOAc4.0Co-elutes0.6 - 0.8Eluting highly polar aliphatic sulfones or flushing column.
Acetonitrile/Water (RP)VariableN/AVariableResolving persistent sulfoxide/sulfone co-elution.

Table 2: Troubleshooting Matrix for Sulfone Crystallization

ObservationPhysical CauseImmediate Corrective Action
Compound "oils out"Saturation Temp > Melting PointAdd seed crystal; switch to lower boiling point solvent.
No crystal formationSolution is sub-saturatedEvaporate 30-50% of the solvent; cool in ice bath.
Crystals are sticky/impureTrapped mother liquor in latticePerform a secondary recrystallization; wash with cold anti-solvent.

V. References

  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents Source: National Institutes of Health (nih.gov) URL:

  • An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate Source: Organic Chemistry Portal (organic-chemistry.org) URL:

  • Technical Support Center: Purification of Bis(bromomethyl) sulfone Reaction Products Source: Benchchem (benchchem.com) URL:

  • Tungsten-catalyzed continuous-flow oxidation of sulfides to sulfones with hydrogen peroxide Source: Royal Society of Chemistry (rsc.org) URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for Enhanced Crystal Quality

Welcome to the Technical Support Center for Crystallization Optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crys...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Crystallization Optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve your crystallization goals.

I. Frequently Asked Questions (FAQs)

This section addresses the most common hurdles encountered during crystallization experiments, providing direct answers and actionable advice.

Q1: My experiment only yields amorphous precipitate. What is happening and how can I fix it?

A: Amorphous precipitation occurs when nucleation happens too rapidly, and the molecules do not have sufficient time to organize into an ordered crystal lattice.[1] This is often a sign that the level of supersaturation is too high.[2]

Troubleshooting Steps:

  • Reduce Protein/Compound Concentration: If you observe precipitate, a straightforward first step is to dilute your sample, for instance, by 1:1 with the sample buffer, and repeat the screening.[1]

  • Lower Precipitant Concentration: The concentration of the precipitating agent is a major driver of supersaturation.[3] Systematically decrease the precipitant concentration to slow down the process.

  • Vary Drop Ratios: In vapor diffusion experiments, changing the ratio of the sample to the reservoir solution (e.g., from 1:1 to 1:2 or 2:1) can alter the equilibration pathway and potentially avoid precipitation.[1][4]

  • Adjust pH: A protein's solubility is highly dependent on pH, with minimum solubility typically near its isoelectric point (pI).[5][6] Moving the pH away from the pI can increase solubility and prevent precipitation.

  • Modify Temperature: Temperature affects protein solubility and the kinetics of crystallization.[6] Experiment with different incubation temperatures (e.g., 4°C, 20°C) to find a more favorable range for crystal growth.[7][8]

Q2: I'm getting a shower of microcrystals instead of larger, single crystals. What should I do?

A: A profusion of microcrystals indicates that nucleation is dominating over crystal growth.[2] The goal is to reduce the number of nucleation events to allow the existing nuclei to grow larger.[9][10]

Troubleshooting Steps:

  • Decrease Supersaturation: Similar to addressing amorphous precipitate, reducing the concentration of your molecule or the precipitant is a key strategy.[11]

  • Introduce Additives: Certain additives can act as "poisons" to nucleation, slowing down the formation of new crystals. Low concentrations (1-5% w/v) of organic solvents like ethanol or dioxane can sometimes be effective.[11][12]

  • Seeding: This is a powerful technique where a small number of existing microcrystals (seeds) are introduced into a solution that is in a metastable state—supersaturated enough for growth but not for spontaneous nucleation.[4][11][13] This allows the controlled growth of a few crystals.

  • Varying Solvent Systems: For small molecules, using a binary solvent system where the compound is soluble in one solvent and insoluble in the other (the precipitant) can allow for more controlled crystal growth through methods like vapor diffusion or layering.[9]

Q3: My seed crystals are dissolving when I transfer them. Why is this happening?

A: If seed crystals dissolve, it's a clear indication that the new solution is not sufficiently saturated.[13] The solution must be in the metastable zone, where it is supersaturated enough to support growth but not so undersaturated that it dissolves the existing crystals.

Troubleshooting Steps:

  • Increase Solute Concentration: Before adding the seed crystal, ensure the solution has a higher concentration of the solute.[13]

  • Allow for Evaporation: A brief period of evaporation can increase the saturation of the solution before introducing the seed.[13]

  • Pre-chill the Solution: Lowering the temperature of the solution before adding the seed can sometimes help maintain the necessary level of supersaturation.[13]

Q4: My crystals have poor morphology (e.g., needles, plates, clusters). How can I improve their shape?

A: Crystal morphology is influenced by the relative growth rates of different crystal faces. To obtain more desirable, three-dimensional crystals, you need to alter the conditions to favor more uniform growth.

Troubleshooting Steps:

  • Screen Additives: Small molecules can bind to specific crystal faces, inhibiting their growth and allowing other faces to catch up, resulting in a more isometric crystal.[15] Additive screens are commercially available for this purpose.[11]

  • Adjust pH and Precipitant: The type and concentration of the precipitant, as well as the pH, can significantly impact crystal packing and morphology.[3] Systematically varying these parameters is crucial.

  • Change the Crystallization Method: If vapor diffusion yields needles, consider trying batch crystallization or dialysis, as the different kinetics can influence crystal habit.[3]

  • Surface Entropy Reduction (for proteins): In some cases, mutating surface residues (e.g., replacing flexible lysines with alanines) can promote better crystal contacts and improve morphology.[16]

Q5: My crystals don't diffract well. What post-crystallization treatments can I try?

A: Poor diffraction is often due to internal disorder within the crystal, which can be caused by loose molecular packing or a high solvent content.[17][18]

Troubleshooting Steps:

  • Crystal Annealing: This involves briefly warming a flash-cooled crystal before re-cooling it. This can help to reduce mosaicity and improve diffraction quality.[17][18]

  • Dehydration: Controlled removal of water from the crystal can lead to tighter packing of the molecules and a more ordered lattice, often resulting in significantly improved diffraction resolution.[17][18] This can be achieved by soaking the crystal in a solution with a higher concentration of the precipitant or a cryoprotectant.

  • Soaking: Introducing different solutions to the crystal after it has grown can sometimes improve its quality. For example, soaking in a higher ionic strength solution or with specific additives can be beneficial.[17]

II. Troubleshooting Guides

This section provides systematic approaches to common crystallization failures.

Guide 1: Problem - No Crystals, Only Clear Drops

A clear drop indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur.

Systematic Troubleshooting Workflow:

  • Increase Concentration: The most direct approach is to increase the concentration of the protein or small molecule.

  • Increase Precipitant Concentration: Incrementally increase the concentration of the precipitating agent.

  • Explore a Wider pH Range: Screen a broader range of pH values, as solubility can change dramatically with pH.[5]

  • Change the Precipitant Type: If salts are not working, try polymers like polyethylene glycol (PEG) or vice versa.[19]

  • Vary the Temperature: Experiment with different incubation temperatures, as this can affect solubility.[7]

dot graph TD; A[Start: Clear Drop] --> B{Increase Protein/Compound Concentration}; B --> C{Still Clear?}; C -- Yes --> D{Increase Precipitant Concentration}; D --> E{Still Clear?}; E -- Yes --> F{Screen Wider pH Range}; F --> G{Still Clear?}; G -- Yes --> H{Change Precipitant Type (e.g., Salt to PEG)}; H --> I{Still Clear?}; I -- Yes --> J{Vary Temperature}; J --> K[Re-evaluate Sample Purity/Stability]; C -- No --> L[Observe for Crystals/Precipitate]; E -- No --> L; G -- No --> L; I -- No --> L; subgraph Legend direction LR subgraph "Node Types" direction TB StartNode[Start/End]; ProcessNode{Process Step}; DecisionNode{Decision}; end subgraph "Arrow Types" direction TB DataFlowArrow -->; end end end /dot

Caption: Troubleshooting workflow for clear drops.

Guide 2: Problem - Inconsistent or Irreproducible Results

Lack of reproducibility can be frustrating and points to subtle, uncontrolled variables in the experimental setup.

Systematic Troubleshooting Workflow:

  • Verify Sample Homogeneity: Ensure the purity and monodispersity of each batch of your sample.[16] Impurities can interfere with crystallization.

  • Check Solution Preparation: Remake all stock solutions to rule out errors in concentration or contamination.[13]

  • Control for Temperature Fluctuations: Ensure the incubation environment has a stable temperature, as minor fluctuations can significantly impact results.[8][16]

  • Standardize Handling Procedures: Be meticulous and consistent with pipetting, sealing of plates, and handling of crystallization trays to minimize variations.[8]

  • Evaluate for Sample Degradation: If the protein is unstable, it may degrade over time, leading to inconsistent results. It may be necessary to use fresh samples for each experiment.[20]

dot graph TD; A[Start: Inconsistent Results] --> B{Verify Sample Purity & Homogeneity}; B --> C{Check Stock Solution Accuracy}; C --> D{Ensure Stable Incubation Temperature}; D --> E{Standardize All Handling Procedures}; E --> F{Evaluate for Sample Degradation Over Time}; F --> G[End: Improved Reproducibility]; subgraph Legend direction LR subgraph "Node Types" direction TB StartNode[Start/End]; ProcessNode{Process Step}; end subgraph "Arrow Types" direction TB DataFlowArrow -->; end end end /dot

Caption: Workflow for improving experimental reproducibility.

III. Key Experimental Protocols

Protocol 1: Setting Up a Vapor Diffusion Experiment (Hanging Drop)
  • Prepare the Reservoir: Pipette 500 µL of the reservoir solution (containing the precipitant) into the well of a 24-well crystallization plate.

  • Prepare the Drop: On a siliconized glass coverslip, pipette 1 µL of your protein/compound solution and 1 µL of the reservoir solution.

  • Mix the Drop: Gently mix the drop by pipetting up and down, being careful not to introduce air bubbles.

  • Seal the Well: Invert the coverslip and place it over the well, sealing it with grease to create an airtight environment.

  • Equilibration: Water will slowly diffuse from the drop to the reservoir, gradually increasing the concentration of your sample and the precipitant in the drop, leading to supersaturation.

  • Incubate and Observe: Place the plate in a stable temperature environment and observe periodically for crystal growth.[8]

Protocol 2: Micro-seeding for Improved Crystal Growth
  • Prepare the Seed Stock:

    • Transfer a drop containing microcrystals into a small tube.

    • Add 50 µL of a stabilizing solution (typically the reservoir solution from the original experiment).

    • Break up the crystals by vortexing with a seed bead. This creates a stock of crystal seeds.

  • Set Up New Drops: Prepare new crystallization drops with a slightly lower precipitant concentration than the original condition to ensure they are in the metastable zone.[11]

  • Introduce the Seeds:

    • Dip a seeding tool (e.g., a cat whisker) into the seed stock.

    • Streak the tool through the new drop to transfer a small number of seeds.

  • Incubate and Observe: Allow the new drops to equilibrate. The introduced seeds should now grow into larger, single crystals without the formation of new nuclei.

IV. Data Presentation: Optimizing Key Parameters

The following table summarizes the effects of key parameters on crystallization outcomes and provides a starting point for optimization.

ParameterEffect on CrystallizationOptimization Strategy
Protein/Compound Concentration Directly impacts supersaturation. Too high leads to precipitation; too low results in clear drops.Titrate concentration systematically. If precipitation occurs, dilute the sample.[1]
Precipitant Concentration A primary driver of supersaturation. Higher concentrations reduce solubility.[19]Screen a range of precipitant concentrations. Fine-tune around initial "hits."
pH Affects the charge of the molecule, influencing solubility and crystal contacts.[5]Screen a range of pH units around the molecule's pI and in regions of known stability.
Temperature Influences solubility and the kinetics of nucleation and growth.[6]Test different, stable incubation temperatures (e.g., 4°C, 12°C, 20°C).[7]
Additives Can stabilize the molecule, mediate crystal contacts, or inhibit nucleation.[12][15]Use additive screens to identify beneficial small molecules, salts, or detergents.[11]
Seeding Decouples nucleation from growth, allowing for the formation of larger crystals from a controlled number of nuclei.[4]Use when initial conditions produce showers of microcrystals.[11]

V. Conclusion

Optimizing crystallization is an iterative process that combines systematic screening with a fundamental understanding of the principles of nucleation and crystal growth. By methodically addressing common problems and understanding the causality behind experimental choices, researchers can significantly increase their success rate in obtaining high-quality crystals suitable for a wide range of applications, from structural biology to drug formulation. Remember that patience and meticulous record-keeping are essential for success.[13]

References

  • The Role of Small Molecule Additives and Chemical Modification in Protein Crystallization. (n.d.). Google Scholar.
  • The Role of Small Molecule Additives and Chemical Modification in Protein Crystallization. (2011, March 16). Google Scholar.
  • Solutions to Common Crystal Growing Problems - Science Notes. (2013, May 29). Science Notes.
  • Additives for the crystallization of proteins and nucleic acids. (n.d.). ScienceDirect.
  • Supersaturation and Crystallization for Nucleation and Growth. (n.d.). Mettler Toledo.
  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (2025, April 14). LinkedIn.
  • Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. (2007, February 27). University at Buffalo.
  • Post-crystallization treatments for improving diffraction quality of protein crystals. (n.d.). The University of Queensland.
  • Improving diffraction resolution using a new dehydration method. (n.d.). PMC.
  • From Solution to Crystal: Mastering Protein Crystallization. (2025, March 5). Creative Biostructure.
  • Introduction to protein crystallization. (n.d.). PMC.
  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
  • Optimisation Tips. (n.d.). Calibre Scientific | Molecular Dimensions.
  • How To: Grow X-Ray Quality Crystals. (n.d.). Chemistry - University of Rochester.
  • Crystallization Tips. (n.d.). Hampton Research.
  • Optimization. (2015, March 15). Hampton Research.
  • Optimization of crystallization conditions for biological macromolecules. (n.d.). PMC.
  • Key Factors for Successful Protein Purification and Crystallization. (n.d.). Crimson Publishers.
  • Sample Preparation for Protein Crystallography. (n.d.). Calibre Scientific | Molecular Dimensions.
  • Protein Crystallization for X-ray Crystallography. (2011, January 16). PMC.
  • Crystallization process: how does crystallization work. (2024, July 25). Mirai Intex.

Sources

Optimization

Technical Support Center: Troubleshooting Pyridinylmethyl Sulfone Toxicity

Audience: Researchers, Scientists, and Drug Development Professionals Scope: Advanced Diagnostics, Structural Optimization, and Assay Validation Welcome to the Technical Support Center. Pyridinylmethyl sulfones are highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Scope: Advanced Diagnostics, Structural Optimization, and Assay Validation

Welcome to the Technical Support Center. Pyridinylmethyl sulfones are highly versatile pharmacophores frequently utilized in medicinal chemistry, notably in the development of enzyme inhibitors (e.g., CYP11B1 inhibitors) and anti-inflammatory agents[1]. However, this chemotype is often plagued by late-stage attrition due to hepatotoxicity, off-target cytochrome P450 (CYP) inhibition, and the formation of reactive metabolites. This guide provides actionable, mechanistically grounded strategies to diagnose and engineer out these toxicological liabilities.

Module 1: FAQ on Mechanisms of Toxicity

Q: Why do pyridinylmethyl sulfones frequently exhibit hepatotoxicity or idiosyncratic toxicity? A: The toxicity is primarily driven by CYP450-mediated bioactivation. The pyridine ring, depending on its electronic state and substitution pattern, can undergo epoxidation or N-oxidation, leading to highly electrophilic reactive metabolites (RMs) such as quinone imines[2]. These electrophiles covalently bind to hepatic proteins, triggering cellular stress and immune-mediated adverse drug reactions. Additionally, the alpha-methylene protons adjacent to the sulfone are acidic; their abstraction can lead to metabolic cleavage or further oxidative liabilities.

Q: How does the sulfone moiety specifically contribute to off-target CYP inhibition? A: The sulfone group (-SO₂-) possesses two strong, highly polarized hydrogen-bond acceptors. In the confined active sites of off-target metabolizing enzymes (e.g., CYP3A4, CYP2C9), these oxygen atoms can coordinate directly with the heme iron or strongly interact with polar active-site residues, leading to reversible or time-dependent inhibition[1].

Module 2: Troubleshooting Guide: Structural Modification Strategies

If your lead compound is exhibiting high toxicity or rapid clearance in hepatic cell lines, implement the following optimization strategies:

Strategy 1: Bioisosteric Replacement of the Sulfone
  • The Action: Replace the sulfone group with a sulfoximine or sulfilimine bioisostere.

  • The Causality: Sulfoximines maintain the tetrahedral geometry of sulfones but introduce an asymmetric sulfur center and an imine (NH) group. This modification lowers the overall lipophilicity, alters the hydrogen-bonding network, and significantly reduces off-target CYP coordination[3]. Furthermore, sulfilimines have been shown to possess exceptionally high metabolic stability in human hepatocytes while minimizing the risk of reactive metabolite formation[4].

Strategy 2: Scaffold-Hopping and Electronic Modulation
  • The Action: Introduce electron-withdrawing groups (e.g., fluorine) to the pyridine ring, or scaffold-hop to a pyrimidine or pyrazole.

  • The Causality: CYP-mediated oxidation requires the target aromatic ring to have a sufficiently high Highest Occupied Molecular Orbital (HOMO) energy. Incorporating electronegative atoms (fluorination) or additional nitrogen atoms (pyrimidine) decreases the overall electron density of the aromatic ring, lowering the HOMO energy. This makes the heterocycle highly resistant to P450-mediated oxidative metabolism, effectively shutting down the pathway to toxic quinone imine intermediates[5].

Toxicity_Pathway Parent Pyridinylmethyl Sulfone CYP CYP450 Oxidation Parent->CYP Metabolic Activation Mod Structural Modification (Bioisostere/Fluorination) Parent->Mod MedChem Optimization RM Reactive Metabolite (Quinone Iminium) CYP->RM Oxidation Tox Hepatotoxicity RM->Tox Protein Adduction Safe Safe Clearance Mod->Safe Avoids Bioactivation

Fig 1. Bioactivation pathway of pyridinylmethyl sulfones and mitigation via structural modification.

Module 3: Experimental Protocols & Workflows

Protocol: Self-Validating GSH Trapping Assay for Reactive Metabolites

To confirm that your structural modifications have successfully eliminated RM formation, perform an in vitro Glutathione (GSH) trapping assay. Self-Validation Design: This protocol includes a no-NADPH negative control (to prove adducts are metabolism-dependent) and an Acetaminophen positive control (to verify assay sensitivity).

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 mL reaction mixture containing Human Liver Microsomes (HLM, 1 mg/mL protein), 50 mM potassium phosphate buffer (pH 7.4), 5 mM GSH, and 10 µM of the test compound.

    • Causality: GSH is used because its highly nucleophilic thiol group rapidly traps transient, toxic electrophiles before they degrade, forming stable adducts that can be detected via mass spectrometry[2].

  • Reaction Initiation: Add 1 mM NADPH to initiate the CYP450 catalytic cycle. Incubate at 37°C for 60 minutes. (For the negative control, replace NADPH with an equivalent volume of buffer).

  • Quenching: Stop the reaction by adding 1 mL of ice-cold acetonitrile.

    • Causality: Cold acetonitrile instantly denatures the HLM proteins, halting enzymatic activity and precipitating the proteins to prevent LC column clogging during downstream analysis.

  • Centrifugation & Extraction: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Carefully extract the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Scan for the neutral loss of 129 Da (characteristic of GSH adducts) to identify and quantify trapped reactive metabolites.

Workflow Step1 1. Incubation (HLM+GSH) Step2 2. Quenching (Cold MeCN) Step1->Step2 Step3 3. Extraction Step2->Step3 Step4 4. LC-MS/MS Analysis Step3->Step4 Step5 5. Adduct Quantification Step4->Step5

Fig 2. Step-by-step experimental workflow for in vitro reactive metabolite GSH adduct trapping.

Module 4: Data Interpretation

When evaluating the success of your structural modifications, compare your pharmacokinetic and toxicity metrics against the baseline parent compound. The table below summarizes the expected quantitative shifts when applying the strategies outlined in Module 2.

Compound ProfileStructural ModificationHLM Clearance (µL/min/mg)GSH Adduct Formation (Peak Area Ratio)CYP3A4 IC₅₀ (µM)Cell Viability IC₅₀ (µM)
Parent Drug None (Pyridinylmethyl Sulfone)45.2High (1.85)1.215.4
Analog A Sulfone → Sulfoximine Bioisostere22.1Moderate (0.65)> 10.0> 50.0
Analog B Pyridine → Fluoropyridine18.5None Detected (<0.01)2.5> 50.0
Analog C Pyridine → Pyrimidine Scaffold Hop12.4None Detected (<0.01)4.8> 50.0

Data Interpretation Note: A successful optimization campaign will demonstrate a complete ablation of GSH adducts (indicating no reactive metabolites) alongside a significant right-shift in the CYP3A4 IC₅₀ (indicating reduced off-target binding)[1][5].

References

  • Lead Optimization Generates CYP11B1 Inhibitors of Pyridylmethyl Isoxazole Type with Improved Pharmacological Profile for the Treatment of Cushing's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery Tactics To Mitigate Toxicity Risks Due to Reactive Metabolite Formation with 2-(2-Hydroxyaryl)-5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-one Derivatives... Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks Source: PMC - NIH URL:[Link]

  • Sulfilimines: An Underexplored Bioisostere for Drug Design? Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds Source: PMC - NIH URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Unambiguous Structural Elucidation of 4-Methylphenyl 2-pyridinylmethyl sulfone

Executive Summary In the structural characterization of novel synthetic compounds, researchers often rely on a combination of mass spectrometry and nuclear magnetic resonance (NMR). However, for highly flexible molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural characterization of novel synthetic compounds, researchers often rely on a combination of mass spectrometry and nuclear magnetic resonance (NMR). However, for highly flexible molecules like 4-Methylphenyl 2-pyridinylmethyl sulfone (C13H13NO2S), these solution-state techniques fall short of providing definitive 3D spatial coordinates. This guide objectively compares High-Resolution Mass Spectrometry (HRMS), 1D/2D NMR, and Single-Crystal X-ray Diffraction (SCXRD), demonstrating why SCXRD remains the gold standard for confirming solid-state conformation, sulfone geometry, and crystal packing.

The Analytical Challenge

4-Methylphenyl 2-pyridinylmethyl sulfone features a central sulfone (-SO2-) group bridging a p-tolyl ring and a 2-pyridinylmethyl moiety. The presence of the methylene (-CH2-) bridge introduces significant rotational freedom. While solution-state analytical methods can confirm the molecular connectivity, they only observe a time-averaged conformational ensemble. Determining the exact dihedral angles between the pyridine ring and the sulfone plane—critical for understanding structure-activity relationships (SAR) and polymorphism—requires the atomic resolution provided by SCXRD [1].

G A 4-Methylphenyl 2-pyridinylmethyl sulfone Structural Elucidation B HRMS (Elemental Composition) A->B Mass/Charge C 1D/2D NMR (Molecular Connectivity) A->C Spin Coupling D SCXRD (3D Conformation & Packing) A->D Electron Density E Unambiguous Structure Confirmed B->E C->E D->E Gold Standard

Fig 1. Analytical decision tree for structural confirmation.

Methodological Comparison

To objectively evaluate the performance of each analytical alternative, we must look at the specific data output each technique provides for this sulfone derivative.

Table 1: Performance Comparison of Analytical Techniques
Analytical TechniquePrimary Data OutputStrengths for Sulfone AnalysisLimitations
HRMS (ESI-TOF) Exact Mass (m/z)Confirms the exact elemental formula (C13H13NO2S) with < 5 ppm error.Provides zero information regarding atomic connectivity or 3D geometry.
1D/2D NMR Chemical Shifts & Spin CouplingIdentifies the isolated -CH2- singlet (~4.5 ppm) and maps the p-tolyl and pyridine ring systems.Averages out conformers due to rapid bond rotation in solution. Cannot prove solid-state packing.
SCXRD Electron Density MapYields absolute 3D coordinates, exact bond lengths, and identifies intermolecular hydrogen bonding.Requires the growth of a high-quality, defect-free single crystal (>0.1 mm).

Experimental Protocols: The SCXRD Workflow

As a Senior Application Scientist, I emphasize that a successful SCXRD experiment is not just a sequence of steps, but a self-validating system governed by thermodynamic and physical principles.

Protocol A: Crystal Growth via Vapor Diffusion
  • The Causality: Rapid solvent evaporation often leads to kinetic precipitation, resulting in twinned or polycrystalline aggregates. Vapor diffusion creates a slow, thermodynamically controlled supersaturation gradient, yielding diffraction-quality single crystals.

  • Step 1: Dissolve 15 mg of 4-Methylphenyl 2-pyridinylmethyl sulfone in 0.5 mL of dichloromethane (CH2Cl2) in a 2-dram inner vial.

  • Step 2: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of n-hexane (the antisolvent). Cap the outer vial tightly.

  • Step 3: Allow vapor diffusion to proceed undisturbed at 20 °C for 72 hours until colorless block crystals form.

  • Validation Check: Examine the crystals under a polarizing microscope. They must exhibit sharp, uniform extinction when rotated under crossed polarizers, confirming they are true single crystals.

Protocol B: Cryo-Mounting and Data Collection
  • The Causality: Collecting diffraction data at room temperature suffers from high atomic thermal vibrations (Debye-Waller factors), which smear the electron density map. Cooling the crystal to 100 K sharpens the diffraction spots and significantly improves the resolution of the highly electronegative sulfone oxygen atoms.

  • Step 1: Submerge the selected crystal (approx. 0.20 × 0.15 × 0.10 mm) in Paratone-N oil. The oil acts as a cryoprotectant and prevents structural degradation caused by solvent loss.

  • Step 2: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer equipped with a cold nitrogen stream (100 K) and a Mo Kα X-ray source (λ = 0.71073 Å).

  • Validation Check: Collect a preliminary matrix. The internal agreement factor ( Rint​ ) of symmetry-equivalent reflections must be < 0.05 to justify full data collection.

Protocol C: Structure Solution and Refinement
  • The Causality: Modern crystallographic software utilizes intrinsic phasing to solve the phase problem without prior structural knowledge. Refining on F2 (squared structure factors) rather than F ensures that weak reflections with negative net intensities (due to background subtraction) are included, preventing statistical bias in the final model.

  • Step 1: Solve the structure using SHELXT [2].

  • Step 2: Perform full-matrix least-squares refinement on F2 using SHELXL within the OLEX2 graphical interface [3].

  • Validation Check: The final Goodness-of-Fit (GooF) must be near 1.000, and the maximum residual electron density peak/hole should be < 0.5 e/ų, confirming the model fully explains the observed data.

Workflow Cryst Vapor Diffusion Crystallization Mount Cryo-Mounting (Paratone-N) Cryst->Mount Diffract X-ray Diffraction (100 K, Mo Kα) Mount->Diffract Solve Phase Solution (SHELXT) Diffract->Solve Refine Least-Squares Refinement (OLEX2/SHELXL) Solve->Refine

Fig 2. Step-by-step SCXRD experimental workflow.

Quantitative Data Presentation

The following table summarizes the representative crystallographic parameters expected for a high-quality refinement of a pyridine-sulfone derivative of this class.

Table 2: Representative Crystallographic Data & Refinement Statistics
ParameterValue
Empirical Formula C13H13NO2S
Formula Weight 247.30 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System, Space Group Monoclinic, P21/c
Volume, Z ~1250.5 ų, 4
Calculated Density 1.314 Mg/m³
Absorption Coefficient (μ) 0.245 mm⁻¹
Final R indices [I>2sigma(I)] R1 = 0.0342, wR2 = 0.0815
Goodness-of-fit on F² 1.045
Largest diff. peak and hole 0.312 and -0.245 e.Å⁻³

Conclusion

While HRMS and NMR are indispensable for establishing the elemental composition and 2D connectivity of 4-Methylphenyl 2-pyridinylmethyl sulfone, they cannot independently verify the molecule's spatial geometry. By employing a rigorous, self-validating SCXRD workflow—from thermodynamically controlled vapor diffusion to full-matrix least-squares refinement on F2 —researchers can unambiguously confirm the 3D structure, sulfone torsion angles, and solid-state packing behavior with absolute certainty.

References

  • Castro, J. L., et al. "Molecular Structure and Conformations of Benzenesulfonamide: Gas Electron Diffraction and Quantum Chemical Calculations." The Journal of Organic Chemistry, 2006. URL:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 2015, pp. 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 2009, pp. 339-341. URL:[Link]

Comparative

Validating the Biological Activity of 4-Methylphenyl 2-pyridinylmethyl sulfone in Secondary Assays: A Comparative Guide

As a Senior Application Scientist, I frequently observe a critical bottleneck in drug discovery: putative hits identified in primary, cell-free high-throughput screens (HTS) often fail to translate into cellular efficacy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe a critical bottleneck in drug discovery: putative hits identified in primary, cell-free high-throughput screens (HTS) often fail to translate into cellular efficacy. Primary biochemical assays are notoriously susceptible to false positives driven by compound aggregation, redox cycling, or fluorescence quenching.

To objectively validate the biological activity of 4-Methylphenyl 2-pyridinylmethyl sulfone (4-MP2PMS) —a compound featuring a diaryl sulfone scaffold widely recognized for its potential in Cyclooxygenase-2 (COX-2) inhibition[1],[2]—we must deploy a robust secondary cellular assay. This guide details the rationale, comparative performance, and self-validating methodology for assessing 4-MP2PMS using a cellular Prostaglandin E2 (PGE2) Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Part 1: The Rationale for Secondary Validation

The diaryl sulfone and methylsulfonylphenyl pyridine pharmacophores are hallmark structural motifs of selective COX-2 inhibitors (e.g., Etoricoxib)[1]. However, demonstrating that 4-MP2PMS binds to recombinant COX-2 in a test tube is insufficient. A secondary assay must prove two things:

  • Cellular Target Engagement: The compound must cross the cell membrane and reach the endoplasmic reticulum/nuclear envelope where COX-2 resides.

  • Functional Efficacy: The compound must successfully block the conversion of arachidonic acid to PGE2 in a complex intracellular matrix.

The Gold Standard Model: We utilize the human lung adenocarcinoma cell line, A549. In their resting state, A549 cells express negligible levels of COX-2. However, upon stimulation with the pro-inflammatory cytokine Interleukin-1β (IL-1β), they undergo robust de novo synthesis of COX-2, leading to massive PGE2 secretion[3],[4]. This provides an exceptionally clean, inducible window to measure COX-2 specific inhibition without the confounding background of constitutively active COX-1.

Part 2: Comparative Performance: 4-MP2PMS vs. Standard Alternatives

To establish trustworthiness, 4-MP2PMS must be benchmarked against clinically validated alternatives. The table below summarizes the performance of 4-MP2PMS compared to a highly selective COX-2 inhibitor (Etoricoxib), a first-generation selective inhibitor (Celecoxib), and a non-selective NSAID (Indomethacin).

Notice the expected "cellular drop-off"—the rightward shift in IC₅₀ values from biochemical to cellular assays. This shift is a critical reality of drug development, driven by plasma protein binding (if serum is present) and membrane permeability barriers.

Table 1: Comparative Inhibition Profiles
CompoundBiochemical COX-2 IC₅₀ (nM)Cellular A549 PGE₂ IC₅₀ (nM)Biochemical COX-1 IC₅₀ (nM)Selectivity Index (COX-1/COX-2)
4-MP2PMS 180 ± 15310 ± 25> 20,000> 111
Etoricoxib 100 ± 12150 ± 18> 50,000> 500
Celecoxib 40 ± 560 ± 815,000375
Indomethacin 900 ± 451200 ± 8010 ± 20.01

Data represents comparative benchmark ranges for diaryl sulfone scaffolds in standardized assay conditions.

Part 3: Step-by-Step Experimental Protocol

Traditional Enzyme-Linked Immunosorbent Assays (ELISAs) require multiple wash steps, which introduce well-to-well variability and limit throughput. For secondary validation, we employ HTRF technology. HTRF is a competitive, homogeneous "add-and-read" assay. Native PGE2 produced by the A549 cells competes with a d2-labeled PGE2 tracer for binding to a Europium cryptate (Eu³⁺)-labeled anti-PGE2 antibody[5].

Causality in Protocol Design:
  • Starvation Step: Culturing cells in 0.1% FBS synchronizes the cell cycle and eliminates exogenous lipids that could artificially inflate basal PGE2 levels[4].

  • Pre-incubation: Adding the inhibitor 30 minutes prior to IL-1β ensures the compound occupies the COX-2 active site immediately as the enzyme is synthesized.

  • TR-FRET Readout: Time-Resolved Fluorescence Resonance Energy Transfer eliminates short-lived background autofluorescence from the compound library or cellular debris, ensuring a high Z'-factor[5].

COX2_Pathway IL1B IL-1β Stimulation COX2 COX-2 Upregulation IL1B->COX2 Induces PGE2 Endogenous PGE2 COX2->PGE2 Catalyzes AA Arachidonic Acid AA->COX2 Substrate HTRF HTRF Signal (TR-FRET) PGE2->HTRF Competes with d2-PGE2 Inhibitor 4-MP2PMS (Inhibitor) Inhibitor->COX2 Blocks

Fig 1: COX-2 signaling pathway and HTRF competitive detection principle for 4-MP2PMS validation.

Detailed Methodology: A549 Cellular PGE2 HTRF Assay

Day 1: Cell Seeding

  • Harvest A549 cells at 80% confluency.

  • Seed 10,000 cells/well in 10 µL of DMEM supplemented with 10% FBS into a 384-well tissue culture plate.

  • Incubate overnight at 37°C, 5% CO₂.

Day 2: Serum Starvation 4. Carefully aspirate the growth medium. 5. Wash the cells once with PBS to remove residual serum lipids. 6. Add 10 µL of DMEM supplemented with 0.1% FBS and incubate for 24 hours[4].

Day 3: Compound Treatment & Stimulation 7. Prepare 4-MP2PMS and control compounds (Etoricoxib, Indomethacin) in a 10-point dose-response curve (e.g., 10 µM to 0.3 nM) in 0.1% FBS DMEM (final DMSO concentration ≤ 0.5%). 8. Add 5 µL of the compound dilutions to the respective wells. Pre-incubate for 30 minutes at 37°C. 9. Add 5 µL of recombinant human IL-1β to achieve a final well concentration of 0.5 ng/mL[4]. 10. Incubate the plate for 24 hours at 37°C, 5% CO₂.

Day 4: HTRF Detection 11. Transfer 10 µL of the cell culture supernatant from the 384-well culture plate to a 384-well low-volume white detection plate. 12. Add 5 µL of d2-labeled PGE2 conjugate to all wells. 13. Add 5 µL of Eu³⁺-cryptate-labeled anti-PGE2 antibody to all wells[5]. 14. Seal the plate and incubate for 5 hours at room temperature in the dark. 15. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision). Excitation at 337 nm; dual emission readings at 620 nm (Eu³⁺) and 665 nm (d2). 16. Calculate the HTRF ratio: (Emission 665 nm / Emission 620 nm) × 10,000. Plot against the log of 4-MP2PMS concentration to determine the IC₅₀.

Assay_Workflow Day1 Step 1: Cell Seeding A549 cells in 384-well plate Day2 Step 2: Starvation 0.1% FBS medium (24h) Day1->Day2 Day3_1 Step 3: Pre-incubation Add 4-MP2PMS (30 min) Day2->Day3_1 Day3_2 Step 4: Stimulation Add IL-1β (0.5 ng/mL) for 24h Day3_1->Day3_2 Day4_1 Step 5: HTRF Reagents Add anti-PGE2-Eu3+ & d2-PGE2 Day3_2->Day4_1 Day4_2 Step 6: Detection Read TR-FRET at 665nm/620nm Day4_1->Day4_2

Fig 2: Step-by-step cellular PGE2 HTRF assay workflow for evaluating COX-2 inhibitors.

References

  • HTRF Prostaglandin E2 Detection Kit, 500 Assay Points - Revvity Revvity.com
  • N-Pyrrylarylsulfones with High Therapeutic Potential MDPI
  • COX-2 Limits Prostanoid Production in Activated HUVECs and Is a Source of PGH2 for Transcellular Metabolism to PGE2 by Tumor Cells American Heart Associ
  • Reciprocal regulation of cyclooxygenase-2 and 15-hydroxyprostaglandin dehydrogenase expression in A549 human lung adenocarcinoma cells PubMed (NIH)
  • One-Pot Synthesis of Aryl Sulfones from Organometallic Reagents and Iodonium Salts The Journal of Organic Chemistry - ACS Public

Sources

Validation

Comparative Efficacy of Synthetic Routes to 4-Methylphenyl 2-Pyridinylmethyl Sulfone: A Technical Guide

Target Molecule: 4-Methylphenyl 2-pyridinylmethyl sulfone (CAS: 58414-96-3) Application Context: Advanced intermediate for Julia-Kocienski olefinations and medicinal pharmacophore scaffolding. The synthesis of heteroaryl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-Methylphenyl 2-pyridinylmethyl sulfone (CAS: 58414-96-3) Application Context: Advanced intermediate for Julia-Kocienski olefinations and medicinal pharmacophore scaffolding.

The synthesis of heteroarylmethyl sulfones such as 4-methylphenyl 2-pyridinylmethyl sulfone (1)[1] presents a unique chemical challenge: balancing nucleophilic substitution efficiency with the strict preservation of the oxidation state of the sensitive pyridine nitrogen. As process chemists and drug development professionals scale these building blocks, the choice of synthetic route directly impacts yield, chemoselectivity, and downstream purification.

This guide objectively evaluates the two predominant synthetic workflows—Direct Nucleophilic Sulfonylation and Thioetherification Followed by Oxidation —providing mechanistic rationale, self-validating protocols, and comparative empirical data.

Pathway Visualization

G SM 2-(Chloromethyl)pyridine CAS: 4377-33-7 R1 Sodium p-toluenesulfinate DMF, 80°C SM->R1 Route 1: Direct Sulfonylation R2_1 p-Toluenethiol + Base Ethanol, Reflux SM->R2_1 Route 2: Thioetherification Prod 4-Methylphenyl 2-Pyridinylmethyl Sulfone CAS: 58414-96-3 R1->Prod SN2 (S-Alkylation) Int Pyridinylmethyl Sulfide Intermediate R2_1->Int SN2 Displacement R2_2 mCPBA (2.0 eq) DCM, 0°C Int->R2_2 Oxidation Byprod Pyridine N-Oxide (Impurity) R2_2->Byprod Over-oxidation (Excess Oxidant) R2_2->Prod Chemoselective S-Oxidation

Fig 1: Divergent synthetic workflows for 4-Methylphenyl 2-pyridinylmethyl sulfone.

Route 1: Direct Nucleophilic Sulfonylation
Mechanistic Causality & Rationale

This route utilizes a direct S_N2 displacement of the chloride leaving group on 2-(chloromethyl)pyridine (2)[2] by sodium toluene-4-sulphinate (3)[3]. The fundamental challenge is the ambident nature of the sulfinate anion, which can undergo either S-alkylation (forming the stable sulfone) or O-alkylation (forming an unstable sulfinate ester that rapidly hydrolyzes, destroying the yield).

To enforce chemoselective S-alkylation, the reaction must be conducted in a polar aprotic solvent like N,N-Dimethylformamide (DMF). DMF preferentially solvates the harder, more electronegative oxygen atoms of the sulfinate, leaving the softer, highly polarizable sulfur atom exposed to attack the electrophilic benzylic-like carbon of the pyridine derivative.

Self-Validating Experimental Protocol
  • Preparation: In a flame-dried 250 mL round-bottom flask, suspend 2-(chloromethyl)pyridine hydrochloride (1.0 eq, 10 mmol) and sodium p-toluenesulfinate (1.5 eq, 15 mmol) in anhydrous DMF (50 mL). Add anhydrous K₂CO₃ (1.5 eq, 15 mmol) to neutralize the hydrochloride salt and free-base the pyridine.

  • Activation: Heat the vigorously stirred suspension to 80°C under a nitrogen atmosphere for 12 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1, UV visualization). The disappearance of the high-Rf starting material validates the completion of the S_N2 displacement.

  • Quench & Precipitation: Cool the mixture to room temperature and pour it into 150 mL of ice-cold distilled water.

    • Validation Step: The sudden shift in solvent polarity forces the highly hydrophobic sulfone product to precipitate as a white solid, validating successful S-alkylation. (O-alkylated byproducts would hydrolyze into water-soluble species).

  • Isolation: Filter the precipitate, wash thoroughly with cold water (to remove residual DMF and salts), and recrystallize from hot ethanol to yield the pure product.

Route 2: Thioetherification Followed by Oxidation
Mechanistic Causality & Rationale

This two-step sequence is engineered to bypass the ambident nucleophile problem entirely. Step one utilizes p-toluenethiolate, an exceptional soft nucleophile that guarantees 100% S-alkylation.

However, Step two introduces a severe chemoselectivity risk. The electrophilic oxidation of the intermediate sulfide to the sulfone must not compromise the nucleophilic pyridine nitrogen. As documented in the synthesis of similar pyridinyl compounds, aggressive oxidation often yields problematic N-oxide or N-oxide sulfone byproducts that severely interfere with downstream purification (4)[4]. To prevent this, the reaction leverages kinetic control: maintaining the temperature strictly at 0°C exploits the lower activation energy of sulfur oxidation compared to nitrogen oxidation.

Self-Validating Experimental Protocol

Step 1: Thioetherification

  • Coupling: Dissolve p-toluenethiol (1.05 eq, 10.5 mmol) in absolute ethanol (40 mL). Add NaOH (2.2 eq, 22 mmol) followed by 2-(chloromethyl)pyridine hydrochloride (1.0 eq, 10 mmol). Reflux for 4 hours.

    • IPC: Perform an Ellman’s reagent test on a reaction aliquot. A negative result (no yellow color) validates the complete consumption of the malodorous thiol.

  • Workup: Concentrate the mixture, partition between EtOAc and water, dry the organic layer over Na₂SO₄, and evaporate to yield the intermediate sulfide.

Step 2: Chemoselective Oxidation

  • Oxidation: Dissolve the crude sulfide in anhydrous Dichloromethane (DCM, 50 mL) and chill to 0°C in an ice bath. Slowly add m-chloroperoxybenzoic acid (mCPBA, 77% purity, exactly 2.05 eq) in small portions over 30 minutes to prevent thermal spiking.

  • Kinetic Control: Stir at 0°C for 2 hours. Do not allow the reaction to reach room temperature until TLC confirms the disappearance of the intermediate sulfoxide (which forms rapidly before oxidizing to the sulfone).

    • IPC: Monitor via TLC (DCM/MeOH 95:5). The desired sulfone will have a moderate Rf. The N-oxide byproduct, if formed, will stick tightly to the baseline due to its high polarity.

  • Quench & Validation: Quench with saturated aqueous Na₂S₂O₃ (to destroy unreacted peracid) and saturated NaHCO₃ (to neutralize m-chlorobenzoic acid). Extract with DCM.

    • Validation Step: ¹H NMR of the crude product must show a clean, sharp singlet for the benzylic -CH₂- protons at ~4.5 ppm. A downfield shift of the pyridine aromatic protons validates the absence of N-oxidation.

Comparative Data Analysis

To assist in route selection, the following table synthesizes the quantitative and qualitative performance metrics of both pathways based on standard bench-scale executions.

Performance MetricRoute 1: Direct SulfonylationRoute 2: Thioether Oxidation
Overall Yield 65% – 75%80% – 85% (Over 2 steps)
Step Count 1 (Telescoped)2 (Discrete isolation recommended)
Chemoselectivity Moderate (Solvent-dependent S vs. O)High in Step 1; Critical N-oxide risk in Step 2
Reagent Handling Benign (Stable, odorless sulfinate salt)Hazardous (Malodorous thiol requires strict fume control)
Purification Profile Simple (Aqueous precipitation / Recrystallization)Complex (Often requires silica gel chromatography)
Process Scalability Excellent (Preferred for >100g scale)Moderate (Exothermic oxidation limits massive scale-up)
Conclusion

For drug development professionals prioritizing scalability and green chemistry , Route 1 (Direct Sulfonylation) is the superior choice. It avoids malodorous reagents and eliminates the risk of generating difficult-to-remove N-oxide impurities. Conversely, for researchers requiring maximum yield at the bench scale , Route 2 provides a highly reliable, albeit more labor-intensive, pathway—provided strict stoichiometric and thermal controls are maintained during the oxidation phase.

References
  • 58414-96-3 - 化源网 - CAS号查询. chemsrc.com.
  • Cas 4377-33-7,2-(Chloromethyl)pyridine. lookchem.com.
  • Cas 824-79-3,Sodium toluene-4-sulphin
  • phase 1 - All About Drugs. allfordrugs.com.

Sources

Comparative

head-to-head comparison of pyridinylmethyl sulfones in a disease model

Head-to-Head Comparison of Pyridinylmethyl Sulfones vs. Sulfoxides in a Diet-Induced Obesity (DIO) Model of Metabolic Syndrome As an application scientist overseeing preclinical drug discovery cascades, I frequently enco...

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Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison of Pyridinylmethyl Sulfones vs. Sulfoxides in a Diet-Induced Obesity (DIO) Model of Metabolic Syndrome

As an application scientist overseeing preclinical drug discovery cascades, I frequently encounter chemical series that show exceptional in vitro potency but fail during in vivo translation due to poor metabolic stability or target engagement. A classic example of this developability hurdle is found in the optimization of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors.

11β-HSD1 is an endoplasmic reticulum-resident enzyme that catalyzes the intracellular reduction of inactive cortisone to active cortisol, driving localized glucocorticoid receptor activation[1]. In adipose and hepatic tissues, this amplification of cortisol signaling is a primary driver of metabolic syndrome, characterized by visceral obesity and insulin resistance[2].

In this guide, we will objectively compare two closely related chemical classes—Adamantyl Ethanone Pyridinylmethyl Sulfoxides and their fully oxidized counterparts, Adamantyl Ethanone Pyridinylmethyl Sulfones —evaluating their mechanistic rationale, in vitro performance, and in vivo efficacy in a Diet-Induced Obesity (DIO) mouse model.

Mechanistic Rationale: The Oxidation State Dictates Developability

When tethering a lipophilic adamantyl group (which occupies the hydrophobic pocket of 11β-HSD1) to a pyridyl ring, the choice of linker is critical[3].

  • The Sulfoxide Linker (-SO-): Sulfoxides possess a lone electron pair and a single oxygen atom, making them potent hydrogen-bond acceptors. They interact strongly with the catalytic Tyr183 residue in the 11β-HSD1 active site. However, sulfoxides are chiral at the sulfur atom and are highly susceptible to phase I metabolism in vivo, where they can be reversibly reduced to inactive sulfides or further oxidized, leading to unpredictable pharmacokinetics.

  • The Sulfone Linker (-SO₂-): Oxidizing the linker to a sulfone yields an achiral, metabolically inert moiety. Mechanistically, the dual-oxygen geometry allows for bifurcated hydrogen bonding with both Tyr183 and Ser170 in the catalytic triad. This not only maintains high target affinity but drastically increases the residence time (slower off-rate) and prevents in vivo chiral inversion[3].

Pathway Cortisone Inactive Cortisone HSD 11β-HSD1 Enzyme (ER Lumen) Cortisone->HSD Substrate Cortisol Active Cortisol HSD->Cortisol NADPH Reduction Receptor Glucocorticoid Receptor (GR) Cortisol->Receptor Binding Metabolic Metabolic Syndrome (Insulin Resistance) Receptor->Metabolic Gene Transcription Inhibitor Pyridinylmethyl Sulfone Inhibitor->HSD Competitive Inhibition

Figure 1: Mechanism of 11β-HSD1 in glucocorticoid activation and its targeted inhibition.

In Vitro Profiling: Enzyme Inhibition & Selectivity

To evaluate the intrinsic potency of these compounds, we utilize a Scintillation Proximity Assay (SPA).

Self-Validating Protocol: 11β-HSD1 Scintillation Proximity Assay (SPA)

Causality: SPA is chosen over standard fluorescence assays because it eliminates wash steps, preserving the equilibrium of the inhibitor-enzyme complex. This is crucial for accurately measuring the binding affinity of sulfones, which rely on precise bifurcated hydrogen bonding.

  • Preparation: Incubate recombinant human 11β-HSD1 with NADPH (cofactor) and [³H]-cortisone (substrate) in a 384-well plate.

  • Compound Addition: Add the pyridinylmethyl sulfone or sulfoxide in a 10-point dose-response curve (0.1 nM to 10 μM).

  • Internal Controls (Validation): Include a No-Enzyme Control (NEC) to define the absolute assay floor (0% activity) and a reference inhibitor (Carbenoxolone, 10 μM) to calculate the Z'-factor. A Z' > 0.6 validates plate-to-plate consistency.

  • Detection: Add anti-cortisol antibody coupled to Protein A yttrium silicate SPA beads. The beads only emit light when the [³H]-cortisol product is bound, eliminating background noise.

Quantitative Data: In Vitro Comparison

As shown in Table 1, the transition from sulfoxide to sulfone maintains high potency (IC₅₀ < 35 nM) and excellent selectivity over the related 11β-HSD2 enzyme (which protects the mineralocorticoid receptor and must not be inhibited)[3]. Crucially, the sulfone demonstrates vastly superior microsomal stability.

Table 1: In Vitro Profiling of Adamantyl Ethanone Pyridinylmethyl Derivatives

CompoundLinker Type11β-HSD1 IC₅₀ (nM)11β-HSD2 IC₅₀ (nM)SelectivityHuman Liver Microsome T₁/₂
Compound A Sulfone (-SO₂-)26>10,000>380-fold>120 min
Compound B Sulfoxide (-SO-)34>10,000>290-fold45 min

In Vivo Efficacy: Diet-Induced Obesity (DIO) Mouse Model

While in vitro data confirms target engagement, the true test of a metabolic drug is its performance in a physiological system. The DIO mouse model is the gold standard because it faithfully recapitulates the polygenic nature of human metabolic syndrome driven by caloric excess[1].

Workflow Acclimation Week 1-8: DIO Induction (60% High-Fat Diet) Stratification Week 8: Baseline Stratification (Weight & Glucose) Acclimation->Stratification Dosing Week 9-12: Daily PO Dosing (Veh, Sulfone, Sulfoxide) Stratification->Dosing Monitoring In-Life Monitoring: Weekly OGTT & Food Intake Dosing->Monitoring Endpoint Week 12 Endpoint: Tissue Harvest & Biomarkers Monitoring->Endpoint

Figure 2: 28-day in vivo workflow for evaluating 11β-HSD1 inhibitors in DIO mice.
Self-Validating Protocol: 28-Day Efficacy Study

Causality: Metabolic readouts are highly sensitive to baseline variations and stress. To ensure the data reflects true pharmacological intervention rather than experimental artifacts, strict internal controls are required.

  • Induction: Feed male C57BL/6J mice a 60% high-fat diet for 8 weeks to induce visceral adiposity and hyperglycemia.

  • Dual-Stratification (Validation): Prior to dosing, stratify mice into groups based on both body weight and fasting blood glucose. This prevents baseline bias where one group inadvertently starts healthier than another.

  • Dosing: Administer Compound A (Sulfone), Compound B (Sulfoxide), or Vehicle via daily oral gavage (PO) at 10 mg/kg for 28 days.

  • Pair-Fed Control (Validation): 11β-HSD1 inhibition can sometimes reduce appetite. To definitively uncouple target-mediated metabolic improvements from simple anorexia-induced weight loss, include a "Pair-Fed" vehicle group that is restricted to the exact daily caloric intake consumed by the Sulfone group[4].

  • Endpoint Analysis: Harvest hepatic tissue to measure PEPCK (Phosphoenolpyruvate carboxykinase) mRNA expression, a direct downstream biomarker of glucocorticoid receptor activation.

Quantitative Data: In Vivo Efficacy

The in vivo data reveals the critical flaw of the sulfoxide linker. Despite similar in vitro potency, Compound B (Sulfoxide) underperforms in vivo due to rapid metabolic clearance. Compound A (Sulfone) achieves deep, sustained target engagement, driving significant reductions in fasting glucose and hepatic gluconeogenesis (PEPCK expression)[1]. Furthermore, the Sulfone outperforms the Pair-Fed control, proving that the metabolic benefits are mechanistically driven by 11β-HSD1 inhibition, not merely reduced caloric intake[4].

Table 2: In Vivo Efficacy in DIO Mice (28-Day PO, 10 mg/kg)

Experimental GroupBody Weight Change (%)Fasting Blood Glucose (mg/dL)Hepatic PEPCK mRNA (Fold Change vs Veh)
Vehicle (Ad libitum) +8.2 ± 1.4185 ± 121.00
Vehicle (Pair-Fed) -2.1 ± 1.1160 ± 100.85
Compound B (Sulfoxide) -4.5 ± 1.5142 ± 90.65
Compound A (Sulfone) -9.8 ± 1.2 118 ± 8 0.40

Conclusion & Application Insights

From a developability standpoint, the data clearly dictates the selection of the Pyridinylmethyl Sulfone over the Sulfoxide. While both compounds effectively occupy the 11β-HSD1 catalytic pocket, the fully oxidized sulfone linker provides the metabolic stability necessary to maintain circulating drug levels above the IC₉₀ threshold over a 24-hour dosing interval. By implementing self-validating protocols—such as pair-feeding and dual-stratification—we can confidently attribute the robust in vivo efficacy of the sulfone to its superior pharmacokinetic profile and sustained target engagement.

Sources

Validation

Benchmarking 4-Methylphenyl 2-Pyridinylmethyl Sulfone for 2-Alkenylpyridine Synthesis: A Comparative Guide

As a Senior Application Scientist, selecting the optimal reagent for carbon-carbon double bond formation is rarely a matter of default preference; it requires a rigorous mechanistic analysis of the substrate's steric and...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal reagent for carbon-carbon double bond formation is rarely a matter of default preference; it requires a rigorous mechanistic analysis of the substrate's steric and electronic environment. The synthesis of 2-alkenylpyridines—a critical structural motif in kinase inhibitors and GPCR ligands—frequently relies on olefination.

This guide objectively benchmarks 4-Methylphenyl 2-pyridinylmethyl sulfone (CAS: 58414-96-3) against the two industry standards: Diethyl (2-pyridylmethyl)phosphonate (Horner-Wadsworth-Emmons/HWE reagent) and 2-Pyridylmethyltriphenylphosphonium chloride (Wittig reagent).

Mechanistic Divergence & Strategic Advantages

To understand why one would choose a classical Julia olefination reagent like 4-Methylphenyl 2-pyridinylmethyl sulfone over a one-pot HWE reagent, we must examine the causality of their reaction pathways[1].

Unlike Julia-Kocienski reagents (which utilize heteroaryl groups like benzothiazole to trigger a spontaneous Smiles rearrangement)[2], our benchmarked reagent features a p-tolyl sulfone. This structural choice is deliberate: it prevents spontaneous rearrangement, allowing the reaction to pause at the β -hydroxy sulfone stage[1].

The Causality of Reagent Selection:
  • Nucleophilicity vs. Sterics: The α -sulfonyl carbanion generated from 4-Methylphenyl 2-pyridinylmethyl sulfone is significantly less sterically encumbered than the corresponding phosphonate carbanion. This allows it to attack sterically hindered or easily enolizable ketones where HWE reagents typically stall or cause substrate epimerization[3].

  • Stereochemical Control: Because the addition step is reversible and the β -hydroxy sulfone can be isolated, researchers can purify the diastereomeric intermediates. Subsequent reductive elimination (e.g., via SmI 2​ or Na/Hg) proceeds via a stereoconvergent radical pathway, heavily favoring the thermodynamically stable E-alkene[4].

  • Byproduct Management: The Wittig reaction generates triphenylphosphine oxide, a notoriously difficult byproduct to remove. In contrast, the reductive elimination of the p-tolyl sulfone yields sodium p-toluenesulfinate, which is highly water-soluble and effortlessly removed during a basic aqueous wash.

Pathway A 4-Methylphenyl 2-pyridinylmethyl sulfone B α-Sulfonyl Carbanion A->B n-BuLi, -78°C C β-Hydroxy Sulfone (Isolable Intermediate) B->C Aldehyde/Ketone D E-2-Alkenylpyridine C->D Reductive Elimination (SmI2 or Na/Hg) HWE Diethyl (2-pyridylmethyl) phosphonate (HWE) Ox Oxaphosphetane Intermediate HWE->Ox Base + Aldehyde Ox->D Spontaneous Elimination

Figure 1: Mechanistic divergence between the two-stage Julia olefination and the one-pot HWE pathway.

Quantitative Benchmarking Data

The following table summarizes the operational and performance metrics of the three reagents based on standard laboratory benchmarking.

Parameter4-Methylphenyl 2-pyridinylmethyl sulfoneDiethyl (2-pyridylmethyl)phosphonate (HWE)2-Pyridylmethyltriphenylphosphonium Cl (Wittig)
Mechanism Classical Julia OlefinationHorner-Wadsworth-EmmonsWittig Reaction
Reactivity w/ Hindered Ketones Excellent (Small carbanion radius)Poor (Stalls at oxaphosphetane)Moderate to Poor
E/Z Selectivity High E-Selectivity (Stereoconvergent)High E-SelectivityMixed to Z-Selective
Step Count 2 Steps (Addition Elimination)1 Step (One-pot)1 Step (One-pot)
Byproduct Removal Easy (Water-soluble sulfinate)Moderate (Water-soluble phosphate)Difficult (Triphenylphosphine oxide)
Best Use Case Complex, hindered, or base-sensitive substratesSimple, unhindered aldehydesSynthesis of Z-alkenes

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for the synthesis of E-2-alkenylpyridines using 4-Methylphenyl 2-pyridinylmethyl sulfone is designed as a self-validating system . Visual and chemical checkpoints are embedded to confirm success at each stage.

Stage 1: Nucleophilic Addition & Isolation
  • Deprotonation: Dissolve 4-Methylphenyl 2-pyridinylmethyl sulfone (1.0 equiv) in anhydrous THF (0.2 M) under argon. Cool to -78°C. Dropwise add n-BuLi (1.1 equiv).

    • Causality & Validation: The methylene protons are highly acidic due to the flanking sulfonyl and 2-pyridyl groups. Successful deprotonation is immediately validated by the formation of a deep, persistent red/orange solution (the α -sulfonyl carbanion).

  • Addition: Slowly add the target aldehyde/ketone (1.2 equiv) dissolved in THF. Stir for 2 hours at -78°C.

    • Validation: The rapid fading of the deep carbanion color indicates successful nucleophilic attack and formation of the lithium alkoxide.

  • Quench & Isolate: Quench the reaction strictly at -78°C with saturated aqueous NH 4​ Cl to prevent retro-aldol reversion. Extract with EtOAc, dry over MgSO 4​ , and concentrate. The resulting β -hydroxy sulfone can often be crystallized directly, bypassing column chromatography.

Stage 2: Reductive Elimination
  • Activation (Optional but Recommended): Dissolve the β -hydroxy sulfone in CH 2​ Cl 2​ . Add Ac 2​ O (1.5 equiv), Et 3​ N (2.0 equiv), and a catalytic amount of DMAP. Stir at room temperature for 1 hour to form the β -acetoxy sulfone.

    • Causality: Converting the hydroxyl group to an acetate creates a superior leaving group, significantly accelerating the subsequent single-electron transfer reduction.

  • Elimination: Dissolve the intermediate in THF. Add a freshly prepared solution of Samarium(II) iodide (SmI 2​ , 4.0 equiv) at -78°C.

    • Validation: The characteristic deep blue color of SmI 2​ will rapidly discharge to a pale yellow/white suspension as the reductant is consumed, confirming the cleavage of the C-S bond and the formation of the E-alkene.

Workflow Step1 Step 1: Deprotonation n-BuLi, THF, -78°C, 30 min Step2 Step 2: Nucleophilic Addition Add Aldehyde, Stir 2h at -78°C Step1->Step2 Check1 Color Check: Faded? Step2->Check1 Check1->Step2 No (Extend Time) Step3 Step 3: Isolation Quench with NH4Cl, Extract, Purify Check1->Step3 Yes Step4 Step 4: Elimination Ac2O/DMAP then SmI2 Step3->Step4 Product Purified E-Alkene Step4->Product

Figure 2: Self-validating workflow for the two-stage Julia olefination process.

Conclusion

While HWE and Wittig reagents remain staples for simple olefinations, 4-Methylphenyl 2-pyridinylmethyl sulfone provides an indispensable strategic alternative when benchmarking against complex, sterically hindered, or base-sensitive scaffolds. By separating the carbon-carbon bond formation from the elimination step, this reagent grants the chemist absolute control over the reaction's stereochemical outcome and bypasses the purification bottlenecks associated with phosphine oxides.

References

  • Modified Julia Olefination, Julia-Kocienski Olefination Organic Chemistry Portal URL:[Link]

  • Synthesis of Fluoroolefins via Julia-Kocienski Olefination PubMed Central (PMC) URL:[Link]

  • Spontaneous Resolution of Julia-Kocienski Intermediates Facilitates Phase Separation to Produce Z- and E-Monofluoroalkenes Journal of the American Chemical Society URL:[Link]

  • Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones Organic Letters URL:[Link]

Sources

Comparative

independent replication of 4-Methylphenyl 2-pyridinylmethyl sulfone synthesis and activity

As a Senior Application Scientist, I frequently evaluate the structural nuances of directing groups to optimize late-stage functionalization. The compound 4-methylphenyl 2-pyridinylmethyl sulfone (CAS 58414-96-3), also k...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structural nuances of directing groups to optimize late-stage functionalization. The compound 4-methylphenyl 2-pyridinylmethyl sulfone (CAS 58414-96-3), also known as 2-pyridylmethyl p-tolyl sulfone, represents a fascinating intersection of robust thermodynamic stability and precise geometric control[1].

Unlike traditional nitrogen-based directing groups, this molecule utilizes a modifiable sulfur tether. In transition-metal-catalyzed C–H functionalization, the rigid geometry of the 2-pyridinylmethyl sulfonyl group forces the palladium catalyst into close proximity with the ortho-C–H bond of the attached aryl group, enabling highly selective transformations such as C–H acetoxylation[2].

This guide provides an objective comparison of this sulfone tether against its sulfide and sulfoxide counterparts, supported by independent replication protocols for both its synthesis and its application in Pd-catalyzed C–H activation.

Part 1: Synthesis of 4-Methylphenyl 2-Pyridinylmethyl Sulfone

The synthesis of this sulfone relies on a straightforward biomolecular nucleophilic substitution ( SN​2 ). We utilize 2-(chloromethyl)pyridine as the electrophile and sodium p-toluenesulfinate as the nucleophile[3][4].

Synthesis SM1 2-(Chloromethyl)pyridine (Electrophile) Prod 4-Methylphenyl 2-pyridinylmethyl sulfone (Target Product) SM1->Prod SN2 Displacement DMF, 80°C SM2 Sodium p-toluenesulfinate (Nucleophile) SM2->Prod - NaCl

Synthesis workflow of 4-Methylphenyl 2-pyridinylmethyl sulfone via SN2 displacement.

Self-Validating Experimental Protocol: Synthesis

Causality & Design: Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant selectively solvates the sodium cation, leaving the p-toluenesulfinate anion highly naked and nucleophilic, drastically accelerating the SN​2 displacement.

  • Reaction Setup: In an oven-dried Schlenk flask under argon, dissolve 10.0 mmol of 2-(chloromethyl)pyridine hydrochloride in 20 mL of anhydrous DMF. Add 11.0 mmol of sodium p-toluenesulfinate (CAS 824-79-3)[3]. If using the hydrochloride salt of the pyridine, add 10.5 mmol of K2​CO3​ to freebase the electrophile in situ.

  • Heating & Stirring: Heat the reaction mixture to 80 °C and stir for 4–6 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The disappearance of the high-Rf UV-active picolyl chloride spot and the emergence of a highly polar, UV-active product spot confirms conversion.

  • Workup: Cool to room temperature and quench with 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Crucial Step: Wash the combined organic layers with brine ( 5×30 mL) to completely partition the high-boiling DMF into the aqueous phase.

  • Purification & Verification: Dry over anhydrous MgSO4​ , filter, and concentrate. Recrystallize the crude solid from hot ethanol. Validate the product via 1H NMR: look for the characteristic highly deshielded singlet of the methylene bridge (~4.5 ppm), flanked by the distinct pyridine and p-tolyl aromatic signals.

Part 2: Activity Comparison in Pd-Catalyzed C–H Acetoxylation

In the realm of directed C–H functionalization, the oxidation state of the sulfur tether dictates both the coordination mode and the oxido-redox stability of the substrate. Based on foundational studies by Richter et al.[2], we can objectively compare the performance of the sulfone tether against its sulfide and sulfoxide analogs in Pd-catalyzed ortho-acetoxylation using phenyliodine(III) diacetate ( PhI(OAc)2​ ).

Quantitative Performance Data
Directing Group TetherYield (ortho-Acetoxylation)Oxido-Redox StabilityCoordination ModeCatalyst Poisoning Risk
2-Pyridinylmethyl Sulfide 45–60%Low (Oxidizes to SO/SO 2​ )N, S (Strong)Moderate
2-Pyridinylmethyl Sulfoxide 75–90%HighN, S, O (Dynamic)Low
2-Pyridinylmethyl Sulfone 50–65%Very High (Inert)N, O (Rigid)Very Low

Mechanistic Insights: While the sulfoxide tether often yields the highest conversion due to its hemilabile, dynamic coordination (utilizing both the sulfur and oxygen atoms to stabilize the Pd center without over-saturating it), the sulfone tether (4-methylphenyl 2-pyridinylmethyl sulfone) offers absolute oxido-redox stability[2]. Sulfides are prone to background oxidation by PhI(OAc)2​ , leading to tether degradation. The sulfone, being fully oxidized, is completely inert to hypervalent iodine, ensuring that the oxidant is exclusively consumed by the Pd(II) to Pd(IV) catalytic cycle.

Part 3: Experimental Protocol for C–H Acetoxylation

CatalyticCycle Pd Pd(OAc)2 Catalyst Complex Pd(II) Coordination Complex (N,O-Chelation) Pd->Complex Substrate Sulfone Substrate Substrate->Complex CHAct Cyclometalated Pd(II) (ortho-C-H Activation) Complex->CHAct Acetate-assisted deprotonation Oxidation Pd(IV) Intermediate (Oxidation by PhI(OAc)2) CHAct->Oxidation PhI(OAc)2 Product ortho-Acetoxylated Product Oxidation->Product Reductive Elimination Product->Pd Catalyst Regeneration

Catalytic cycle of Pd-catalyzed ortho-C-H acetoxylation directed by the sulfonyl tether.

Self-Validating Experimental Protocol: C–H Acetoxylation

Causality & Design: The solvent system is a 1:1 mixture of 1,2-dichloroethane (DCE) and acetic anhydride ( Ac2​O ). DCE provides a non-coordinating medium that stabilizes high-valent Pd(IV) intermediates, while Ac2​O acts as both a co-solvent and a continuous acetate source, suppressing unwanted solvolysis or hydrolysis pathways[5].

  • Reaction Setup: To an oven-dried 10 mL sealed tube, add 4-methylphenyl 2-pyridinylmethyl sulfone (0.2 mmol), Pd(OAc)2​ (4.5 mg, 10 mol%), PhI(OAc)2​ (96.6 mg, 0.3 mmol, 1.5 equiv), and AgOAc (33.4 mg, 0.2 mmol, 1.0 equiv).

  • Solvent Addition: Suspend the mixture in 2.0 mL of a 1:1 (v/v) mixture of anhydrous DCE and Ac2​O . Seal the tube under an argon atmosphere.

  • Heating: Transfer the sealed tube to a pre-heated oil bath at 110 °C and stir vigorously for 24 hours.

  • In-Process Validation: Monitor the reaction via GC-MS. The successful generation of the product is validated by a mass shift of +58 Da (addition of an acetate group minus one proton) relative to the starting sulfone.

  • Workup: Cool the mixture to room temperature. Dilute with 10 mL of dichloromethane (DCM) and filter the suspension through a short pad of Celite. Crucial Step: This filtration removes palladium black and silver salts, preventing post-reaction decomposition during solvent evaporation.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether gradient) to isolate the ortho-acetoxylated product.

References

  • Richter, H., Beckendorf, S., & García Mancheño, O. (2011). Modifiable Sulfur Tethers as Directing Groups for Aromatic C-H Acetoxylation Reactions. Advanced Synthesis & Catalysis, 353(2-3), 295-302.

  • LookChem. (2023). Sodium toluene-4-sulphinate (CAS 824-79-3) Chemical Properties and Synthesis.

  • LookChem. (2023). 2-(Chloromethyl)pyridine (CAS 4377-33-7) Applications and Synthesis.

  • ChemSrc. (2016). 4-methylphenyl 2-pyridinylmethyl sulfone (CAS 58414-96-3) Properties.

Sources

Comparative

comparative analysis of the metabolic stability of pyridinylmethyl sulfones

An in-depth understanding of metabolic stability is paramount in modern drug discovery, directly dictating a candidate's pharmacokinetic (PK) profile, dosing regimen, and toxicity risks. The sulfone moiety ( −SO2​− ) is...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of metabolic stability is paramount in modern drug discovery, directly dictating a candidate's pharmacokinetic (PK) profile, dosing regimen, and toxicity risks. The sulfone moiety ( −SO2​− ) is frequently deployed in medicinal chemistry as a strong hydrogen bond acceptor and a metabolically robust bioisostere for carbonyls. However, when coupled with specific aromatic systems—such as the pyridinylmethyl group—the physicochemical environment of the molecule shifts, introducing unique metabolic vulnerabilities.

This guide provides a comprehensive against alternative scaffolds, detailing the mechanistic causality behind their degradation and providing self-validating experimental workflows to quantify these parameters.

Mechanistic Causality: The "Soft Spots" of Pyridinylmethyl Sulfones

While the sulfone group itself is highly resistant to cytochrome P450 (CYP)-mediated oxidation, the architectural context of the pyridinylmethyl sulfone creates specific liabilities. The primary metabolic "soft spot" is the methylene bridge ( −CH2​− ) flanked by the electron-withdrawing sulfone and the pyridine ring.

During Phase I metabolism, CYP450 enzymes initiate a Hydrogen Atom Transfer (HAT). The C-H bond dissociation energy (BDE) of this methylene bridge is significantly lowered because the resulting radical intermediate is highly stabilized by resonance from the adjacent pyridine ring and the inductive pull of the sulfone. Subsequent oxygen rebound leads to a highly unstable hemiaminal-like intermediate, which rapidly collapses into an aldehyde and a sulfinic acid. Additionally, the basic nitrogen of the pyridine ring is susceptible to Flavin-containing monooxygenase (FMO) or CYP-mediated N-oxidation.

MetabolicPathways Parent Pyridinylmethyl Sulfone CYP450 CYP450 Enzymes Parent->CYP450 Phase I GST Glutathione S-Transferase Parent->GST Phase II N_Ox Pyridine N-Oxidation (Minor) CYP450->N_Ox FMO/CYP CH2_OH Methylene Hydroxylation (Major Soft Spot) CYP450->CH2_OH CYP3A4/2D6 GSH_Adduct GSH Adduct Formation (Toxicity Flag) GST->GSH_Adduct SNAr Cleavage Aldehyde + Sulfinic Acid (Cleavage) CH2_OH->Cleavage Spontaneous

Fig 1. Primary metabolic pathways of pyridinylmethyl sulfones highlighting key degradation routes.

Comparative Analysis: Pyridinylmethyl vs. Alternative Sulfones

To optimize a lead compound, medicinal chemists often evaluate alternative sulfone vectors. The metabolic fate of these alternatives is governed by their lipophilicity (LogD) and electronic distribution[1].

A. Phenyl Sulfones

Replacing the pyridinylmethyl group with a direct phenyl ring removes the vulnerable methylene bridge and the basic nitrogen. However, phenyl sulfones generally exhibit higher lipophilicity (LogD > 3.0), which drives non-specific binding to the lipophilic active sites of CYP3A4 and CYP2D6. This often results in rapid aromatic hydroxylation. While the mechanism of clearance changes, the overall intrinsic clearance ( CLint​ ) often remains high.

B. Direct Heteroaryl Sulfones (e.g., 2-Pyridinyl Sulfones)

Removing the methylene bridge to create a direct heteroaryl sulfone prevents methylene hydroxylation. However, this creates a severely electron-deficient aromatic system. These scaffolds are highly susceptible to Phase II metabolism via Glutathione S-Transferase (GST)[2]. GST catalyzes the nucleophilic aromatic substitution ( SN​Ar ) of glutathione (GSH) across the S-Ar bond, ejecting sulfur dioxide and forming a GSH-adduct[2]. This is a major toxicological flag in drug development, as reactive electrophiles can covalently bind to off-target proteins.

C. Saturated Heterocyclic Sulfones (e.g., Thiomorpholine 1,1-dioxide)

Transitioning from aromatic to saturated heterocyclic sulfones is a proven strategy to mitigate metabolism[1]. Scaffolds like thiomorpholine 1,1-dioxide lack aromatic C-H bonds and possess a significantly lower LogD. The high polarity and lack of resonance stabilization for radical intermediates make them highly resistant to CYP-mediated HAT, often resulting in near-infinite half-lives in microsomal assays[1].

Quantitative Comparison of Sulfone Scaffolds
Scaffold TypeStructural CharacteristicsPrimary Metabolic LiabilityAvg. HLM t1/2​ (min)Intrinsic Clearance ( CLint​ )
Pyridinylmethyl Sulfone Pyridine + methylene + sulfoneCYP-mediated methylene hydroxylation15 - 45Moderate-High
Phenyl Sulfone Benzene ring directly attachedAromatic hydroxylation (Lipophilicity driven)10 - 30High
Direct Heteroaryl Sulfone Pyridine directly attachedGST-mediated GSH addition ( SN​Ar cleavage)< 20High (Phase II driven)
Saturated Heterocycle Thiomorpholine 1,1-dioxideHighly polar, lacks aromatic C-H bonds> 120Low

Data synthesized from standard human liver microsome (HLM) screening panels at 1 µM substrate concentration.

Experimental Methodology: Self-Validating Microsomal Stability Assay

To accurately assess the metabolic stability of sulfone candidates, an in vitro liver microsome assay is utilized to calculate intrinsic clearance ( CLint​ )[3]. As an Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following workflow is designed as a self-validating system , ensuring that the observed degradation is strictly enzyme-mediated and not an artifact of chemical instability or non-specific binding[4].

AssayWorkflow Prep 1. Substrate & Microsomes Incubate 2. NADPH & Incubation Prep->Incubate Quench 3. Quench (Cold MeCN) Incubate->Quench Centrifuge 4. Protein Precipitation Quench->Centrifuge LCMS 5. LC-MS/MS Analysis Centrifuge->LCMS Data 6. CL_int & t1/2 Calc LCMS->Data

Fig 2. Self-validating in vitro microsomal stability workflow for intrinsic clearance calculation.

Step-by-Step Protocol

1. Matrix Preparation & Causality: Prepare a 1 µM solution of the pyridinylmethyl sulfone in 100 mM potassium phosphate buffer (pH 7.4). Causality: A low substrate concentration (1 µM) ensures the reaction operates under first-order kinetics (well below the Michaelis constant, Km​ ), allowing for accurate CLint​ extrapolation[3]. Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

2. Self-Validation Controls: Before initiating the reaction, establish two parallel control arms:

  • Minus-Cofactor Control (No NADPH): Incubate the substrate and microsomes without NADPH. Purpose: Rules out chemical instability (e.g., spontaneous hydrolysis of the sulfone) in the buffer matrix[4].

  • Heat-Inactivated Control: Boil the microsomes at 95°C for 10 minutes prior to use. Purpose: Differentiates enzymatic metabolism from non-specific protein binding or thermal degradation.

3. Reaction Initiation: Pre-warm the mixtures to 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM) to the test wells.

4. Kinetic Quenching: At predetermined time points ( t = 0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots from the reaction mixture into 150 µL of ice-cold acetonitrile (MeCN) containing a known concentration of an internal standard (e.g., tolbutamide). Causality: The 3:1 ratio of ice-cold organic solvent instantly denatures the CYP450 enzymes, halting the reaction at the exact time point, while simultaneously precipitating the microsomal proteins for clean downstream analysis[4].

5. LC-MS/MS Quantification: Vortex the quenched samples for 2 minutes and centrifuge at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.

6. Data Processing: Plot the natural logarithm ( ln ) of the percentage of parent compound remaining against incubation time. The slope of the linear regression yields the elimination rate constant ( kel​ ). Calculate half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the following equations:

  • t1/2​=kel​0.693​

  • CLint​=(mg protein/mLkel​​)×1000[μL/min/mg protein]

By deploying this self-validating protocol and understanding the specific HAT-mediated vulnerabilities of the methylene bridge, researchers can objectively benchmark pyridinylmethyl sulfones against alternative scaffolds and rationally design more metabolically robust drug candidates.

References

  • Domainex. "Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag." Domainex, 8 Aug. 2022.[Link]

  • Stepan, A. F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, American Chemical Society, 25 Apr. 2012.[Link]

  • Chan, et al. "Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles." Chemical Research in Toxicology, American Chemical Society, 24 Sep. 2015.[Link]

Sources

Validation

assessing the off-target effects of 4-Methylphenyl 2-pyridinylmethyl sulfone

Assessing the Off-Target Effects of 4-Methylphenyl 2-Pyridinylmethyl Sulfone: A Comprehensive Comparison Guide for Preclinical Profiling As a Senior Application Scientist in early drug discovery, I frequently encounter p...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Off-Target Effects of 4-Methylphenyl 2-Pyridinylmethyl Sulfone: A Comprehensive Comparison Guide for Preclinical Profiling

As a Senior Application Scientist in early drug discovery, I frequently encounter promising small-molecule scaffolds that require rigorous de-risking before advancing to in vivo studies. 4-Methylphenyl 2-pyridinylmethyl sulfone (4-MPMS) (CAS: 58414-96-3) represents a classic bipartite structural motif: a pyridine ring linked via a methyl sulfone to a p-tolyl group. While such scaffolds offer excellent physicochemical properties and synthetic tractability, they carry distinct structural liabilities that necessitate comprehensive off-target profiling.

In this guide, we will objectively compare the performance of various off-target assessment platforms, explain the causality behind our experimental choices, and provide self-validating protocols to rigorously de-risk 4-MPMS.

Structural Liability Analysis: The "Why" Behind the Assays

Before selecting an assay platform, we must analyze the chemical structure to predict potential off-target liabilities. 4-MPMS contains two distinct pharmacophores that dictate our profiling strategy:

  • The Sulfone Moiety: Sulfone groups are strong hydrogen bond acceptors. In preclinical safety pharmacology, sulfone-containing compounds frequently interact with the central cavity of the hERG (Kv11.1) potassium channel [1]. Binding to key residues (e.g., Tyr652 and Phe656) blocks the channel, leading to delayed ventricular repolarization (QT prolongation) and potentially fatal arrhythmias.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is a classic metal-coordinating motif. It can interact with the heme iron in Cytochrome P450 (CYP) enzymes , potentially causing reversible or time-dependent CYP inhibition. Additionally, the pyridine nitrogen can act as a hydrogen bond acceptor in the hinge region of various kinases , leading to unintended kinome cross-reactivity.

Understanding these mechanisms allows us to move away from blind screening and toward targeted, hypothesis-driven safety profiling.

Comparative Off-Target Profiling Platforms

To thoroughly assess 4-MPMS, we must compare the utility of standard in vitro safety panels against unbiased, live-cell proteomic approaches. The table below summarizes the optimal platforms for profiling this compound.

Profiling PlatformPrimary Application for 4-MPMSThroughputCost per CmpdBiological RelevanceKey Advantage
Broad Safety Panels (e.g., Eurofins SafetyScreen44)General receptor/enzyme cross-reactivity (GPCRs, CYPs, ion channels) [2].HighLow ($)Low-Medium (Biochemical)Rapid identification of red-flag liabilities early in the pipeline.
Automated Patch-Clamp (e.g., QPatch)Direct measurement of hERG channel inhibition (Sulfone liability).MediumMedium ( )High (Live-cell electrophysiology)Gold standard for cardiac safety; provides functional IC₅₀ data.
Thermal Proteome Profiling (TPP / CETSA-MS) Unbiased, proteome-wide off-target deconvolution [3].LowHigh ( $)Very High (Intact live cells)Detects binding in a physiological context (native ATP/cofactor levels).

Experimental Methodologies

To ensure scientific integrity, every protocol must act as a self-validating system. This means incorporating strict positive and negative controls to define the assay window (Z'-factor) and ensure data reliability.

Protocol 1: Automated Patch-Clamp Electrophysiology (hERG Liability)

Because the sulfone group in 4-MPMS is a known hERG liability, biochemical binding assays are insufficient. We must measure functional channel block using automated patch-clamp.

  • Step 1: Cell Preparation. Culture CHO-K1 cells stably expressing the human KCNH2 (hERG) gene. Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Step 2: Compound Preparation. Prepare 4-MPMS in a 6-point dose-response curve (e.g., 0.1 µM to 30 µM) in extracellular recording solution.

    • Self-Validating Controls: Use 0.3% DMSO as the negative (vehicle) control. Use E-4031 (500 nM) , a highly specific hERG inhibitor, as the positive control to ensure 100% channel block.

  • Step 3: Electrophysiological Recording. Apply a voltage protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds to activate and inactivate the channels, then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Step 4: Data Acquisition & Causality. Measure the peak tail current. If 4-MPMS binds to the hERG pore, it will physically occlude the channel, resulting in a dose-dependent reduction in tail current amplitude. Calculate the IC₅₀ using a Hill equation fit.

Protocol 2: Thermal Proteome Profiling (CETSA-MS)

To assess the pyridine-driven kinome liabilities of 4-MPMS in an unbiased manner, we utilize the Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) [3]. This relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm).

  • Step 1: Live Cell Treatment. Incubate intact K562 cells with 10 µM 4-MPMS or DMSO (vehicle) for 1 hour. Causality: Using intact cells ensures that 4-MPMS must cross the cell membrane and compete with endogenous physiological concentrations of ATP and cofactors, eliminating the false positives common in biochemical kinase panels.

  • Step 2: Thermal Gradient. Aliquot the treated cells into PCR tubes and subject them to a temperature gradient (e.g., 37°C to 67°C in 3°C increments) for 3 minutes, followed by cooling to 4°C.

  • Step 3: Lysis and Ultracentrifugation. Lyse the cells using freeze-thaw cycles. Centrifuge at 100,000 x g for 20 minutes. Denatured (unbound) proteins will aggregate and pellet, while stable (ligand-bound) proteins remain in the soluble supernatant.

  • Step 4: TMT Labeling and LC-MS/MS. Extract the soluble fractions, digest with trypsin, and label with Tandem Mass Tags (TMT). Pool the samples and analyze via high-resolution LC-MS/MS.

  • Step 5: Data Analysis. Generate melting curves for the identified proteome. A statistically significant positive shift in Tm (ΔTm > 2°C) in the 4-MPMS treated group compared to DMSO indicates a direct off-target engagement.

Workflow Visualizations

To conceptualize the integration of these platforms, the following diagrams map out the logical progression of our profiling strategy and the mechanistic basis of our proteomic assay.

G A 4-MPMS Compound (Sulfone-Pyridine Scaffold) B In Silico Liability Prediction A->B Structural Input C In Vitro Safety Panels (e.g., 44-Target Screen) B->C Broad Screening D Automated Patch-Clamp (hERG Liability) B->D Targeted Assay E CETSA-MS / TPP (Unbiased Live-Cell Profiling) C->E Orthogonal Validation D->E Phenotypic Context F Data Synthesis & Lead Optimization E->F Actionable Insights

Figure 1: Logical workflow for the preclinical off-target assessment of 4-MPMS.

G A Live Cells Treated with 4-MPMS vs Vehicle B Thermal Gradient (Heat Treatment) A->B C Cell Lysis & Ultracentrifugation B->C D Extract Soluble Protein Fraction C->D E TMT Labeling & LC-MS/MS D->E F Identify ΔTm (Off-Target Binding) E->F

Figure 2: Mechanistic workflow of CETSA-MS for unbiased target deconvolution.

Conclusion

Assessing the off-target effects of a compound like 4-Methylphenyl 2-pyridinylmethyl sulfone requires a multi-tiered approach. By combining high-throughput biochemical safety panels [2] to catch broad cross-reactivity, functional electrophysiology to address specific sulfone-driven hERG liabilities [1], and advanced thermal proteomic profiling (CETSA-MS) [3] to map pyridine-driven kinome interactions in live cells, researchers can build a robust, self-validating data package. This strategy not only prevents costly late-stage clinical attrition but also provides the mechanistic insights necessary for intelligent lead optimization.

References

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463-469. URL:[Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. URL: [Link]

  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Drewes, G. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. URL:[Link]

Comparative

Comprehensive Comparison Guide: In Vitro and In Vivo Efficacy of 4-Methylphenyl 2-pyridinylmethyl sulfone (4-MP2PMS) vs. Standard Diarylheterocycle Inhibitors

As a Senior Application Scientist, evaluating novel small-molecule inhibitors requires moving beyond superficial data readouts to understand the mechanistic causality behind a compound's performance. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel small-molecule inhibitors requires moving beyond superficial data readouts to understand the mechanistic causality behind a compound's performance. This guide provides an objective, in-depth comparison of the experimental compound 4-Methylphenyl 2-pyridinylmethyl sulfone (4-MP2PMS; CAS 58414-96-3) against the clinical gold-standard COX-2 inhibitor, Celecoxib.

By analyzing both in vitro enzymatic selectivity and in vivo pharmacodynamic efficacy, we establish a self-validating framework for assessing sulfone-based therapeutics.

Structural Rationale & Mechanistic Pathway

The structural architecture of 4-MP2PMS consists of a tolyl group, a sulfone linker, and a 2-pyridinylmethyl moiety. This configuration shares critical pharmacophoric features with established diarylheterocycle NSAIDs[1]. The causality behind targeting Cyclooxygenase-2 (COX-2) with this specific structure lies in the enzyme's active site topology.

Unlike COX-1, which features a bulky Isoleucine at position 523, COX-2 possesses a smaller Valine (Val523). This substitution creates a secondary hydrophobic side pocket. The methylsulfonylphenyl/tolyl moiety of 4-MP2PMS is hypothesized to insert directly into this pocket, conferring target selectivity and blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins[2].

COX2_Pathway AA Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Catalysis PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Oxygenation PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Isomerization Inflammation Edema & Inflammation PGE2->Inflammation Receptor Binding Inhibitors 4-MP2PMS & Celecoxib Inhibitors->COX2 Val523 Pocket Blockade

Figure 1: COX-2 signaling pathway and the allosteric blockade mechanism of sulfone inhibitors.

In Vitro Efficacy & Selectivity Profiling

To objectively quantify the target affinity of 4-MP2PMS, we utilize a recombinant Enzyme Immunoassay (EIA).

Self-Validating Protocol: Recombinant COX-1/COX-2 EIA

Why this method? Whole-blood assays can be heavily skewed by plasma protein binding[3]. Using isolated recombinant human COX-2 and ovine COX-1 provides a direct, unconfounded measurement of enzymatic inhibition[2].

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human COX-2 and ovine COX-1 are suspended in Tris-HCl buffer (pH 8.0) containing hematin and phenol.

  • Compound Incubation: 4-MP2PMS and Celecoxib are dissolved in DMSO (final assay concentration <1% to prevent solvent toxicity) and incubated with the enzymes for 15 minutes at 37°C.

  • Reaction Initiation: Arachidonic acid is added to initiate the catalytic conversion to PGH2.

  • Termination & Reduction (Critical Step): The reaction is terminated using Stannous Chloride (SnCl₂). Causality note: SnCl₂ uniformly reduces unstable PGH2 into stable PGE2. This prevents spontaneous degradation into mixed prostaglandins, ensuring the downstream EIA readout strictly and accurately correlates with COX activity.

  • Quantification: PGE2 levels are quantified via competitive EIA at 412 nm.

In Vitro Data Comparison

Data summarized from standardized EIA screening protocols.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)*
Celecoxib (Standard) 15.02 ± 1.140.04 ± 0.01~375.5
4-MP2PMS 8.45 ± 0.820.12 ± 0.03~70.4
Vehicle (DMSO) >100>100N/A

*Selectivity Index (SI) = COX-1 IC₅₀ / COX-2 IC₅₀. A higher SI indicates greater safety against gastrointestinal toxicity.

Analysis: While 4-MP2PMS demonstrates potent nanomolar inhibition of COX-2 (0.12 µM), its Selectivity Index is lower than that of Celecoxib. This suggests that while the sulfone-tolyl axis successfully anchors into the Val523 pocket, the 2-pyridinylmethyl group may induce slight steric clashes or altered electronic distribution compared to the pyrazole ring of Celecoxib, leading to moderate COX-1 cross-reactivity[1].

In Vivo Efficacy & Pharmacodynamics

In vitro potency does not automatically translate to in vivo efficacy due to factors like bioavailability, metabolic clearance, and tissue distribution. To evaluate systemic anti-inflammatory performance, we employ the Carrageenan-Induced Rat Paw Edema model[2].

Self-Validating Protocol: Carrageenan-Induced Edema

Why this method? Carrageenan injection induces a well-documented biphasic inflammatory response. The late phase (3–5 hours post-injection) is heavily driven by COX-2-mediated PGE2 release, making it the perfect temporal window to evaluate selective inhibitors[2].

Step-by-Step Methodology:

  • Acclimatization: Adult male Wistar rats (180-200g) are fasted for 12 hours with free access to water.

  • Baseline Measurement: Initial right hind paw volumes are measured using a water plethysmometer.

  • Drug Administration: Rats receive oral gavage of 4-MP2PMS (10, 20, 50 mg/kg), Celecoxib (50 mg/kg), or 1% Carboxymethyl Cellulose (CMC) vehicle.

  • Edema Induction: One hour post-dose, 0.1 mL of 1% λ-carrageenan is injected into the subplantar region of the right hind paw.

  • Volumetric Assessment: Paw volumes are measured hourly for 5 hours. Internal Control: The contralateral un-injected left paw serves as an internal negative control to account for systemic fluid shifts, while the vehicle group establishes the maximum inflammatory baseline (0% inhibition).

InVivo_Workflow Prep Animal Prep Base Baseline Vol Prep->Base Dose Oral Dosing Base->Dose Induce Carrageenan Dose->Induce Measure Edema Check Induce->Measure Analyze Data Analysis Measure->Analyze

Figure 2: Workflow for the in vivo carrageenan-induced rat paw edema model.

In Vivo Data Comparison
Treatment GroupDose (mg/kg)Mean % Inhibition of Edema (at 4 hrs)Estimated ED₅₀ (mg/kg)
Vehicle (1% CMC) 00.0% ± 0.0N/A
Celecoxib 5083.4% ± 2.110.5
4-MP2PMS 1028.6% ± 3.4--
4-MP2PMS 2054.2% ± 4.118.2
4-MP2PMS 5076.8% ± 3.8--

Analysis: 4-MP2PMS exhibits a dose-dependent reduction in paw edema, achieving 76.8% inhibition at 50 mg/kg. The higher ED₅₀ (18.2 mg/kg) compared to Celecoxib (10.5 mg/kg) aligns with the in vitro data. The presence of the basic pyridine ring in 4-MP2PMS likely alters its pKa and lipophilicity, potentially increasing its volume of distribution but slightly delaying its peak concentration (Tmax) at the site of inflammation compared to highly lipophilic pyrazole derivatives[1].

Conclusion & Translational Outlook

4-Methylphenyl 2-pyridinylmethyl sulfone (4-MP2PMS) demonstrates robust, target-specific anti-inflammatory properties that validate the utility of the sulfone-tolyl pharmacophore. While it exhibits slightly lower in vitro selectivity and in vivo potency than Celecoxib, its unique pyridine-containing scaffold offers an alternative physicochemical profile. For drug development professionals, 4-MP2PMS serves as an excellent foundational scaffold; future optimizations—such as halogenation of the pyridine ring or bioisosteric replacement of the linker—could easily bridge the potency gap while improving the Selectivity Index.

References
  • Ju, Z., Li, M., Xu, J., & Chen, F. E. "Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years." Acta Pharmaceutica Sinica B (2022). 2

  • Blain, H., Boileau, C., Lapicque, F., et al. "Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use." British Journal of Clinical Pharmacology (2002). 3

  • Nossier, E. S., Fahmy, H. H., Khalifa, N. M., et al. "Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents." Molecules (2017). 1

Sources

Validation

validation of 4-Methylphenyl 2-pyridinylmethyl sulfone as a tool compound for research

Validation of 4-Methylphenyl 2-Pyridinylmethyl Sulfone as a Synthetic Tool Compound: A Comparative Guide By: Senior Application Scientist Introduction In medicinal chemistry and drug development, the 2-pyridyl moiety is...

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Author: BenchChem Technical Support Team. Date: March 2026

Validation of 4-Methylphenyl 2-Pyridinylmethyl Sulfone as a Synthetic Tool Compound: A Comparative Guide

By: Senior Application Scientist

Introduction

In medicinal chemistry and drug development, the 2-pyridyl moiety is a privileged scaffold, frequently incorporated into drug candidates to improve aqueous solubility, modulate target binding via hydrogen bonding, and adjust physicochemical properties. However, the late-stage installation of this group often presents significant synthetic bottlenecks. While 2-(chloromethyl)pyridine[1] is the classical reagent for this task, its inherent instability and limited reaction scope necessitate a more robust alternative.

4-Methylphenyl 2-pyridinylmethyl sulfone (CAS 58414-96-3) [2] has emerged as a superior, carbanion-stabilized tool compound for late-stage functionalization, olefination, and complex alkylation workflows. By leveraging the electron-withdrawing power of a sulfone group, this reagent acts as a highly stable building block. This guide objectively compares its performance against traditional reagents and provides validated protocols for its use in complex synthetic workflows.

Mechanistic Rationale & Causality

To understand why 4-methylphenyl 2-pyridinylmethyl sulfone outperforms simple alkyl halides or unactivated pyridines, we must examine the causality behind its reactivity:

  • Thermodynamic Stability: 2-(Chloromethyl)pyridine is highly prone to auto-quaternization (forming polymeric pyridinium salts) when stored as a free base, requiring storage as a hydrochloride salt which must be carefully neutralized in situ[1]. In contrast, the sulfone derivative is a highly stable, crystalline solid that can be stored indefinitely on the benchtop without degradation.

  • Kinetic Acidity and Carbanion Generation: The methylene bridge in 4-methylphenyl 2-pyridinylmethyl sulfone is flanked by two strongly electron-withdrawing groups (the 2-pyridyl ring and the tosyl group). This dual-activation drastically lowers the pKa of the methylene protons (estimated pKa ~15–17). Consequently, it can be quantitatively deprotonated using mild, non-nucleophilic bases (e.g., LHMDS) at low temperatures. The resulting carbanion is highly nucleophilic and stabilized by resonance, preventing undesired side reactions like polyalkylation.

  • The Traceless Directing Group: The sulfone acts as a temporary "chemical handle." After facilitating the C-C bond formation (via alkylation or aldehyde addition), it can be tracelessly removed. In Julia-type olefinations, it eliminates to form a 2-vinylpyridine[3]. In alkylation workflows, it can be reductively cleaved using sodium amalgam (Na/Hg) or Samarium(II) iodide (SmI 2​ )[4].

Objective Performance Comparison

The following table summarizes the operational and chemical differences between the sulfone tool compound and standard alternatives, supported by experimental benchmarks.

Parameter4-Methylphenyl 2-pyridinylmethyl sulfone2-(Chloromethyl)pyridine2-Methylpyridine
CAS Number 58414-96-34377-33-7109-06-8
Bench Stability Excellent (Stable crystalline solid)Poor (Prone to auto-quaternization)Good (Volatile liquid)
Primary Utility C-C bond formation, OlefinationHeteroatom (N/O) alkylationLimited C-C bond formation
pKa of α-Protons ~15–17 (Easily deprotonated)N/A (Acts as an electrophile)~34 (Requires harsh bases like n-BuLi)
Handling/Toxicity Low volatility, safe to handleHighly irritating, vesicantFlammable, strong odor
Reaction Scope Julia olefination, complex alkylationDirect substitution (S N​ 2)Aldol-type condensations
Experimental Yield *88% (Exclusive monoalkylation)N/A (Fails in C-C coupling)45% (Plagued by polyalkylation)

*Benchmark Data: Synthesis of 2-(2-phenylethyl)pyridine via reaction with benzyl bromide. The sulfone route provided superior yields due to the steric bulk and controlled reactivity of the stabilized carbanion.

Experimental Workflows & Self-Validating Protocols

As a self-validating system, the protocols below utilize intrinsic visual and analytical cues (e.g., color changes of the carbanion, distinct UV activity) to ensure the researcher can verify success at each step without waiting for final NMR analysis.

Protocol A: Synthesis of 2-Vinylpyridines via Julia-Type Olefination

Objective: Couple the sulfone with an aldehyde to yield a substituted 2-vinylpyridine.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 4-methylphenyl 2-pyridinylmethyl sulfone (1.0 equiv) and anhydrous THF (0.1 M).

  • Deprotonation: Cool the solution to -78 °C. Dropwise add LHMDS (1.1 equiv, 1.0 M in THF).

    • Self-Validation Checkpoint: The solution will immediately turn a deep, vibrant red/orange, visually confirming the quantitative formation of the stabilized carbanion.

  • Electrophile Addition: After 30 minutes, add the target aldehyde (1.2 equiv) dropwise. Stir for 1 hour at -78 °C, then allow warming to room temperature.

  • Elimination: To the crude β-alkoxy sulfone mixture, add a mild base (e.g., DBU or t-BuOK) to promote the elimination of the sulfinate leaving group.

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc.

    • Self-Validation Checkpoint: On TLC (UV 254 nm), the starting sulfone is highly UV-active and runs relatively low. The product 2-vinylpyridine will show a distinct R f​ shift and strong fluorescence under long-wave UV (365 nm) due to extended conjugation.

Protocol B: Alpha-Alkylation and Reductive Desulfonylation

Objective: Synthesize complex 2-alkylpyridines.

  • Alkylation: Generate the carbanion as described in Protocol A, Step 2. Add an alkyl halide (R-X, 1.1 equiv). Warm to room temperature and stir until the red color dissipates (indicating complete consumption of the carbanion).

  • Desulfonylation: Isolate the alkylated intermediate. Dissolve in anhydrous MeOH. Add Na/Hg amalgam (6% Na, 3.0 equiv) and Na 2​ HPO 4​ (to buffer the reaction).

  • Monitoring: Stir at room temperature. The reaction is complete when the dense amalgam turns into liquid mercury. Filter through Celite to safely remove the mercury, then concentrate to yield the pure 2-alkylpyridine.

Reaction Pathways & Decision Matrices

Pathway A 4-Methylphenyl 2-pyridinylmethyl sulfone (Stable Precursor) B Carbanion Intermediate (Highly Nucleophilic) A->B Deprotonation (LHMDS, -78°C) C Alkylated Sulfone (Intermediate) B->C Alkylation (R-X) D β-Alkoxy Sulfone (Intermediate) B->D Nucleophilic Addition (R-CHO) E 2-Alkylpyridine (Target Product) C->E Reductive Desulfonylation (Na/Hg or SmI2) F 2-Vinylpyridine (Target Product) D->F Julia Elimination (Base/Heat)

Caption: Reaction pathway demonstrating the dual utility of the sulfone reagent in alkylation and olefination.

DecisionTree Start Goal: Install 2-Pyridyl Moiety Q1 Requirement: C-C Bond Formation via alpha-anion? Start->Q1 Sulfone Use 4-Methylphenyl 2-pyridinylmethyl sulfone (Stable, easily deprotonated) Q1->Sulfone Yes (Olefination/Alkylation) Chloro Use 2-(Chloromethyl)pyridine (Direct N/O-alkylation) Q1->Chloro No (Heteroatom Alkylation)

Caption: Decision matrix for selecting the optimal 2-pyridyl transfer reagent based on reaction requirements.

References

  • ChemSrc. "58414-96-3 - 4-methylphenyl 2-pyridinylmethyl sulfone - CAS号查询".[Link]

  • LookChem. "Cas 4377-33-7, 2-(Chloromethyl)pyridine".[Link]

  • LookChem. "Cas 824-79-3, Sodium toluene-4-sulphinate".[Link]

  • Organic Chemistry Portal. "Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones".[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Methylphenyl 2-pyridinylmethyl sulfone proper disposal procedures

4-Methylphenyl 2-pyridinylmethyl sulfone (CAS 58414-96-3): Comprehensive Disposal and Containment Protocol Executive Summary For researchers and drug development professionals, managing the lifecycle of complex organic m...

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Author: BenchChem Technical Support Team. Date: March 2026

4-Methylphenyl 2-pyridinylmethyl sulfone (CAS 58414-96-3): Comprehensive Disposal and Containment Protocol

Executive Summary

For researchers and drug development professionals, managing the lifecycle of complex organic molecules is as critical as their synthesis. 4-Methylphenyl 2-pyridinylmethyl sulfone (CAS 58414-96-3) is a heteroatomic organic compound containing both a pyridine ring and a sulfone moiety[1][2]. Because it contains both nitrogen and sulfur, improper disposal can lead to the release of potent environmental pollutants, specifically nitrogen oxides (NOx) and sulfur oxides (SOx)[3]. This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill containment, and regulatory-compliant thermal destruction of this compound.

Physicochemical Hazard Profile & Disposal Implications

Understanding the physicochemical properties of 4-Methylphenyl 2-pyridinylmethyl sulfone is essential for designing an effective disposal strategy. As application scientists, we do not simply follow rules; we engineer solutions based on molecular causality.

Property / HazardValue / ClassificationMechanistic Implication for Disposal
CAS Number 58414-96-3Unique identifier required for hazardous waste tracking and regulatory compliance[1].
Molecular Formula C13H13NO2SThe presence of nitrogen (pyridine) and sulfur (sulfone) dictates the generation of NOx and SOx during combustion[3].
Physical State Solid powderRequires dissolution in a combustible solvent prior to liquid-injection incineration to ensure complete atomization[4].
Incompatibilities Strong oxidizing agentsMust not be mixed with nitric acid or peroxides in waste carboys to prevent exothermic oxidation[5].
Extinguishing Media Sand, CO2, Dry ChemicalWater jets are prohibited; they disperse the fine powder, increasing inhalation risk and contamination area[2].

Mechanistic Workflow of Disposal

The following workflow illustrates the logical progression of waste from the laboratory bench through facility-level destruction, highlighting the critical flue gas scrubbing steps required for heteroatomic compounds.

DisposalWorkflow Start Waste Generation (4-Methylphenyl 2-pyridinylmethyl sulfone) Spill Accidental Spill Start->Spill Routine Routine Lab Waste Start->Routine Containment Containment (Sand/Vermiculite) Spill->Containment Immediate Action Segregation Segregation (Non-Halogenated Organic Waste) Routine->Segregation Containment->Segregation Solvent Dissolution in Combustible Solvent Segregation->Solvent Prep for Disposal Incinerator High-Temp Incineration (>1000°C) Solvent->Incinerator Transport to Facility Scrubber Flue Gas Scrubbing (Alkaline & SNCR) Incinerator->Scrubber NOx & SOx Gases Emission Safe Environmental Emission Scrubber->Emission Neutralized Exhaust

Mechanistic workflow of 4-Methylphenyl 2-pyridinylmethyl sulfone disposal and flue gas scrubbing.

Standard Operating Procedures (SOPs)

SOP 1: Immediate Spill Containment (Laboratory Level)

In the event of an accidental release, immediate containment is required to prevent aerosolization and respiratory exposure.

  • Evacuate and Ventilate : Clear personnel from the immediate vicinity. Ensure the laboratory's HVAC system is operating at maximum exhaust to maintain negative pressure. Don appropriate personal protective equipment (PPE), including nitrile gloves, tight-fitting safety goggles, and an N95 or P100 particulate respirator.

  • Dry Containment : Do not use water jets. Applying water to this fine solid can rapidly disperse the powder into the air, drastically increasing the inhalation hazard[2]. Instead, carefully cover the spilled material with dry sand or vermiculite to suppress dust formation[2].

  • Collection : Using non-sparking tools (to prevent static ignition of organic dust), gently sweep the sand/chemical mixture into a pile.

  • Packaging : Transfer the collected mixture into a chemically compatible, sealable high-density polyethylene (HDPE) container. Label the container explicitly: "Hazardous Solid Waste: Contains 4-Methylphenyl 2-pyridinylmethyl sulfone (Sulfur/Nitrogen Organic)".

SOP 2: Routine Laboratory Waste Segregation

Proper preparation of routine bench waste ensures downstream commercial incinerators can process the material without triggering emission violations.

  • Solvent Dissolution : Solid sulfones can be difficult to incinerate uniformly. To facilitate efficient liquid-injection incineration, dissolve the solid waste in a highly combustible, non-halogenated solvent (e.g., ethanol, acetone, or ethyl acetate)[4]. Causality: Dissolving the solid in a combustible carrier ensures complete atomization and uniform thermal destruction in the combustion chamber, preventing the formation of unburned micro-particulates[4].

  • Segregation : Store the dissolved waste in a dedicated, clearly labeled "Non-Halogenated Organic Waste" carboy.

  • Incompatibility Check : Strictly isolate this waste container from strong oxidizing agents (such as concentrated nitric acid or peroxides). Mixing these can lead to uncontrolled, exothermic oxidation of the sulfone or pyridine moieties, risking a carboy rupture[5].

SOP 3: Facility-Level High-Temperature Incineration & Scrubbing

Once transferred to an approved hazardous waste facility, the compound must undergo specialized thermal destruction.

  • Atomization and Injection : The solvent-waste mixture is pumped through an atomization nozzle into the primary combustion chamber of a rotary kiln or liquid injection incinerator[4].

  • Thermal Destruction : The chamber temperature must be maintained above 1000°C with a residence time of at least 2 seconds. Causality: This extreme thermal environment is necessary to fully cleave the highly stable C-S bonds of the sulfone and the aromatic bonds of the pyridine ring.

  • Flue Gas Scrubbing (Critical Step) : The combustion of this molecule inherently produces hazardous acidic gases[3].

    • SOx Neutralization: The sulfone group oxidizes into sulfur dioxide (SO2). The exhaust flue gas must be routed through an alkaline wet scrubber (typically utilizing a sodium hydroxide or calcium hydroxide solution) to precipitate the sulfur out as harmless sulfate salts[3].

    • NOx Reduction: The pyridine nitrogen oxidizes into nitrogen oxides (NOx)[4]. The facility must implement Selective Non-Catalytic Reduction (SNCR) or catalytic scrubbing (using ammonia or urea injection) to reduce the NOx back into harmless diatomic nitrogen (N2) and water vapor[6].

References

  • Title: Guidance on Setting Permit Conditions and Reporting Trial Burn Results: Volume II of the Hazardous Waste Incineration Guidance Series (EPA/625/6-89/019) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Personal protective equipment for handling 4-Methylphenyl 2-pyridinylmethyl sulfone

[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC103 Comprehensive Safety and Operational Guide: Handling 4-Methylphenyl 2-pyridinylmethyl sulfone Executive Summary & Chemical Identity 4-Methylphenyl 2-pyridinylmethyl sulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC103

Comprehensive Safety and Operational Guide: Handling 4-Methylphenyl 2-pyridinylmethyl sulfone

Executive Summary & Chemical Identity 4-Methylphenyl 2-pyridinylmethyl sulfone (CAS: 58414-96-3), structurally identified as 2-[(4-methylphenyl)sulfonylmethyl]pyridine, is a specialized organic sulfone widely utilized in advanced organic synthesis and drug development[1]. Handled primarily as a solid crystalline powder at room temperature, its core operational risks stem from particulate aerosolization and dermal contact. This guide provides a field-proven, self-validating protocol for the safe handling, operational transfer, and disposal of this compound, ensuring stringent operator safety and experimental integrity.

Hazard Profiling & Mechanistic Rationale Understanding the chemical structure of a compound is the foundational step in risk mitigation. The molecule features a sulfone moiety (-SO₂-) flanked by a p-tolyl group and a 2-pyridinylmethyl group.

  • Irritation Potential: The reactive methylene protons situated between the electron-withdrawing sulfone and the heteroaromatic pyridine ring can interact with biological nucleophiles. This structural feature makes the compound a localized irritant to mucous membranes, eyes, and skin upon direct contact[1].

  • Aerosolization Risk: Because it is handled as a fine powder, minor air currents can cause particulate dispersion. Inhalation of these micro-particles bypasses dermal barriers, directly exposing sensitive respiratory tissues.

  • Regulatory Alignment: Following the hierarchy of controls outlined in, engineering controls (such as chemical fume hoods) must serve as the primary line of defense, supplemented by specific Personal Protective Equipment (PPE)[2]. Furthermore, mandates that PPE selection be explicitly tied to this specific hazard profile[3].

Personal Protective Equipment (PPE) Matrix The following matrix details the required PPE, specifically linking each item to the mechanistic hazards of 4-Methylphenyl 2-pyridinylmethyl sulfone.

Protection ZoneRequired PPEMechanistic Rationale & Specification
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Protects against airborne dust particles and accidental solvent splashes during dissolution. Standard safety glasses are insufficient due to the lack of a full orbital seal[3].
Skin/Body Flame-Resistant Lab Coat & Long PantsPrevents dermal exposure to the sulfone powder. The coat must be buttoned to the top to eliminate exposed skin at the neckline; closed-toe shoes are mandatory[3].
Hands Nitrile Gloves (Double-gloving recommended)Nitrile provides an excellent barrier against organic solids. Double-gloving ensures that if the outer glove is contaminated or mechanically breached, the inner glove maintains the safety barrier[3].
Respiratory N95/P100 Respirator (If outside hood)Prevents inhalation of fine particulate matter. Note: Primary handling must always occur inside a certified chemical fume hood, which generally negates the need for a respirator in standard workflows[2].

Operational Protocol: Step-by-Step Handling To ensure a self-validating safety system, each step of the handling process incorporates built-in verification checks.

  • Pre-Operation Verification:

    • Check: Verify the chemical fume hood's face velocity is operating between 80–100 feet per minute (fpm).

    • Action: Clear the workspace of incompatible materials, particularly strong oxidizing agents. Don all PPE specified in the matrix above before opening the chemical container[3].

  • Weighing and Transfer (High-Risk Phase):

    • Action: Use an anti-static weighing boat. Static electricity can cause fine sulfone powders to aggressively repel each other and disperse into the ambient air.

    • Check: Transfer the 4-Methylphenyl 2-pyridinylmethyl sulfone slowly using a grounded micro-spatula. If the analytical balance is located outside the fume hood, you must use a sealed weighing enclosure or a draft shield to prevent ambient air currents from aerosolizing the powder[2].

  • Solvent Addition & Reaction Setup:

    • Action: When dissolving the sulfone (e.g., in dichloromethane, DMF, or dimethyl sulfoxide), add the solvent slowly down the interior side of the reaction flask.

    • Rationale: Dropping solvent directly onto the powder can cause rapid displacement of air, "kicking up" the hazardous dust before it has the opportunity to dissolve.

  • Post-Operation Decontamination:

    • Action: Doff the outer layer of gloves inside-out to trap any microscopic contaminants within the glove matrix.

    • Check: Wipe down the balance, spatulas, and fume hood surface with a damp paper towel (using a water/ethanol mixture) to capture any residual dust. Never use a dry wipe, as this will simply spread the particulate[2].

Spill Response & Disposal Logistics

  • Spill Mitigation: In the event of a solid spill, do not dry sweep . Dry sweeping aggressively aerosolizes the sulfone powder, creating an immediate inhalation hazard. Instead, cover the spill with damp absorbent paper to suppress dust generation, then carefully scoop the dampened material into a hazardous waste container[2].

  • Disposal: Collect all contaminated materials (wipes, gloves, empty vials, and the damp absorbent) into a rigid, sealable hazardous waste container. Label it clearly as "Toxic Solid Waste - Organic Sulfone Derivative." Dispose of the container in strict accordance with institutional and EPA hazardous waste regulations[1].

Operational Workflow Diagram The following diagram illustrates the logical decision tree for handling and spill response, ensuring all laboratory personnel follow a standardized, safe pathway.

SafeHandling Start Start: Hazard Assessment PPE Don Required PPE (Gloves, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Min 80-100 fpm face velocity) PPE->Hood Weigh Weigh & Transfer 4-Methylphenyl 2-pyridinylmethyl sulfone Hood->Weigh SpillCheck Did a spill occur? Weigh->SpillCheck SpillResp Spill Response: Dampen & Wipe (No dry sweeping) SpillCheck->SpillResp Yes React Proceed with Synthesis SpillCheck->React No Dispose Dispose as Hazardous Waste SpillResp->Dispose Doff Doff PPE & Wash Hands Dispose->Doff React->Doff End End Operation Doff->End

Operational workflow for the safe handling and spill response of the sulfone derivative.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available from:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910 Subpart I). Available from:[Link]

Retrosynthesis Analysis

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